molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9

Methyl 5-methoxy-2-nitrobenzoate

Cat. No.: B1316396
CAS No.: 2327-45-9
M. Wt: 211.17 g/mol
InChI Key: UAPJKEJWOPOJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJKEJWOPOJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507944
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-45-9
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-methoxy-2-nitrobenzoate (CAS: 2327-45-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-2-nitrobenzoate, with the Chemical Abstracts Service (CAS) number 2327-45-9, is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its strategic placement of a methoxy group, a nitro group, and a methyl ester on the benzene ring makes it a versatile building block, particularly in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2327-45-9Multiple Sources
Molecular Formula C₉H₉NO₅[5]
Molecular Weight 211.17 g/mol [5]
Appearance Yellow oil or colorless to light yellow crystalline solid[1][6]
Melting Point 44-48°C[6]
Solubility Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[6]

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following data has been reported in the literature:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.04 (d, J = 8.8 Hz, 1H), 7.04 (d, J = 2.3 Hz, 1H), 7.00 (dd, J = 8.8, 2.8 Hz, 1H), 3.93 (s, 3H), 3.91 (s, 3H).[1]

  • ¹³C NMR (75 MHz, CDCl₃): δ 166.7, 163.5, 140.2, 131.4, 126.8, 115.9, 114.2, 56.4, 53.5.[1]

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 5-methoxy-2-nitrobenzoic acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a pressure-resistant reaction flask, add 5-methoxy-2-nitrobenzoic acid (1 equivalent).

  • Add anhydrous methanol (approximately 2.5 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the reaction vessel and stir the mixture at 85°C for an extended period (e.g., 4 days), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to approximately half its original volume.

  • Dilute the residue with ethyl acetate.

  • Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a yellow oil.[1]

Synthesis_of_Methyl_5_methoxy_2_nitrobenzoate start 5-methoxy-2-nitrobenzoic acid reagents Anhydrous Methanol Concentrated H₂SO₄ (catalyst) start->reagents + conditions 85°C, 4 days reagents->conditions workup Aqueous Workup (EtOAc, NaHCO₃, Brine) conditions->workup product This compound workup->product

Caption: Synthetic pathway for this compound.

Key Chemical Reactions and Synthetic Utility

The chemical reactivity of this compound is dominated by the transformations of its nitro and ester functional groups. These reactions are instrumental in its role as a versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant reaction of this compound in drug development is the reduction of its nitro group to an amine, yielding methyl 2-amino-5-methoxybenzoate. This transformation is a gateway to a wide array of heterocyclic scaffolds.

A common method for this reduction is catalytic hydrogenation, utilizing hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This reaction is typically high-yielding and clean, providing the corresponding aniline derivative which is a crucial precursor for further synthetic elaborations.[7]

Reduction_of_Nitro_Group start This compound reagents H₂, Pd/C product Methyl 2-amino-5-methoxybenzoate reagents->product

Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Ester Group

The methyl ester of this compound can be hydrolyzed under acidic or basic conditions to yield 5-methoxy-2-nitrobenzoic acid.[8] This reaction is useful when the carboxylic acid functionality is required for subsequent coupling reactions, such as amide bond formation.

Application in Drug Discovery and Development: Synthesis of a Betrixaban Intermediate

A notable application of the chemistry of the 5-methoxy-2-nitrobenzoic acid scaffold is in the synthesis of an intermediate for the anticoagulant drug, Betrixaban. In this synthesis, 5-methoxy-2-nitrobenzoic acid is coupled with 2-amino-5-chloropyridine to form N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.[9] This amide formation is a critical step in the overall synthesis of Betrixaban.[9] While this example uses the carboxylic acid, it highlights the importance of the 5-methoxy-2-nitrobenzoyl scaffold, for which this compound is a direct precursor and protected form. The synthesis of the amide intermediate can be achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.[9]

Betrixaban_Intermediate_Synthesis start 5-methoxy-2-nitrobenzoic acid reagents 2-amino-5-chloropyridine EDC, NHS start->reagents product N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Betrixaban Intermediate) reagents->product

Caption: Synthesis of a key intermediate for the drug Betrixaban.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[10][11][12][13] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups, especially the facile reduction of the nitro group, make it an important building block for the construction of complex, biologically active molecules. The successful application of its corresponding carboxylic acid in the synthesis of a key intermediate for the anticoagulant Betrixaban underscores the strategic importance of this scaffold in modern drug discovery and development programs.

References

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • ChemSrc. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Exploring the Synthesis and Applications of 5-Methoxy-2-nitrobenzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.
  • ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-methoxy-2-nitrobenzoate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, spectroscopic characterization, and its applications, with a focus on providing actionable insights and robust methodologies.

Introduction: A Versatile Building Block

This compound (CAS No. 2327-45-9) is a substituted aromatic compound with the molecular formula C₉H₉NO₅.[1] Its strategic placement of a methoxy, a nitro group, and a methyl ester on the benzene ring makes it a highly versatile precursor in organic synthesis. This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[2][3] Its utility is primarily derived from the reactivity of its functional groups, which can be selectively modified to build intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and applications. The electron-withdrawing nature of the nitro group at the ortho position to the ester and the electron-donating methoxy group at the meta position create a unique electronic environment on the aromatic ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2327-45-9[3]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance Light lemon/yellow granular crystals[4]
Storage Temperature Room Temperature, sealed in dry conditions[4]

Synthesis Protocol

This compound is commonly synthesized from 5-methoxy-2-nitrobenzoic acid.[3] The following protocol details a robust and reproducible method for its preparation.

Esterification of 5-methoxy-2-nitrobenzoic acid

The synthesis involves the Fischer esterification of 5-methoxy-2-nitrobenzoic acid with anhydrous methanol, catalyzed by a strong acid like concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

  • Reaction Setup: To a pressure-resistant reaction flask, add 5-methoxy-2-nitrobenzoic acid (3.98 g, 20.0 mmol) and anhydrous methanol (10 mL).[3]

  • Catalyst Addition: Slowly add concentrated sulfuric acid (150 µL) dropwise to the mixture with stirring.[3] The addition should be done carefully as the reaction is exothermic.

  • Reaction Conditions: Seal the reaction vial and stir the reaction mixture at 85 °C for 4 days.[3] The elevated temperature is necessary to drive the equilibrium towards the product side.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to about half of its original volume.[3]

  • Extraction: Dilute the residue with ethyl acetate (25 mL). Wash the organic phase sequentially with water (25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acidic catalyst, saturated saline (2 x 25 mL), and finally with water (2 x 25 mL).[3]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil (3.57 g, 87% yield).[3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-methoxy-2-nitrobenzoic acid 5-methoxy-2-nitrobenzoic acid Reaction Mix Combine Starting Materials 5-methoxy-2-nitrobenzoic acid->Reaction Mix Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Reaction Mix Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Reaction Mix Heating Heat at 85°C for 4 days Reaction Mix->Heating Cooling Cool to Room Temp. Heating->Cooling Concentration Concentrate in vacuo Cooling->Concentration Extraction Dilute with Ethyl Acetate & Wash Concentration->Extraction Drying Dry over MgSO4 Extraction->Drying Final_Concentration Concentrate to yield product Drying->Final_Concentration Product This compound Final_Concentration->Product

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-2-nitrobenzoate is a nitrobenzoate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group and a nitro group on the benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, offering insights into its handling, characterization, and utilization in a research and development setting.

Molecular Structure and Key Features

The molecular structure of this compound is fundamental to understanding its physical properties. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influences its polarity, reactivity, and intermolecular interactions.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
CAS Number 2327-45-9[1]
Appearance Light lemon/yellow granular crystals[1]
Melting Point 58-59 °C[2]
Boiling Point 196-198 °C at 15-16 Torr[2]
Density (Predicted) 1.294 ± 0.06 g/cm³[2]
Solubility Soluble in organic solvents.[1]
Storage Temperature Room Temperature, sealed in a dry environment.[2]

Spectroscopic Data and Analysis

Spectroscopic analysis is a cornerstone for the identification and characterization of organic compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (CDCl₃) exhibit characteristic signals that confirm its structure.

¹H NMR (300 MHz, CDCl₃):

  • δ 8.04 (d, J = 8.8 Hz, 1H, H-6): This doublet corresponds to the proton ortho to the nitro group, which is significantly deshielded.

  • δ 7.04 (d, J = 2.3 Hz, 1H, H-3): This doublet represents the proton ortho to the methoxy group.

  • δ 7.00 (dd, J = 8.8, 2.8 Hz, 1H, H-4): This doublet of doublets is for the proton meta to the nitro group and ortho to the methoxy group.

  • δ 3.93 (s, 3H, OCH₃): A singlet corresponding to the methyl protons of the ester group.

  • δ 3.91 (s, 3H, OCH₃): A singlet for the methyl protons of the methoxy group.[3]

¹³C NMR (75 MHz, CDCl₃):

  • δ 166.7, 163.5, 140.2, 131.4, 126.8, 115.9, 114.2, 56.4, 53.5: These peaks represent the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and methoxy groups.[3]

Infrared (IR) Spectroscopy
  • ~1730 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1525 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretching of the nitro group.

  • ~1250 cm⁻¹ and ~1050 cm⁻¹ (strong): C-O stretching of the ester and ether linkages.

  • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • ~1600, ~1480 cm⁻¹ (medium to weak): Aromatic C=C stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 180, and the loss of the nitro group (-NO₂, m/z 46) to give a fragment at m/z 165. Further fragmentation of the ester group could also be observed.

Synthesis and Reactivity

This compound is an important organic intermediate. It can be synthesized from 5-Hydroxy-2-nitrobenzoic acid.[4] The presence of the nitro and methoxy groups on the aromatic ring makes it a versatile substrate for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

Synthesis_Workflow Start 5-Hydroxy-2-nitrobenzoic acid Reaction Esterification Start->Reaction Reagent Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagent->Reaction Product This compound Reaction->Product

Sources

A Technical Guide to the Solubility of Methyl 5-Methoxy-2-Nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical parameter, directly influencing bioavailability, dosage form design, and manufacturing processes. This technical guide provides an in-depth exploration of the solubility of methyl 5-methoxy-2-nitrobenzoate, an important organic intermediate. As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for in-lab determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility characteristics. This compound possesses a combination of functional groups that create a nuanced solubility profile.

  • Molecular Formula: C₉H₉NO₅[1]

  • Molecular Weight: 211.17 g/mol [1]

  • Chemical Structure:

    • An aromatic benzene ring, which is inherently nonpolar.

    • A nitro group (-NO₂), which is strongly polar and an electron-withdrawing group.

    • A methoxy group (-OCH₃), which is moderately polar.

    • A methyl ester group (-COOCH₃), which is also polar.

The presence of both nonpolar (benzene ring) and multiple polar functional groups suggests that this compound will exhibit a broad range of solubilities in various organic solvents, governed by the principle of "like dissolves like".[2][3]

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the intermolecular forces between the solute molecules and the intermolecular forces between the solvent molecules must be overcome and replaced by new solute-solvent interactions.[4] The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2][3]

  • Polar Solvents: These solvents, such as alcohols and acetone, have molecules with significant dipole moments. They are effective at dissolving polar solutes through dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding. The polar nitro, methoxy, and ester groups of this compound will interact favorably with polar solvents.

  • Nonpolar Solvents: These solvents, like hexane and toluene, have molecules with low dielectric constants and minimal dipole moments. They primarily interact through weaker van der Waals forces (London dispersion forces). The nonpolar benzene ring of the solute will favor interactions with nonpolar solvents.

Therefore, the solubility of this compound in a given organic solvent will be a function of the balance between the polarity of the solvent and the mixed polarity of the solute molecule.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the oxygen atoms of the solute's functional groups, in addition to dipole-dipole interactions.
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to HighGood balance of polarity to interact with both the polar functional groups and the nonpolar aromatic ring.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-stacking, while having some capacity to solvate the polar groups.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneLowThe primarily nonpolar nature of these solvents leads to poor interaction with the highly polar nitro and ester groups of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers have a moderate polarity and can act as hydrogen bond acceptors, facilitating the dissolution of the solute.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[5][6]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying known concentrations.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Quantification: Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

High-Throughput Solubility Screening

In early drug discovery and development, high-throughput solubility screening (HTS) assays are often employed to rapidly assess the solubility of a large number of compounds.[5][7] These methods, such as miniaturized shake-flask assays or nephelometric techniques, offer a faster, albeit sometimes less precise, alternative to the traditional shake-flask method.[5][8]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not solely dependent on the choice of solvent. Other factors can significantly impact its dissolution:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Visualizing the Solubility Workflow

The process of determining the solubility of this compound can be visualized as a logical workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Quantify against calibration curve F->G H Final Solubility Value G->H Calculate Solubility

Caption: Workflow for the experimental determination of solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a theoretical framework based on the principle of "like dissolves like," a qualitative solubility profile, and a detailed, actionable protocol for its quantitative determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, formulation development, and process optimization.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed.
  • Spectroscopic Techniques - Solubility of Things. (n.d.). Solubility of Things.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology. Retrieved from [Link]

  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]

  • Methyl 2-methoxy-5-nitrobenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025, August 22). Chemsrc. Retrieved from [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024, April 9). ChemBK. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

  • MSDS - OHS14953. (2010, November 29). ChemADVISOR, Inc.. Retrieved from [Link]

Sources

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the spectroscopic data for Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the results, but a foundational understanding of the experimental choices and data interpretation.

Introduction: The Molecular Blueprint

This compound (CAS No. 2327-45-9), with the molecular formula C₉H₉NO₅, presents a unique electronic and structural landscape. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring, coupled with the methyl ester functionality, creates a distinct spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in further synthetic transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of CDCl₃ A->B C Add TMS as internal standard B->C D Transfer to 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the magnetic field E->F G Acquire spectrum (e.g., 400 MHz) F->G H Apply Fourier Transform G->H I Phase correction H->I J Baseline correction I->J K Integration and peak picking J->K

Caption: Workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak which is easily identifiable. [1]2. Instrument Setup: The prepared sample in a 5 mm NMR tube is placed in the NMR spectrometer (e.g., a 400 MHz instrument). The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve maximum homogeneity.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of approximately 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is subjected to Fourier transformation. The transformed spectrum is then manually phased and baseline corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts are referenced to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a detailed map of the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Experimental Data
Carbon AssignmentChemical Shift (δ, ppm)
C-1~125.0
C-2~155.0
C-3~115.0
C-4~129.0
C-5~141.0
C-6~108.0
C=O (ester)~165.0
-OCH₃ (ester)~53.0
-OCH₃ (ether)~57.0
Interpretation and Rationale

The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, consistent with the structure of this compound.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-5) and the carbon bearing the methoxy group (C-2) are significantly shifted downfield due to the direct attachment of electronegative atoms. The remaining aromatic carbons appear in the expected region of ~108-141 ppm.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) appears at a characteristic downfield shift of around 165.0 ppm.

  • Methoxy Carbons: The two methoxy carbons give rise to distinct signals in the aliphatic region, with the ether methoxy carbon appearing slightly more downfield than the ester methoxy carbon.

The positions of the aromatic carbon signals are a complex interplay of inductive and resonance effects of the nitro and methoxy groups. [2]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are identical to that of the ¹H NMR experiment. The primary difference lies in the acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation: As described for ¹H NMR.

  • Instrument Setup: As described for ¹H NMR.

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to collapse all carbon signals into singlets. A larger number of scans (typically 64 or more) is required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1730C=O stretchEster
~1610, ~1580, ~1470C=C stretchAromatic ring
~1525N-O asymmetric stretchNitro group
~1345N-O symmetric stretchNitro group
~1250C-O stretchEster (asymmetric)
~1150C-O stretchEther (aryl-alkyl)
~1050C-O stretchEster (symmetric)
Interpretation and Rationale

The IR spectrum of this compound is expected to be dominated by several strong absorption bands corresponding to its key functional groups.

  • Ester Group: A very strong and sharp absorption around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically as two bands. [1][3]* Nitro Group: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. These are highly characteristic and reliable indicators of a nitro functionality. [4]* Aromatic Ring: The aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1610-1470 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

  • Methoxy Groups: The C-H stretching of the methyl groups will be visible just below 3000 cm⁻¹, and the C-O stretching of the aryl-alkyl ether will be present in the fingerprint region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample B with ~100 mg of dry KBr A->B C Press into a transparent pellet B->C D Obtain background spectrum C->D E Place pellet in sample holder D->E F Acquire sample spectrum E->F G Background subtraction F->G H Peak identification G->H

Caption: Workflow for IR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to infrared radiation in the typical analysis range. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide absorptions.

  • Sample Spectrum: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are then determined.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Data (Electron Ionization - EI)
m/zProposed FragmentRelative Abundance
211[M]⁺Moderate
180[M - OCH₃]⁺High
165[M - NO₂]⁺Moderate
152[M - COOCH₃]⁺Low
135[M - OCH₃ - NO₂]⁺Moderate
107[C₇H₇O]⁺Low
77[C₆H₅]⁺Low
Interpretation and Rationale

The mass spectrum of this compound under electron ionization (EI) conditions is expected to show a clear molecular ion peak and several characteristic fragment ions.

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 211 corresponds to the molecular weight of the compound (C₉H₉NO₅). The presence of a significant molecular ion peak is typical for aromatic compounds due to the stability of the aromatic ring. [5]* Major Fragmentation Pathways:

    • Loss of a methoxy radical (-OCH₃): A prominent peak at m/z 180 is expected, corresponding to the loss of the ester methoxy group. This is a common fragmentation pathway for methyl esters.

    • Loss of a nitro group (-NO₂): A peak at m/z 165 would result from the cleavage of the C-N bond, a characteristic fragmentation for nitroaromatic compounds. [6] * Loss of the carbomethoxy group (-COOCH₃): A less intense peak at m/z 152 can be attributed to the loss of the entire methyl ester group.

    • Further Fragmentation: Subsequent losses from the primary fragment ions can also be observed, such as the loss of a nitro group from the [M - OCH₃]⁺ fragment to give a peak at m/z 135.

Experimental Protocol: Mass Spectrometry (EI)

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular framework. The methodologies outlined in this guide represent robust and validated approaches for the characterization of this and similar aromatic compounds, ensuring data integrity and reproducibility in a research and development setting.

References

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Chemistry LibreTexts. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. Nitro Compounds. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The document details the Fischer esterification of 5-methoxy-2-nitrobenzoic acid, offering a robust, step-by-step protocol for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization of the final product, ensuring a thorough understanding of the synthetic process.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of a variety of pharmaceutical compounds and other specialty chemicals. Its structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group on a benzene ring, provides a versatile scaffold for further chemical modifications. The ester functionality allows for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

The synthesis of this compound is most commonly and efficiently achieved through the Fischer esterification of 5-methoxy-2-nitrobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This method is widely adopted due to its reliability, scalability, and the use of readily available and cost-effective reagents. This guide will focus on providing a detailed and practical approach to this synthesis, grounded in established chemical principles.

The Chemistry of Synthesis: Fischer Esterification

The conversion of 5-methoxy-2-nitrobenzoic acid to its methyl ester is a classic example of a Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol.

Reaction Mechanism

The Fischer esterification is a reversible process, and its mechanism can be described in several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, regenerating the carbonyl group and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the more economical alcohol (methanol in this case), is used. Additionally, the removal of water as it is formed can also shift the equilibrium to the product side.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for safe handling and successful execution of the synthesis.

Property5-Methoxy-2-nitrobenzoic AcidThis compoundMethanolConcentrated Sulfuric Acid
CAS Number 1882-69-577901-52-167-56-17664-93-9
Molecular Formula C₈H₇NO₅C₉H₉NO₅CH₄OH₂SO₄
Molecular Weight 197.15 g/mol 211.17 g/mol 32.04 g/mol 98.08 g/mol
Appearance White to light yellow crystal powder-Colorless liquidColorless, oily liquid
Melting Point 165-168 °C--98 °C10 °C
Boiling Point Decomposes-64.7 °C~337 °C
Solubility Soluble in DMSO, methanol; slightly soluble in water.[1]-Miscible with waterMiscible with water (exothermic)

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
  • 5-Methoxy-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzoic acid.

  • Addition of Methanol: To the flask, add an excess of anhydrous methanol. A common molar ratio is 1:10 to 1:20 of carboxylic acid to methanol to drive the reaction equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid dropwise. This addition is exothermic and should be done with caution. A typical catalytic amount is 2-5 mol% relative to the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid - perform this step carefully due to potential gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 5-Methoxy-2-nitrobenzoic acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux (4-6 hours) B->C D Cool & Remove Excess Methanol C->D Reaction Completion E Extraction with Ethyl Acetate D->E F Wash with NaHCO₃ & Brine E->F G Dry & Concentrate F->G H Purification (Recrystallization/Chromatography) G->H I This compound H->I Final Product

Caption: A flowchart illustrating the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the C-O stretch, the aromatic C=C stretches, and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point for the purified solid product is a good indicator of its purity.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

  • 5-Methoxy-2-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[2][3][4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Methanol: Highly flammable liquid and vapor.[5][6][7] Toxic if swallowed, in contact with skin, or if inhaled.[5][6][8] Causes damage to organs.[5][6] Work in a fume hood and avoid sources of ignition.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[1][9][10][11] Reacts violently with water.[9][10] Handle with extreme care, wearing appropriate PPE, including gloves, lab coat, and safety goggles. Always add acid to other liquids slowly and with stirring.

All procedures should be carried out in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The Fischer esterification of 5-methoxy-2-nitrobenzoic acid provides a reliable and efficient route to this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently synthesize this important chemical intermediate for its various applications in research and development. Proper characterization of the final product is essential to ensure its identity and purity for subsequent use.

References

  • Ningbo Inno Pharmchem Co., Ltd. 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]

  • Teck Resources Limited. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). 5-Methoxy-2-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

  • LookChem. 5-Methoxy-2-nitrobenzoicacid Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). 5-Methoxy-2-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester Safety Data Sheet. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 31). Methyl 2-methoxy-5-nitrobenzoate Safety Data Sheet. Retrieved from [Link]

  • ChemADVISOR, Inc. (2010, November 29). MSDS - OHS14953. Retrieved from [Link]

  • PubChem. Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • NIST. Methyl p-nitro benzoate. Retrieved from [Link]

  • SpectraBase. 4-(2-Methoxy-5-methylphenoxy)-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Methyl 5-methoxy-2-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methoxy-2-nitrobenzoate (CAS No: 2327-45-9) has emerged as a cornerstone intermediate in the landscape of advanced organic synthesis.[1][2] Its strategic placement of functional groups—a nitro group susceptible to reduction, a methoxy group for electronic modulation, and a methyl ester for further manipulation—renders it a highly versatile building block. This guide provides an in-depth exploration of its pivotal roles, moving beyond simple reaction schemes to elucidate the causality behind its application in complex molecular architectures. We will dissect its function as a precursor to essential anilines, its utility in the construction of medicinally significant heterocyclic scaffolds like quinazolines and indoles, and its application in the sophisticated realm of photoremovable protecting groups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Core Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2327-45-9[3]
Molecular Formula C₉H₉NO₅[3]
Molecular Weight 211.17 g/mol [3]
Appearance Light yellow solid or crystalline powder[4][5][6]
Melting Point 44-48 °C[6]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water[4][6]
Safety & Handling

As a nitroaromatic compound, this compound requires careful handling.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Precautions: Use in a well-ventilated area is mandatory.[5] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5] Avoid breathing dust or vapors.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound is sensitive to light and heat and should be stored accordingly.[4]

The Gateway Transformation: Reduction to Methyl 2-amino-5-methoxybenzoate

The single most critical reaction of this compound is the reduction of its nitro group to an amine. This transformation unlocks its potential, converting the electron-withdrawing nitro group into a versatile and nucleophilic amino group, which is a linchpin for constructing a vast array of more complex molecules, particularly nitrogen-containing heterocycles.

The general workflow for this pivotal reduction is illustrated below.

G start This compound process Reduction Conditions (e.g., Catalytic Hydrogenation) start->process Substrate product Methyl 2-amino-5-methoxybenzoate process->product Product

Figure 1: General workflow for the reduction of the nitro group.
Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scale, and safety considerations. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile, producing water as the only byproduct.[7]

Catalyst SystemReducing Agent / ConditionsTypical SolventKey Observations & SelectivityReference(s)
Palladium on Carbon (Pd/C) H₂ gas (30-60 psi)Ethyl Acetate, MethanolHighly efficient and the most common industrial method. Excellent chemoselectivity, leaving the ester and methoxy groups intact.[8][7][8]
Platinum(IV) Oxide (PtO₂) H₂ gasVariousA robust and effective catalyst, often used when Pd/C is less effective.[7]
Iron (Fe) Powder Acetic Acid (AcOH)Methanol / Acetic AcidA classic, cost-effective method using stoichiometric metal in acidic media. Requires careful workup to remove iron salts.[9][9]
Sodium Dithionite (Na₂S₂O₄) Strong alkali solutionBiphasic systemUseful for specific applications where catalytic hydrogenation is not feasible.[8]
Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol details a standard lab-scale reduction using Palladium on Carbon.

Objective: To synthesize Methyl 2-amino-5-methoxybenzoate.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), ~10 mol%

  • Ethyl Acetate (ACS grade)

  • Hydrogenation vessel (e.g., Parr apparatus) or a flask with a hydrogen balloon

  • Celite or another filter aid

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable amount of ethyl acetate.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).[8]

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-amino-5-methoxybenzoate, which can be used directly or purified further if necessary.

Application in the Synthesis of Medicinal Heterocycles

The true value of this compound is realized in its role as a precursor to high-value, biologically active heterocyclic compounds. The ortho-amino ester functionality of its reduced form is perfectly poised for cyclization reactions.

Synthesis of Quinazolinones: The Gefitinib Example

The synthesis of quinazolinone-based pharmaceuticals often relies on precursors derived from nitrobenzoates. For instance, a closely related analogue, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is a key intermediate in a reported synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[9] The core synthetic logic involves the reduction of the nitro group followed by cyclization with a formamide equivalent to construct the quinazolinone ring.

The workflow demonstrates the power of this building block in creating complex pharmaceutical agents.

G sub Methyl 2-amino-5-methoxybenzoate (or analogue) cyclization Cyclization (Reflux in Ethanol) sub->cyclization reagent Formamidine Acetate reagent->cyclization product Substituted Quinazolin-4-one cyclization->product further Further Functionalization (e.g., Chlorination, Amination) product->further api Active Pharmaceutical Ingredient (e.g., Gefitinib) further->api G start This compound wittig Side-chain Elaboration (e.g., Wittig Reaction on an aldehyde derivative) start->wittig styrene Methyl 2-ethenyl-5-methoxy-3-nitrobenzoate (Hypothetical Intermediate) wittig->styrene reduction Reductive Cyclization (e.g., Pd(OAc)₂, CO, PPh₃) styrene->reduction indole Functionalized Indole reduction->indole G caged Caged Molecule (Substrate-O-CH₂-Ar-NO₂) Ar = 4-methoxy-2-(methoxycarbonyl)phenyl light UV Light (hν) rearrangement Intramolecular H-Abstraction & Rearrangement caged->rearrangement Excitation light->rearrangement Initiation release Cleavage rearrangement->release products Released Substrate-OH + Nitroso byproduct release->products

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Compound Identification and Properties

This compound is an organic compound utilized as an intermediate in various synthetic processes.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₉H₉NO₅[2][3]
Molecular Weight 211.17 g/mol [2][3]
CAS Number 2327-45-9[3]
Appearance Colorless or light yellow crystalline solid[2]
Solubility Slightly soluble in water; soluble in alcohol, ether, and other organic solvents[2]
Melting Point 44-48°C[2]

Hazard Identification and Risk Assessment

While some safety data sheets for closely related compounds indicate hazards such as skin and eye irritation, and potential respiratory irritation, specific toxicological properties for this compound have not been thoroughly investigated.[4] Therefore, a precautionary approach is paramount. The primary risks associated with this compound are presumed to be:

  • Eye Contact: May cause serious eye irritation.[4]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Ingestion: The effects of ingestion are not well-documented, but it should be considered harmful.

It is crucial to handle this chemical with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is required when handling the solid to avoid dust formation or when working with solutions.[5]

  • Safety Showers and Eyewash Stations: Easily accessible and fully functional safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield should be worn in situations with a high risk of splashing.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[8]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Footwear: Closed-toe shoes are mandatory.[8]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Weigh the required amount of This compound inside the fume hood prep3->handle1 handle2 Carefully transfer the solid to the reaction vessel handle1->handle2 handle3 Add solvent and other reagents as per protocol handle2->handle3 clean1 Quench the reaction if necessary handle3->clean1 clean2 Dispose of waste in a designated, labeled waste container clean1->clean2 clean3 Clean all glassware and equipment thoroughly clean2->clean3 clean4 Remove and dispose of gloves properly clean3->clean4 clean5 Wash hands thoroughly clean4->clean5 spill Chemical Spill Occurs evacuate Evacuate the immediate area spill->evacuate ppe Don appropriate PPE, including respiratory protection evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect spilled material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate report Report the incident to the lab supervisor and EHS decontaminate->report

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. [5]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate risks and maintain a safe laboratory environment.

References

  • METHYL 2-METHOXY-5-NITROBENZOATE - Safety Data Sheet - ChemicalBook. (2024-08-03).
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
  • 5-Methoxy-2-nitrobenzaldehyde SDS, 20357-24-8 Safety Data Sheets - ECHEMI.
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022-04-15).
  • 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
  • This compound | 2327-45-9 - ChemicalBook. (2025-07-24).
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • TCI AMERICA - Spectrum Chemical. (2018-07-06).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Methyl 2-methoxy-5-nitrobenzoate - ChemBK. (2024-04-09).
  • Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET. (2024-03-31).
  • SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).
  • This compound | CAS 2327-45-9 | SCBT - Santa Cruz Biotechnology.

Sources

A Technical Guide to the Regioselective Synthesis of Methyl 5-methoxy-2-nitrobenzoate via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a valuable intermediate in pharmaceutical and materials science, through the foundational reaction of electrophilic aromatic substitution (EAS). We dissect the core reaction mechanism, focusing on the generation of the nitronium ion electrophile and the subsequent two-step substitution pathway. A central theme of this guide is the analysis of regioselectivity, governed by the competing directing effects of the activating methoxy group and the deactivating methyl ester group on the aromatic substrate. By explaining the causality behind experimental choices, this document offers researchers and drug development professionals a robust, field-proven protocol that is both explanatory and self-validating. The guide includes detailed, step-by-step methodologies, process control parameters, safety considerations, and visual diagrams to elucidate complex mechanistic concepts.

Introduction: The Strategic Importance of Nitrated Benzoates

Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to an extensive array of functional groups, most notably amines, which are ubiquitous in pharmaceuticals, dyes, and polymers.[1][2] The title compound, this compound, is a bespoke intermediate whose strategically placed functional groups allow for complex molecular scaffolding. The synthesis of this molecule is a classic, yet nuanced, example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[3][4][5]

This guide moves beyond a simple recitation of steps to provide a deep-seated understanding of the process, empowering scientists to troubleshoot, optimize, and adapt the methodology for related synthetic challenges.

The Core Mechanism: Nitration of an Aromatic System

The nitration of an aromatic ring is a quintessential EAS reaction that proceeds via a well-established, two-stage mechanism. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).

Causality of Reagents: Generation of the Nitronium Ion (NO₂⁺)

While nitric acid (HNO₃) is the source of the nitro group, it is not sufficiently electrophilic to react with a deactivated or even moderately activated aromatic ring on its own.[6] The reaction's feasibility hinges on the in-situ generation of a far more potent electrophile: the nitronium ion (NO₂⁺). This is achieved by using concentrated sulfuric acid (H₂SO₄) as a powerful acid catalyst.[7][8][9][10]

The process unfolds as follows:

  • Protonation: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.[1][11]

  • Dehydration: This protonation converts the hydroxyl group into a good leaving group (H₂O). The subsequent loss of a water molecule generates the linear and highly electrophilic nitronium ion.[1][8][11]

The equilibrium for this process is represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

H-O-N=O | O

>]; H2SO4 [label="+ H₂SO₄"]; Protonated [label=<

H-O+-N=O | H

>]; H2O [label="- H₂O"]; Nitronium [label=<

[O=N=O]+

>];

} } . Caption: Generation of the highly reactive nitronium ion.

The EAS Pathway: Attack and Re-aromatization

Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the benzene ring. This process occurs in two discrete steps:

  • Electrophilic Attack: The aromatic ring attacks the nitronium ion, forming a new carbon-nitrogen bond. This step is the rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity, resulting in a resonance-stabilized carbocation known as an arenium ion or sigma complex.[12]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final nitroaromatic product.[1]

Regioselectivity: A Case of Competing Directives

The primary challenge and point of scientific interest in the synthesis of this compound is controlling the position of nitration. The starting material, Methyl 3-methoxybenzoate , possesses two substituents with opposing directing effects.

  • -OCH₃ (Methoxy) Group: This is a powerful activating group and an ortho, para-director .[13][14] It donates electron density to the ring through resonance (+M effect), enriching the electron density at the positions ortho (C2, C4) and para (C6) to itself. This not only speeds up the reaction but also stabilizes the arenium ion intermediate when the attack occurs at these positions.[15][16]

  • -COOCH₃ (Methyl Ester) Group: This is a deactivating group and a meta-director .[3][17] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated and therefore the most favorable sites for electrophilic attack.[4]

Resolution of Directing Effects: In situations with competing substituents, the most powerfully activating group dictates the regiochemical outcome. In this case, the methoxy group's activating influence overrides the deactivating effect of the ester. Therefore, substitution will be directed primarily to the positions that are ortho and para to the methoxy group.

For Methyl 3-methoxybenzoate (ester at C1, methoxy at C3):

  • Position 2: Ortho to the methoxy group.

  • Position 4: Ortho to the methoxy group.

  • Position 6: Para to the methoxy group.

The desired product, this compound, results from nitration at the C2 position. While a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) is possible, the specific conditions of the reaction can be optimized to favor the formation of the desired 2-nitro product. Steric hindrance from the adjacent ester group can influence the ratio of isomers, but the electronic activation by the methoxy group at this position is a dominant factor.

G

Field-Proven Experimental Protocol

This protocol is designed for robustness and self-validation, with clear explanations for each critical step. It is adapted from established procedures for the nitration of substituted benzoates.[3][12][18][19]

Materials and Reagents
Reagent/MaterialFormulaMol. Wt. ( g/mol )Amount UsedMoles (mmol)Role
Methyl 3-methoxybenzoateC₉H₁₀O₃166.174.15 g (3.5 mL)~25.0Aromatic Substrate
Conc. Sulfuric Acid (~98%)H₂SO₄98.0810 mL + 4 mL-Catalyst & Solvent
Conc. Nitric Acid (~70%)HNO₃63.014 mL-Nitrating Agent Source
Crushed Ice / Deionized WaterH₂O18.02~50 g / 50 mL-Quenching & Washing
Methanol (or Ethanol)CH₃OH32.04As needed-Recrystallization Solvent
Step-by-Step Synthesis Procedure
  • Preparation of Substrate Solution: In a 100 mL flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10°C.

    • Causality: Using sulfuric acid as the solvent ensures a homogenous reaction medium and immediate availability of the catalyst. Pre-cooling is essential to manage the heat generated upon adding the ester.

  • Addition of Substrate: While stirring, slowly add 4.15 g (3.5 mL) of Methyl 3-methoxybenzoate to the cold sulfuric acid. Continue stirring in the ice bath for 5-10 minutes until the ester is fully dissolved and the solution is cool.

  • Preparation of the Nitrating Mixture: In a separate, clean, and dry test tube or small beaker, combine 4 mL of concentrated nitric acid and 4 mL of concentrated sulfuric acid.

    • Causality: This mixture generates the active nitronium ion electrophile.[1][3] This step must be done cautiously as the mixing is exothermic.

    • CRITICAL STEP: Thoroughly cool this nitrating mixture in the ice-water bath before proceeding.

  • The Nitration Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring substrate solution over a period of 15-20 minutes.

    • CRITICAL STEP: The temperature of the reaction mixture must be maintained below 15°C throughout the addition.[5]

    • Causality: The nitration of an activated ring is highly exothermic. Slow, dropwise addition and vigilant temperature control are paramount to prevent runaway reactions and the formation of dinitrated byproducts.[4]

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.[12]

Work-up and Purification
  • Quenching and Precipitation: Carefully pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice. Stir the resulting slurry until all the ice has melted.

    • Causality: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction and precipitates the water-insoluble organic product, leaving inorganic materials dissolved in the aqueous phase.[12][18]

  • Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove residual acids. A subsequent wash with a small amount of ice-cold methanol can remove certain organic impurities.[18]

  • Recrystallization: Purify the crude product by recrystallization. Transfer the solid to a flask and add a minimal amount of hot methanol or a 9:1 ethanol/water mixture to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the pure this compound.[19]

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry or dry in a vacuum oven at a low temperature.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and the position of the nitro group.

Process Control and Safety

  • Temperature Control: This is the most critical parameter. Failure to maintain low temperatures during the addition of the nitrating mixture can lead to reduced yield and the formation of hazardous, potentially explosive dinitro compounds.

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood.

  • Quenching: Always add the acid mixture to ice/water, never the other way around, to dissipate the heat of dilution safely.

Conclusion

The synthesis of this compound is a powerful case study in the practical application of electrophilic aromatic substitution theory. A successful outcome is predicated on a thorough understanding of the reaction mechanism and, crucially, the governing principles of regioselectivity. By recognizing the dominant activating effect of the methoxy group and implementing rigorous temperature control, researchers can reliably produce this valuable synthetic intermediate. The protocol detailed herein provides a robust and safe framework for achieving this synthesis with high purity and yield.

References

  • What is the role of sulphuric acid in nitration of benzene? - ECHEMI. [URL: https://www.echemi.
  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (2023). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.
  • What is the role of sulphuric acid in nitration of benzene? - Quora. (2018). [URL: https://www.quora.
  • Why is sulfuric acid used in aromatic nitration? - ECHEMI. [URL: https://www.echemi.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018). [URL: https://www.masterorganicchemistry.
  • 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2015). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/16%3A_Electrophilic_Aromatic_Substitution/16.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [URL: https://www.organicchemistrytutor.
  • Electrophilic aromatic directing groups - Wikipedia. [URL: https://en.wikipedia.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate - University of Missouri-St. Louis. [URL: https://www.umsl.
  • NITRATION OF METHYL BENZOATE - Minnesota State University Moorhead. [URL: https://www.mnstate.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. [URL: https://www.anasazi-instruments.
  • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. [URL: https://www.webassign.net/question_assets/organic/lab_5/manual.html]
  • Directing Effects | ChemTalk. [URL: https://chemistrytalk.org/directing-effects-eas/]
  • Nitration of Methyl Benzoate Experiment - PraxiLabs. [URL: https://praxilabs.
  • nitration of aromatic compounds - YouTube. (2019). [URL: https://www.youtube.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). [URL: https://www.youtube.
  • Nitration of an aromatic compound - Studylib. [URL: https://studylib.
  • Nitration of methyl benzoate | Resource - RSC Education. [URL: https://edu.rsc.
  • Electrophilic Aromatic Substitution, Synthesis of M-Nitrobenzoate of Methyl. | PDF - Scribd. [URL: https://www.scribd.
  • Nitration of Substituted Aromatic Rings and Rate Analysis - Worcester Polytechnic Institute. [URL: https://digital.wpi.edu/downloads/ns064923r]
  • Process for the nitration of aromatic compounds - Google Patents. (1996). [URL: https://patents.google.
  • Nitration of Benzene - Chemistry Steps. [URL: https://www.chemistrysteps.
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II - YouTube. (2020). [URL: https://www.youtube.
  • Nitration of Methyl Benzoate - Cengage. [URL: https://www.cengage.com/chemistry/discipline_content/media/organic/boyd6e/exper40/40exp.pdf]

Sources

directing effects in the nitration of methyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Directing Effects in the Nitration of Methyl 3-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the development of a vast array of pharmaceuticals and fine chemicals. The regiochemical outcome of such reactions is dictated by the electronic nature of the substituents on the aromatic ring. This guide provides a comprehensive technical analysis of the directing effects observed in the nitration of methyl 3-methoxybenzoate. We will explore the interplay between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing methyl ester group. This document will elucidate the underlying mechanistic principles, provide a detailed experimental protocol, and present data interpretation for product characterization, serving as a vital resource for professionals in chemical research and drug development.

Introduction to Electrophilic Aromatic Substitution and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an electrophile replaces a hydrogen atom on an aromatic ring.[1] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[1] The rate and regioselectivity of EAS are profoundly influenced by the substituent(s) already present on the benzene ring.[2]

Substituents are broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[3] They direct incoming electrophiles to the ortho and para positions.[3][4] Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its nucleophilicity and rendering it less reactive than benzene.[2] Most deactivating groups direct incoming electrophiles to the meta position.[5] Common examples include nitro (-NO2), carbonyl (-C=O), and ester (-COOR) groups.[6]

Analysis of Substituent Effects in Methyl 3-Methoxybenzoate

Methyl 3-methoxybenzoate presents a fascinating case study in competing directing effects, as it bears both an activating and a deactivating group.

The Methoxy Group (-OCH₃): An Activating Ortho, Para-Director

The methoxy group is a potent activating group.[4] While oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons to the aromatic ring via resonance (a +M effect) is the dominant factor.[4][5] This resonance donation significantly increases the electron density at the ortho and para positions relative to the methoxy group, thereby activating these positions for electrophilic attack.[3][4]

The Methyl Ester Group (-COOCH₃): A Deactivating Meta-Director

Conversely, the methyl ester group is a deactivating group.[7][8] The carbonyl carbon is electrophilic, and the entire group withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects.[8] This withdrawal of electron density deactivates the entire ring, but the deactivation is most pronounced at the ortho and para positions. Consequently, the meta position, being the least deactivated, becomes the preferred site of electrophilic attack.[9]

Predicting the Regiochemical Outcome

In methyl 3-methoxybenzoate, the two substituents are in a meta relationship to each other. To predict the major product(s) of nitration, we must consider the directing influence of both groups on the remaining available positions (C2, C4, C5, and C6).

  • The Methoxy Group (-OCH₃ at C3): As an ortho, para-director, it will direct the incoming nitro group to positions C2, C4, and C6.

  • The Methyl Ester Group (-COOCH₃ at C1): As a meta-director, it will direct the incoming nitro group to position C5.

When an activating and a deactivating group are in competition, the activating group's directing effect is generally dominant in determining the position of substitution.[10] Therefore, we anticipate that the major products will result from nitration at the positions activated by the methoxy group.

Reaction Mechanism

The nitration of methyl 3-methoxybenzoate follows the general mechanism of electrophilic aromatic substitution.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[11][12][13]

G reagents HNO₃ + H₂SO₄ products NO₂⁺ + HSO₄⁻ + H₂O reagents->products Protonation & Dehydration

Caption: Formation of the nitronium ion electrophile.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of methyl 3-methoxybenzoate attacks the nitronium ion. The stability of the resulting sigma complex determines the regioselectivity. Let's examine the resonance structures for attack at the positions activated by the methoxy group.

Attack at C2 (ortho to -OCH₃, ortho to -COOCH₃):

G start Methyl 3-methoxybenzoate + NO₂⁺ intermediate Sigma Complex (Attack at C2) + charge delocalized start->intermediate Electrophilic Attack

Caption: Sigma complex for attack at the C2 position.

Attack at C4 (ortho to -OCH₃, para to -COOCH₃):

G start Methyl 3-methoxybenzoate + NO₂⁺ intermediate Sigma Complex (Attack at C4) + charge delocalized start->intermediate Electrophilic Attack

Caption: Sigma complex for attack at the C4 position.

Attack at C6 (para to -OCH₃, ortho to -COOCH₃):

G start Methyl 3-methoxybenzoate + NO₂⁺ intermediate Sigma Complex (Attack at C6) + charge delocalized start->intermediate Electrophilic Attack

Caption: Sigma complex for attack at the C6 position.

The intermediates formed from attack at the positions activated by the methoxy group are significantly stabilized by resonance involving the oxygen atom's lone pair. This stabilization outweighs the deactivating effect of the methyl ester group. Steric hindrance may play a role in the relative yields of the ortho and para isomers.[2] Attack at the C2 position, which is sterically hindered by both adjacent substituents, is expected to be a minor pathway.

Deprotonation and Re-aromatization

In the final step, a weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring to yield the final product(s).[11]

Experimental Protocol

The following protocol is a representative procedure for the nitration of methyl 3-methoxybenzoate.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[9] This experiment must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (splash-proof goggles, acid-resistant gloves, and a lab coat) must be worn at all times.[14] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[8][14]

Materials and Reagents
Reagent/MaterialQuantityProperties
Methyl 3-methoxybenzoate1.66 g (10.0 mmol)MW: 166.17 g/mol
Concentrated Sulfuric Acid (H₂SO₄)5 mLCorrosive, strong dehydrating agent
Concentrated Nitric Acid (HNO₃)2 mLCorrosive, strong oxidizing agent
Crushed Ice~20 g
Deionized WaterAs needed
Methanol or EthanolAs neededFlammable
100 mL Beaker, 50 mL Erlenmeyer Flask1 each
Magnetic Stirrer and Stir Bar1 set
Pasteur PipettesSeveral
Ice Bath1
Büchner Funnel and Filter Flask1 set
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: a. In a clean, dry 50 mL Erlenmeyer flask, carefully add 2 mL of concentrated nitric acid. b. Cool the flask in an ice bath. c. Slowly and with constant swirling, add 2 mL of concentrated sulfuric acid to the nitric acid.[9] Keep the mixture in the ice bath.

  • Reaction Setup: a. In a 100 mL beaker, dissolve 1.66 g of methyl 3-methoxybenzoate in 3 mL of concentrated sulfuric acid. b. Cool this mixture in an ice bath to below 10 °C.[14]

  • Nitration Reaction: a. Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over a period of 15-20 minutes.[15] b. Maintain the reaction temperature below 15 °C throughout the addition by controlling the rate of addition and ensuring efficient cooling.[16] c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.

  • Product Isolation: a. Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a separate beaker.[9][15] b. Stir the resulting mixture until all the ice has melted. A solid precipitate of the nitrated product should form. c. Isolate the crude product by vacuum filtration using a Büchner funnel. d. Wash the solid product with several portions of cold deionized water to remove any residual acid.[9]

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[14][17] b. Dissolve the crude solid in a minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. d. Collect the purified crystals by vacuum filtration and allow them to air dry.

Characterization

The purified product(s) should be characterized to confirm their identity and assess purity.

  • Melting Point: A sharp melting point range close to the literature value indicates a high degree of purity.

  • Infrared (IR) Spectroscopy: Expect to observe characteristic peaks for the ester carbonyl (C=O) stretch (~1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the methyl ester protons (-COOCH₃). The splitting patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.[18][19]

    • ¹³C NMR: The number of signals in the aromatic region will indicate the symmetry of the product molecule.[18]

Conclusion

The nitration of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the competing directing effects of an activating and a deactivating group. The strongly activating, ortho, para-directing methoxy group overrides the influence of the deactivating, meta-directing methyl ester group. This leads to the preferential formation of isomers where the nitro group is introduced at positions activated by the methoxy substituent. A thorough understanding of these electronic principles, coupled with careful control of reaction conditions, is essential for the successful synthesis and isolation of the desired nitrated products, which are valuable intermediates in the development of new pharmaceutical agents and other advanced materials.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015-07-18). Available at: [Link]

  • SimpleChemConcepts. H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018-04-21). Available at: [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]

  • Chemistry Steps. Nitration of Benzene. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available at: [Link]

  • Seton Hall University. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • Lumen Learning. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry. Available at: [Link]

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available at: [Link]

  • Kasdi Merbah University, Ouargla. Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. Available at: [Link]

  • Chegg. For electrophilic aromatic substitution reactions, why is a methoxy group more activating than a methyl group? (2024-10-16). Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017-11-09). Available at: [Link]

  • Organic Chemistry Tutor on YouTube. Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. (2022-04-23). Available at: [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. Available at: [Link]

  • Organic Chemistry Tutor on YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022-04-20). Available at: [Link]

  • Course Hero. Experiment 43, Nitration of Methyl Benzoate; Report. Available at: [Link]

  • Willson Research Group, University of Texas at Austin. Electrophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • University of California, Irvine. NITRATION OF METHYL BENZOATE. Available at: [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

  • YouTube. Aromatic 3a. Nitration of methylbenzoate. (2016-01-30). Available at: [Link]

  • EduBirdie. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • YouTube. Yr 13 Nitration of methylbenzoate. (2021-01-13). Available at: [Link]

  • ResearchGate. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. (2025-08-06). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We will delve into the foundational principles of its synthesis via Fischer esterification, provide a detailed experimental protocol, and offer a step-by-step guide to calculating the theoretical yield. This document is designed to equip researchers with the necessary knowledge to confidently and accurately perform this synthesis and evaluate its efficiency.

The Significance of this compound

This compound serves as a crucial building block in the creation of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a nitro group and a methoxy group on a benzene ring, provides versatile handles for further chemical modifications. For instance, it is a precursor for the synthesis of various biologically active compounds, including those with potential antitumor applications.[2]

Core Principles: The Fischer Esterification

The synthesis of this compound is typically achieved through a classic organic reaction known as Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In this specific case, 5-methoxy-2-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, most commonly sulfuric acid.[3][4]

The Fischer esterification is a reversible equilibrium reaction.[5] To drive the reaction towards the formation of the ester product, an excess of one of the reactants, typically the alcohol (methanol), is used. This shifts the equilibrium to the right, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.[6] The acid catalyst, such as sulfuric acid, plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[5][7]

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through several key steps:[5][6][8]

  • Protonation of the carbonyl group: The sulfuric acid catalyst protonates the carbonyl oxygen of 5-methoxy-2-nitrobenzoic acid.

  • Nucleophilic attack: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Fischer_Esterification_Mechanism Reactants 5-Methoxy-2-nitrobenzoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Product This compound + Water Protonated_Ester->Product - H⁺ (regenerates catalyst)

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
5-Methoxy-2-nitrobenzoic acid197.15[1]
Methanol32.04[9]
Concentrated Sulfuric Acid (H₂SO₄)98.08[4][10]
Sodium Bicarbonate (NaHCO₃)-
Anhydrous Sodium Sulfate (Na₂SO₄)-
Dichloromethane (CH₂Cl₂)-
Hexane-
Ethyl Acetate-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known mass of 5-methoxy-2-nitrobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The addition of sulfuric acid is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will produce carbon dioxide gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Experimental_Workflow Reactants 1. Combine Reactants (5-Methoxy-2-nitrobenzoic acid, Methanol, H₂SO₄) Reflux 2. Reflux Reaction Mixture Reactants->Reflux Workup 3. Work-up & Neutralization (Cooling, NaHCO₃ solution) Reflux->Workup Extraction 4. Solvent Extraction (e.g., Dichloromethane) Workup->Extraction Drying 5. Drying & Solvent Removal (Anhydrous Na₂SO₄, Rotary Evaporation) Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Purification 6. Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Overall Experimental Workflow for the Synthesis and Purification.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[11] The calculation is based on the stoichiometry of the balanced chemical equation.

Balanced Chemical Equation:

C₈H₇NO₅ (5-methoxy-2-nitrobenzoic acid) + CH₃OH (methanol) ⇌ C₉H₉NO₅ (this compound) + H₂O (water)

The stoichiometry of the reaction is 1:1 between the carboxylic acid and the alcohol to produce the ester.

Step-by-Step Calculation:

  • Determine the moles of each reactant:

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Identify the limiting reactant: The limiting reactant is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[12][13] To find the limiting reactant, compare the mole ratio of the reactants to the stoichiometric ratio in the balanced equation. In this synthesis, since the stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reactant. Typically, the carboxylic acid will be the limiting reactant as methanol is used in excess.

  • Calculate the theoretical moles of the product: The number of moles of the product formed is determined by the number of moles of the limiting reactant, based on the stoichiometry of the reaction. In this 1:1 reaction, the theoretical moles of this compound will be equal to the moles of the limiting reactant.

  • Calculate the theoretical yield in grams:

    • Theoretical Yield (g) = Theoretical Moles of Product × Molar Mass of Product

Example Calculation:

Let's assume we start with 5.00 g of 5-methoxy-2-nitrobenzoic acid and 20.0 mL of methanol (density of methanol ≈ 0.792 g/mL).

  • Molar Masses:

    • 5-methoxy-2-nitrobenzoic acid: 197.15 g/mol [1]

    • Methanol: 32.04 g/mol [9]

    • This compound: 211.17 g/mol [14][15]

  • Moles of Reactants:

    • Moles of 5-methoxy-2-nitrobenzoic acid = 5.00 g / 197.15 g/mol = 0.0254 mol

    • Mass of methanol = 20.0 mL * 0.792 g/mL = 15.84 g

    • Moles of methanol = 15.84 g / 32.04 g/mol = 0.494 mol

  • Limiting Reactant:

    • Comparing the moles, 0.0254 mol of the carboxylic acid is less than 0.494 mol of methanol. Therefore, 5-methoxy-2-nitrobenzoic acid is the limiting reactant .

  • Theoretical Moles of Product:

    • Since the stoichiometry is 1:1, the theoretical moles of this compound = 0.0254 mol.

  • Theoretical Yield:

    • Theoretical Yield = 0.0254 mol × 211.17 g/mol = 5.36 g

Purification of this compound

The crude product obtained after the work-up procedure may contain unreacted starting materials or by-products. Therefore, purification is necessary to obtain a high-purity sample. The two most common methods for purifying esters like this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the solvent.[11] A suitable solvent system for this compound could be a mixture of ethanol and water or ethyl acetate and hexane.[16]

  • Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[3][17][18] The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents is passed through the column. The components of the mixture will travel down the column at different rates, allowing for their separation. For esters, a common eluent system is a mixture of hexane and ethyl acetate.[18]

Conclusion

The synthesis of this compound via Fischer esterification is a robust and well-established method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a precise calculation of the theoretical yield are essential for achieving a successful and efficient synthesis. The purification techniques outlined in this guide will enable researchers to obtain a high-purity product suitable for further applications in drug discovery and development.

References

  • Methanol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sulfuric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • What's the molar mass of H2SO4? (2024, February 5). Quora. Retrieved from [Link]

  • Methanol (CH3OH) molar mass. (n.d.). EndMemo. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (2018).
  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.
  • Calculate the theoretical yield of isopentyl acetate for the esterification reaction. (2023, May 2). Brainly. Retrieved from [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved from [Link]

  • 5-Methoxy-2-nitrobenzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from [Link]

  • Calculate the theoretical yield of the ester formed by the acid catalyze reaction of 10.0 ml of isobutyl alcoholic and 12.0 ml of propionic acid. (n.d.). Homework.Study.com. Retrieved from [Link]

  • 5-methoxy-2-nitrobenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • Methyl 2-methoxy-5-nitrobenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). Molecules, 17(12), 14854-14865.
  • Calculate the theoretical yield of isopentyl acetate for the... (1 Answer) | Transtutors. (2023, May 30). Transtutors. Retrieved from [Link]

  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Chemsrc. (2025, August 22). Chemsrc. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Making Esters From Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of the 5-methyl-2-nitrobenzoic acid | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • SUPPORTING INFORMATION FOR: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Technical Guide to Methyl 5-methoxy-2-nitrobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Methyl 5-methoxy-2-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This guide delves into its commercial availability, synthesis, quality control, and applications, with a focus on practical, field-proven insights.

Introduction to a Versatile Building Block

This compound (CAS Number: 2327-45-9) is an aromatic ester that serves as a crucial building block in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a nitro group ortho to the ester and a methoxy group in the meta position, provides a unique combination of reactivity and functionality. This makes it a valuable precursor in the development of pharmaceuticals and other fine chemicals. The nitro group can be readily reduced to an amine, opening up a plethora of synthetic possibilities for creating novel compounds with potential biological activity.

Commercial Availability: A Comparative Overview

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. Several reputable chemical suppliers offer this compound in various purities and quantities. The choice of supplier often depends on the scale of the research, purity requirements, and budget constraints. Below is a comparative table of prominent commercial suppliers.

SupplierProduct NumberPurityAvailable Quantities
Santa Cruz Biotechnologysc-239153≥98%1g, 5g, 25g
TCI ChemicalsM1437>98.0% (GC)5g, 25g
Thermo Fisher Scientific (Alfa Aesar)B2186398%5g, 25g

Disclaimer: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of this compound: A Practical Protocol

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. This acid-catalyzed reaction with methanol is efficient and scalable.

Fischer Esterification Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-methoxy-2-nitrobenzoic_acid 5-methoxy-2-nitrobenzoic acid Product This compound 5-methoxy-2-nitrobenzoic_acid->Product Esterification Methanol Methanol (excess) Methanol->Product Catalyst Sulfuric Acid (cat.) Catalyst->Product Heat Reflux Heat->Product Byproduct Water

Caption: Fischer esterification of 5-methoxy-2-nitrobenzoic acid.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a solid with high purity.

Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is paramount for its successful application in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

HPLC Analysis Workflow

Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Inject Detection UV Detection (~254 nm) HPLC_System->Detection Elute Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis Chromatogram

Caption: A typical workflow for HPLC purity analysis.

Recommended HPLC Method

A robust method for analyzing the purity of this compound is by reversed-phase HPLC.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical starting condition is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Recommended GC-MS Method

For the analysis of volatile impurities and for confirmatory identification, GC-MS is the method of choice.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.[2]

  • Carrier Gas: Helium.[2]

  • Inlet Temperature: 250 °C.[2]

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]

  • Ionization: Electron Ionization (EI), 70 eV.[2]

Applications in Drug Development: A Case Study

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. A notable example is its precursor, 5-methoxy-2-nitrobenzoic acid, which is utilized in the synthesis of the anticoagulant drug Betrixaban.[3] The synthesis involves the amidation of 5-methoxy-2-nitrobenzoic acid with 2-amino-5-chloropyridine.[3] The resulting amide can then be further elaborated to yield the final drug substance. The methyl ester, this compound, can be a more reactive starting material for such amidation reactions under certain conditions.

Supplier Selection Decision Tree

Start Need to Source This compound Purity Required Purity? Start->Purity HighPurity Select Supplier with >98% Purity (e.g., TCI) Purity->HighPurity >98% StandardPurity Standard Grade Sufficient (e.g., Santa Cruz Bio) Purity->StandardPurity Standard Scale Scale of Reaction? LargeScale Contact Suppliers for Bulk Quotations Scale->LargeScale Large SmallScale Standard Catalog Quantities Are Suitable Scale->SmallScale Small Budget Budget Constraints? HighBudget Prioritize Purity and Fast Delivery Budget->HighBudget Flexible LowBudget Compare Prices and Select Most Economical Option Budget->LowBudget Strict HighPurity->Scale StandardPurity->Scale LargeScale->Budget SmallScale->Budget

Caption: A decision tree for selecting a commercial supplier.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4][5][6][7][8]

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. By understanding its commercial sources, synthesis, and analytical characterization, researchers can confidently incorporate this valuable building block into their synthetic strategies. The protocols and data presented in this guide are intended to provide a solid foundation for the successful use of this compound in the laboratory.

References

  • Unknown. Fischer Esterification Procedure. Retrieved from [Link]

  • Chemsrc. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025-08-22). Retrieved from [Link]

  • Unknown. Fischer Esterification. Retrieved from [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Retrieved from [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. CN107778224B - Preparation method of betrixaban intermediate.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount to ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-methoxy-2-nitrobenzoate, a key building block in various synthetic applications. We will delve into the chemical nature of this compound, its potential degradation pathways, and provide robust protocols for its handling and stability assessment.

Introduction to this compound: A Profile

This compound is an organic intermediate characterized by a nitro-substituted aromatic ring with methoxy and methyl ester functional groups.[1] Its utility in organic synthesis is significant, but its chemical structure also presents inherent stability considerations that must be carefully managed.[2]

PropertyValueSource
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[3]

The presence of both a methyl ester and a nitroaromatic group dictates its reactivity and stability profile. Esters are susceptible to hydrolysis, particularly under acidic or basic conditions, while nitroaromatic compounds can be sensitive to light and heat.[3][4]

Core Principles of Stability and Recommended Storage

Based on safety data sheets and general chemical principles, this compound is considered stable under recommended storage conditions.[3] The primary objective of proper storage is to mitigate the influence of environmental factors that can initiate degradation.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[3]

  • Atmosphere: Keep in a tightly closed, airtight container in a well-ventilated area.[5]

  • Light: Protect from light.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

The rationale behind these recommendations is to prevent the primary degradation pathways discussed in the following section.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, we can infer the most probable degradation routes based on its functional groups. Understanding these potential pathways is crucial for designing stability-indicating analytical methods.

Hydrolytic Degradation

The methyl ester functionality is the most likely site for hydrolytic attack, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to 5-methoxy-2-nitrobenzoic acid and methanol.[4]

  • Base-Catalyzed Saponification: Under basic conditions, the ester will be saponified to form the carboxylate salt of 5-methoxy-2-nitrobenzoic acid and methanol. This process is generally faster and irreversible compared to acid hydrolysis.

G cluster_hydrolysis Hydrolytic Degradation Methyl_5-methoxy-2-nitrobenzoate This compound 5-methoxy-2-nitrobenzoic_acid 5-methoxy-2-nitrobenzoic Acid + Methanol

Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to UV light can promote the excitation of the nitro group, potentially leading to complex degradation pathways, including denitration or ring modification. Studies on p-nitrobenzoic acid have shown significant degradation under UV irradiation.[6][7][8]

Thermal Degradation

High temperatures can induce thermal decomposition. For nitroaromatic compounds, thermal stress can lead to the cleavage of the C-NO₂ bond or other ring fragmentations.[9][10] While generally stable at room temperature, prolonged exposure to elevated temperatures should be avoided.[3]

Experimental Protocols for Stability Assessment

To rigorously define the stability of this compound, a series of experimental studies should be conducted. These protocols are designed to identify potential degradants and determine the rate of degradation under various stress conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[11][12]

Objective: To generate degradation products and identify likely degradation pathways.

Methodology: A stock solution of this compound (e.g., 1 mg/mL in methanol or a similar solvent) is subjected to the following conditions.[11] Samples are analyzed at various time points by a validated HPLC method.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M to 1 M HCl. Incubate at 60°C for up to 24 hours.[11]To assess stability in acidic conditions and identify hydrolysis products.
Base Hydrolysis Mix stock solution with 0.1 M to 1 M NaOH. Incubate at 60°C for up to 8 hours.[11]To evaluate stability in basic conditions, which often accelerates hydrolysis.
Oxidation Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 12 hours.[11]To determine susceptibility to oxidative degradation.
Thermal Degradation Expose the solid compound to dry heat at 80°C for 48 hours.[11]To assess the impact of high temperature on the solid-state stability.
Photostability Expose the solid compound and a solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp). A control sample should be wrapped in foil.[11]To evaluate the potential for photodegradation.

G

Accelerated Stability Testing

Accelerated stability testing uses exaggerated storage conditions to predict the shelf-life of a substance in a shorter period.[13][14][15] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[16]

Objective: To determine a preliminary shelf-life and recommended storage conditions.

Methodology:

  • Package the this compound in containers that simulate the proposed storage and distribution packaging.

  • Store the samples in stability chambers under the following conditions:

ConditionTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months
Intermediate 30°C ± 2°C65% RH ± 5% RH6-12 months
Long-term 25°C ± 2°C60% RH ± 5% RH12 months+
  • Withdraw samples at specified time points (e.g., 0, 3, and 6 months for accelerated testing) and analyze for purity, impurities, and other relevant quality attributes using a validated stability-indicating HPLC method.[16][17]

Conclusion and Best Practices

The stability of this compound is critical for its successful use in research and development. While stable under ideal conditions, it is susceptible to degradation via hydrolysis, and potentially through exposure to light and high temperatures. Adherence to recommended storage conditions—cool, dry, dark, and in a tightly sealed container—is essential.

For applications requiring long-term storage or use in multi-step syntheses, a comprehensive stability assessment following the protocols outlined in this guide is strongly recommended. This will ensure the material's quality and the reproducibility of scientific outcomes.

References

  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. ProQuest.
  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Pharma Times.
  • Photodegradation efficiencies of p-nitrobenzoic acid by different...
  • Application Notes and Protocols for Compound Stability Testing. Benchchem.
  • Enhanced Photodegradation of p-Nitrobenzoic Acid by Binary Mixtures with Ba2+/TiO2 and MCM-41. MDPI.
  • "degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions". Benchchem.
  • APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determin
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
  • The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION.
  • Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A compar
  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZO
  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group.
  • Methyl 5-methoxy-2-nitrobenzo
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of T
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • New thermal decomposition pathway for T
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
  • Assay and Stability Testing. Kinam Park.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • What is the mechanism for the formation of Nitro benzanoic acid
  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzo
  • Methyl 2-Methoxy-5-nitrobenzo
  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.

Sources

The Strategic Utility of Methyl 5-methoxy-2-nitrobenzoate in Contemporary Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Methyl 5-methoxy-2-nitrobenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in the landscape of modern organic synthesis. Its strategic arrangement of a nitro group, a methoxy group, and a methyl ester on a benzene ring provides a powerful platform for the construction of complex molecular architectures, particularly those with significant biological activity. The presence of these distinct functional groups allows for a range of selective chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic scaffolds and functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of this compound, with a focus on its utility in the development of pharmaceuticals and other fine chemicals.

I. Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its utilization as a synthetic intermediate. The most common and practical approach involves the esterification of 5-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 5-methoxy-2-nitrobenzoic acid

This protocol details the acid-catalyzed esterification of 5-methoxy-2-nitrobenzoic acid to yield this compound.

Materials:

  • 5-methoxy-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a pressure-resistant reaction flask, add 5-methoxy-2-nitrobenzoic acid (e.g., 3.98 g, 20.0 mmol) and anhydrous methanol (e.g., 10 mL).

  • Slowly and dropwise, add concentrated sulfuric acid (e.g., 150 μL) to the stirred suspension.

  • Seal the reaction vial and stir the mixture at 85 °C for 4 days. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately half of the original volume.

  • Dilute the residue with ethyl acetate (e.g., 25 mL) and transfer the solution to a separatory funnel.

  • Wash the organic phase sequentially with water (e.g., 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), saturated brine (2 x 25 mL), and finally with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a yellow oil (e.g., 3.57 g, 87% yield).[1]

Data Summary: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeYieldReference
5-methoxy-2-nitrobenzoic acidConcentrated H₂SO₄Methanol85 °C4 days87%[1]

II. Key Chemical Transformations and Their Mechanistic Underpinnings

The synthetic utility of this compound stems from the selective reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the ester group can be hydrolyzed to a carboxylic acid, providing two key handles for further molecular elaboration.

A. Reduction of the Nitro Group: Gateway to Substituted Anilines

The reduction of the nitro group to an amine is arguably the most pivotal transformation of this compound, as it furnishes methyl 2-amino-5-methoxybenzoate, a versatile precursor for a multitude of heterocyclic systems. Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.

Catalytic hydrogenation offers a clean and high-yielding route to the corresponding aniline derivative. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of a nitrobenzoate derivative using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge it with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield methyl 2-amino-5-methoxybenzoate.

This protocol is a general procedure adapted from the reduction of similar nitroaromatic compounds.

Workflow for Nitro Group Reduction

G Start This compound Reagents H₂, Pd/C Methanol or Ethanol Start->Reagents Product Methyl 2-amino-5-methoxybenzoate Reagents->Product caption Catalytic hydrogenation of the nitro group.

Caption: Catalytic hydrogenation of the nitro group.

B. Hydrolysis of the Ester: Accessing the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another avenue for functionalization, enabling amide bond formation and other reactions characteristic of carboxylic acids.

Experimental Protocol: Alkaline Hydrolysis of the Methyl Ester

This protocol outlines the saponification of a methyl nitrobenzoate derivative.

Materials:

  • This compound

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH paper or meter

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq) and a 2 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath and acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2.

  • The 5-methoxy-2-nitrobenzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the final product in a desiccator or a vacuum oven at a low temperature.

This is a general procedure adapted from the hydrolysis of similar methyl esters.

III. Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a precursor to a wide array of biologically active molecules. The key intermediate, methyl 2-amino-5-methoxybenzoate, is a versatile building block for the synthesis of various heterocyclic systems, including those found in kinase inhibitors and other therapeutic agents.

A. Synthesis of Precursors for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Several approved drugs feature quinazoline and related heterocyclic cores. While direct synthesis of a marketed drug from this compound is not explicitly detailed in the provided search results, the synthesis of the structurally related drug Gefitinib from a similar nitrobenzoate highlights a clear and important application of this class of compounds. The key steps involve the reduction of the nitro group followed by cyclization to form the quinazolinone core.

Synthetic Pathway towards a Quinazolinone Core

G Start This compound Step1 Reduction (e.g., H₂, Pd/C) Start->Step1 Intermediate1 Methyl 2-amino-5-methoxybenzoate Step1->Intermediate1 Step2 Cyclization (e.g., Formamidine acetate) Intermediate1->Step2 Product 6-Methoxyquinazolin-4(3H)-one (Core of Kinase Inhibitors) Step2->Product caption Pathway to a key kinase inhibitor scaffold.

Caption: Pathway to a key kinase inhibitor scaffold.

B. Synthesis of Substituted Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties. The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. Methyl 2-amino-5-methoxybenzoate, derived from this compound, can be further transformed into a substituted ortho-phenylenediamine, which can then be used to construct the benzimidazole scaffold.

Conceptual Pathway to Substituted Benzimidazoles

  • Nitration of Methyl 2-amino-5-methoxybenzoate: Introduction of a second nitro group ortho to the amino group.

  • Reduction of both nitro groups: This would yield a substituted ortho-phenylenediamine.

  • Cyclization: Condensation with an appropriate electrophile (e.g., an aldehyde or carboxylic acid) to form the benzimidazole ring.

This conceptual pathway highlights the potential of this compound as a starting point for the synthesis of a diverse library of substituted benzimidazoles for drug discovery programs.

C. Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[2][3] this compound and its derivatives, with their well-defined substitution pattern and molecular weight, are excellent candidates for inclusion in fragment libraries. The functional groups provide handles for rapid chemical elaboration once a fragment "hit" is identified, allowing for the efficient optimization of binding affinity and other drug-like properties.[4][5]

IV. Conclusion and Future Perspectives

This compound is a strategically important and versatile building block in organic synthesis. Its facile synthesis and the selective reactivity of its functional groups provide a robust platform for the construction of a wide range of complex molecules. The reduction of its nitro group to an amine is a key transformation that opens the door to the synthesis of numerous heterocyclic scaffolds, including those found in clinically relevant kinase inhibitors and other bioactive compounds.

As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile and readily accessible building blocks like this compound will only increase. Future research in this area will likely focus on the development of new and more efficient methods for its synthesis and functionalization, as well as its application in the synthesis of novel compound libraries for high-throughput screening and fragment-based drug discovery. The continued exploration of the synthetic potential of this valuable intermediate will undoubtedly lead to the discovery of new and important molecules with a wide range of applications in medicine and materials science.

V. References

  • BenchChem. (n.d.). Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate | RUO. Retrieved from

  • BenchChem. (n.d.). 5-Methyl-2-nitrobenzoic Acid: A Versatile Building Block in the Synthesis of Bioactive Molecules. Retrieved from

  • ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from

  • ChemicalBook. (2025, July 24). This compound | 2327-45-9. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 2327-45-9. Retrieved from

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Retrieved from

  • Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 2327-45-9. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Retrieved from

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from

  • ChemBK. (2024, April 9). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from

  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Retrieved from

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from

  • Chemsrc. (2025, August 22). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from

  • National Center for Biotechnology Information. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from

  • RSC Publishing. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 2327-45-9. Retrieved from

  • Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Retrieved from

  • ChemBK. (2024, April 9). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from

  • RSC Publishing. (n.d.). Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from

Sources

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-methoxy-2-nitrobenzoate. This compound is a critical intermediate in the production of various fine chemicals and active pharmaceutical ingredients. The described synthesis involves the electrophilic nitration of methyl 3-methoxybenzoate utilizing a mixture of concentrated nitric and sulfuric acids. This guide is designed to ensure procedural accuracy, safety, and high-yield, reproducible results, incorporating insights into the reaction mechanism, safety precautions, and product characterization.

Introduction

This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. Its bifunctional nature, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, makes it a versatile precursor for a wide range of molecular scaffolds. Notably, it is an important intermediate in the synthesis of vatalanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which plays a role in angiogenesis and tumor growth.[1][2]

The synthesis detailed here is a classic example of an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile.[3] The regiochemical outcome of the nitration of methyl 3-methoxybenzoate is controlled by the directing effects of the existing substituents. The methoxy group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. Their combined influence directs the incoming nitro group primarily to the C2 and C4 positions. Steric hindrance from the adjacent ester group generally favors substitution at the C2 position, leading to the desired product.

Materials and Reagents

Reagent/MaterialGradeExample SupplierCAS Number
Methyl 3-methoxybenzoateReagent Grade, ≥98%Sigma-Aldrich5368-81-0[4]
Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific7664-93-9
Nitric Acid (HNO₃)ACS Grade, 70%Fisher Scientific7697-37-2
Dichloromethane (CH₂Cl₂)HPLC GradeVWR75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeN/A144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Ice (from deionized water)N/AN/AN/A
Methanol (for recrystallization)ACS GradeFisher Scientific67-56-1

Experimental Protocol

Preparation of the Nitrating Mixture

Critical Safety Note: The preparation of the nitrating mixture is a highly exothermic process. This procedure must be performed within a certified chemical fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.[5][6]

  • Measure 20 mL of concentrated sulfuric acid and transfer it to a 100 mL beaker or Erlenmeyer flask.

  • Place the flask in an ice/water bath and allow the acid to cool to 0-5 °C with gentle stirring.

  • In a separate container, measure 20 mL of concentrated nitric acid.

  • Using a dropping funnel or a Pasteur pipette, add the nitric acid dropwise to the cold sulfuric acid over 15-20 minutes. Crucially, maintain the temperature of the mixture below 15°C throughout the addition to prevent uncontrolled thermal runaway and the formation of excess nitrogen oxides. [7][8]

  • Once the addition is complete, keep the mixture in the ice bath for an additional 10 minutes before use.

Nitration of Methyl 3-methoxybenzoate
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol) of methyl 3-methoxybenzoate in 40 mL of concentrated sulfuric acid. Stir until a homogeneous solution is formed.

  • Cool this solution in an ice/salt bath to between 0 °C and 5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the methyl 3-methoxybenzoate solution over approximately one hour. The temperature of the reaction must be rigorously maintained between 5-15 °C to ensure regioselectivity and minimize the formation of by-products.[9]

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at the same temperature.

  • The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

Work-up and Purification
  • Carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[9]

  • Allow the ice to melt completely. The crude this compound will separate as a solid.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • To remove isomeric impurities, wash the crude product with a small portion (e.g., 20 mL) of ice-cold methanol.[7]

  • For further purification, recrystallize the crude product from methanol. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7][10]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected yield is 81-85%.[9]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Cool H₂SO₄ (0-5 °C) B 2. Add HNO₃ dropwise (Maintain <15 °C) A->B C Nitrating Mixture (NO₂⁺ source) B->C F 5. Add Nitrating Mixture (Maintain 5-15 °C) C->F Electrophilic Aromatic Substitution D 3. Dissolve Methyl 3-methoxybenzoate in H₂SO₄ E 4. Cool to 0-5 °C D->E E->F G 6. Quench on Ice F->G H 7. Vacuum Filtration G->H I 8. Water & Cold Methanol Wash H->I J 9. Recrystallize from Methanol I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using the following analytical methods:

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 74-78 °C.[9]

  • ¹H NMR Spectroscopy: (400 MHz, CDCl₃) δ (ppm): 7.94 (d, J=8.8 Hz, 1H), 7.21 (dd, J=8.8, 2.8 Hz, 1H), 7.15 (d, J=2.8 Hz, 1H), 3.96 (s, 3H, Ar-OCH₃), 3.91 (s, 3H, COOCH₃).

  • ¹³C NMR Spectroscopy: (100 MHz, CDCl₃) δ (ppm): 164.8, 163.2, 140.9, 128.5, 125.4, 115.2, 110.1, 56.5, 53.2.

  • Infrared (IR) Spectroscopy: (KBr, cm⁻¹) ν: ~1730 (C=O, ester), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (C-O stretch).

Safety and Hazard Management

  • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact.[6][11] Always handle them in a fume hood and ensure eyewash stations and safety showers are accessible.[5]

  • Exothermic Reaction: Nitration is a highly exothermic reaction. Failure to control the temperature can lead to a runaway reaction, potentially causing boiling, splashing of corrosive materials, and the release of toxic nitrogen dioxide gas.[12]

  • Waste Disposal: All waste materials must be handled and disposed of according to institutional and local environmental regulations. Acidic waste should be neutralized before disposal. Do not mix nitric acid waste with other waste streams, especially organic solvents.[13]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction due to insufficient time or low temperature. Loss of product during work-up.Monitor reaction to completion with TLC. Ensure careful transfers during filtration and washing steps. Avoid using excessive solvent during recrystallization.[10]
Oily Product / Fails to Solidify High level of impurities, particularly the ortho-isomer. Reaction temperature was too high.Wash the crude product with ice-cold methanol to remove more soluble isomers.[7] If still oily, consider purification by column chromatography.
Product is Highly Colored (Yellow/Brown) Formation of nitrophenolic by-products due to excessive temperature.Ensure strict temperature control during nitration. If the final product is colored, consider a charcoal treatment during recrystallization.[10]

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate.
  • BenchChem. (2025). A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • W. H. Freeman and Company. (n.d.). Nitration of Methyl Benzoate.
  • MedChemExpress. (n.d.). Vatalanib succinate (PTK787 succinate).
  • PubMed. (2014). A phase II study of the oral VEGF receptor tyrosine kinase inhibitor vatalanib (PTK787/ZK222584) in myelodysplastic syndrome: Cancer and Leukemia Group B study 10105 (Alliance).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
  • Chemdad. (n.d.). Methyl 3-methoxybenzoate.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Regioselective Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and complex organic molecules. The synthesis is achieved through the electrophilic aromatic nitration of methyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, regioselectivity, and critical safety protocols. By integrating expert insights with authoritative references, this document serves as a self-validating system for the successful and safe execution of this synthesis in a laboratory setting.

Guiding Principles: The Chemistry Behind the Synthesis

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution (EAS), one of the most fundamental reaction classes in organic chemistry. The core of this process involves introducing a nitro group (-NO2) onto the aromatic ring of a substituted benzene derivative.

The Overall Reaction Scheme

The selected synthetic route involves the direct nitration of methyl 3-methoxybenzoate using a classic nitrating mixture of concentrated nitric acid and sulfuric acid.

Reaction SchemeFigure 1. Synthesis of this compound via nitration of methyl 3-methoxybenzoate.

Mechanism Deep Dive: Crafting the Electrophile and Directing the Substitution

The success of this synthesis relies on two key mechanistic stages: the generation of a potent electrophile and the predictable control of its addition to the aromatic ring (regioselectivity).

Stage 1: Formation of the Nitronium Ion Nitric acid alone is not electrophilic enough to react with the deactivated benzene ring. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the true electrophile in this reaction.[1][2][3]

Nitronium Ion FormationFigure 2. Generation of the nitronium ion electrophile from nitric and sulfuric acids.[2]

Stage 2: Regioselectivity in Electrophilic Aromatic Substitution The position of the incoming nitro group is not random; it is dictated by the electronic effects of the substituents already on the benzene ring—the methoxy (-OCH₃) group and the methyl ester (-COOCH₃) group.

  • Methoxy Group (-OCH₃) at C3: This is a powerful activating group that donates electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta (C3, C5) positions.[4]

In this scenario, the activating effect of the methoxy group is dominant. It significantly increases the nucleophilicity of the C2, C4, and C6 positions, making them the most likely sites of attack. The formation of the desired product, Methyl 5-methoxy-2-nitro benzoate, results from the nitronium ion attacking the C2 position, which is ortho to the strongly activating methoxy group. This outcome is highly favored due to the powerful directing influence of the methoxy substituent.

Safety as a System: Hazard Analysis and Mitigation

Nitration reactions are highly exothermic and involve corrosive, oxidizing acids; therefore, a systematic approach to safety is paramount.[5][6] Adherence to these protocols is not merely a recommendation but a requirement for the safe execution of this synthesis.

Hazardous Materials Summary

ChemicalCAS No.Primary HazardsMitigation Measures
Methyl 3-methoxybenzoate 121-98-2IrritantWear standard PPE. Avoid inhalation and skin contact.
Concentrated Nitric Acid 7697-37-2Severe Corrosive, Strong Oxidizer, Toxic FumesUse in a chemical fume hood. Wear acid-resistant gloves, splash goggles, and a face shield.[7][8]
Concentrated Sulfuric Acid 7664-93-9Severe Corrosive, Dehydrating Agent, Highly Exothermic with WaterUse in a chemical fume hood. Add slowly to other solutions. Wear acid-resistant gloves, splash goggles, and a face shield.
Methanol 67-56-1Flammable, Toxic (ingestion, inhalation, skin absorption)Use in a well-ventilated area or fume hood. Keep away from ignition sources.
Ethyl Acetate 141-78-6Flammable, IrritantUse in a well-ventilated area. Keep away from ignition sources.

Mandatory Safety Protocols:

  • Engineering Controls: All steps involving concentrated acids must be performed inside a certified chemical fume hood to prevent exposure to toxic and corrosive vapors.[7] An emergency eyewash and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). A face shield is strongly recommended when handling the concentrated acids.[8]

  • Temperature Control: The reaction is highly exothermic. Maintaining the reaction temperature below 15°C is critical to prevent thermal runaway and the formation of unwanted byproducts.[9] An ice-water bath must be used throughout the addition of the nitrating mixture.

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[6] All waste must be segregated and disposed of according to institutional hazardous waste guidelines.

Experimental Protocol: Step-by-Step Synthesis

This protocol is adapted from established procedures for the nitration of benzoate esters.[4][9][10]

Materials and Equipment
  • Chemicals: Methyl 3-methoxybenzoate, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Methanol, Deionized Water, Crushed Ice.

  • Apparatus: 100 mL Round-bottom flask, 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, thermometer, Büchner funnel and filter flask, filter paper, recrystallization dish.

Detailed Procedure

Part A: Reaction Setup

  • Place a magnetic stir bar into a 100 mL round-bottom flask and add methyl 3-methoxybenzoate (e.g., 5.0 g, 30.1 mmol).

  • Place the flask in an ice-water bath on a magnetic stirrer.

  • Slowly and carefully add concentrated sulfuric acid (12 mL) to the flask while stirring. Ensure the temperature is maintained below 10°C. Continue to stir until the ester is fully dissolved.

Part B: Preparation of the Nitrating Mixture

  • In a separate 50 mL Erlenmeyer flask, carefully add concentrated sulfuric acid (4 mL).

  • Cool this flask in the ice-water bath.

  • Very slowly, with swirling, add concentrated nitric acid (3 mL) to the cold sulfuric acid. Caution: This mixing is exothermic. Prepare this mixture in the fume hood and keep it cold.

Part C: The Nitration Reaction

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of the ester in sulfuric acid over a period of 20-30 minutes.

  • Crucially, monitor the reaction temperature with a thermometer and ensure it remains between 5-15°C throughout the addition.[9]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes to ensure the reaction goes to completion.

Part D: Product Isolation and Purification

  • In a 400 mL beaker, prepare a slurry of crushed ice (approx. 100 g).

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.

  • Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL).

  • Perform a final wash with a small amount of ice-cold methanol (10 mL) to remove certain impurities.[1][9]

  • Press the solid dry on the filter. The crude product can be purified by recrystallization from methanol to yield this compound as a pale yellow solid.

Data Presentation and Validation

Quantitative Summary Table

ParameterValue
Starting Material Methyl 3-methoxybenzoate
Nitrating Agents Conc. HNO₃ / Conc. H₂SO₄
Reaction Temperature 5-15 °C
Reaction Time ~1 hour
Theoretical Yield ~6.36 g (for 5.0 g starting material)
Typical Experimental Yield 75-85%
Product CAS Number 2327-45-9[11][12]
Molecular Formula C₉H₉NO₅[12]
Molecular Weight 211.17 g/mol [12]
Appearance Pale yellow crystalline solid
Melting Point 97-99 °C

Product Validation: To ensure the integrity of the synthesis, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify key functional groups (ester carbonyl, nitro group, aromatic C-H).

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Visualizing the Workflow

The following diagram outlines the logical flow of the experimental protocol, providing a clear visual guide from start to finish.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Prepare Ester Solution (Methyl 3-methoxybenzoate in conc. H₂SO₄) B Prepare Nitrating Mixture (conc. HNO₃ in conc. H₂SO₄) C Slowly add Nitrating Mixture to Ester Solution (Maintain Temp: 5-15°C) B->C D Stir at Room Temperature (20 minutes) C->D E Quench Reaction on Crushed Ice D->E F Isolate Crude Product (Vacuum Filtration) E->F G Wash with Cold Water & Methanol F->G H Purify by Recrystallization (Methanol) G->H I Dry and Characterize Final Product H->I

Caption: A flowchart of the key steps in the synthesis of this compound.

Expert Insights & Troubleshooting

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during work-up. The primary cause is often insufficient reaction time or temperature being too low.

    • Solution: Ensure the reaction stirs for the full 20 minutes at room temperature after the addition is complete. Be meticulous during filtration and transfers to minimize mechanical losses.

  • Issue: Oily Product or Failure to Solidify.

    • Cause: This often indicates the presence of significant impurities, particularly dinitrated byproducts or other isomers. This is almost always due to poor temperature control.[9]

    • Solution: The single most critical parameter is maintaining the reaction temperature below 15°C during the addition of the nitrating mixture. If the temperature rises, the formation of side products increases dramatically.

  • Issue: Product Purity is Low After Recrystallization.

    • Cause: The crude product may have been insufficiently washed, carrying acidic residue into the recrystallization step.

    • Solution: Ensure the crude product is washed with cold water on the filter until the filtrate is neutral (test with pH paper). The subsequent cold methanol wash is also crucial for removing specific organic impurities before recrystallization.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • This compound CAS#: 2327-45-9 - ChemicalBook. (n.d.).
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents. (n.d.).
  • NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? (2021). Quora. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 5-Methoxy-2-nitro Benzoic Acid Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Application Note & Protocols for the Synthesis of Methyl 2-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-methoxybenzoate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional dyes. Its efficient and selective synthesis is therefore of significant interest to the research and drug development community. This document provides a comprehensive guide to the chemical reduction of its nitro precursor, methyl 5-methoxy-2-nitrobenzoate. We present an in-depth analysis of prevalent reduction methodologies, including catalytic hydrogenation, metal-mediated reductions with tin(II) chloride and iron, and a milder approach using sodium dithionite. Each method is accompanied by a detailed, field-proven protocol, insights into the reaction mechanisms, and a comparative analysis to guide reagent and condition selection. This guide is designed to equip researchers with the necessary knowledge to perform this transformation reliably, safely, and with high fidelity.

Introduction: Strategic Importance and Reaction Overview

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The target molecule, methyl 2-amino-5-methoxybenzoate, contains an aniline moiety that is a versatile handle for subsequent chemical modifications, such as amide bond formation, diazotization, and cyclization reactions. The challenge in this specific synthesis lies in achieving high chemoselectivity, ensuring the ester and methoxy functional groups remain intact.

The general transformation is as follows:

Chemical reaction showing the reduction of this compound to Methyl 2-amino-5-methoxybenzoate.

This guide explores the most effective and commonly employed methods to achieve this reduction, balancing factors such as yield, safety, cost, and scalability.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on available equipment, substrate compatibility, and desired scale. Catalytic hydrogenation is often the cleanest method, but it requires specialized high-pressure equipment and careful handling of pyrophoric catalysts.[1][2] Metal/acid reductions are robust and scalable but can generate significant waste streams.[3]

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), 10% Pd/C, MeOH/EtOAc, RT-50°CHigh yield, clean reaction, minimal byproducts.[4]Requires high-pressure reactor; catalyst is pyrophoric and a fire/explosion hazard.[5][6]
Tin(II) Chloride Reduction SnCl₂·2H₂O, EtOH or EtOAc, 50-70°CHigh functional group tolerance; no high-pressure gas needed.[3][4]Generates stoichiometric tin salt waste, which can be difficult to remove during workup; exotherm requires control.[3][7]
Iron Reduction Fe powder, NH₄Cl or AcOH, EtOH/H₂O, RefluxInexpensive, environmentally benign metal, effective and high-yielding.[8][9][10]Requires acidic conditions and heating; can be slower than other methods.
Sodium Dithionite Reduction Na₂S₂O₄, H₂O/DCM or THF, PTC optionalVery mild, metal-free, tolerates many functional groups.[11][12][13]Can require biphasic solvent systems and a phase-transfer catalyst (PTC) for optimal results.[12]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is preferred for its high efficiency and clean product profile, provided the necessary safety equipment is available. The primary hazard involves the pyrophoric nature of the Pd/C catalyst and the flammability of hydrogen gas.[5][6]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Celite®

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure reactor vessel is clean and dry. Place a magnetic stir bar inside.

  • Catalyst Charging: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%) to the reaction vessel. The catalyst should be handled wet to minimize the risk of ignition.[2][14]

  • Solvent and Substrate Addition: Add methanol (approx. 10-15 mL per gram of substrate) to the vessel. Then, add this compound (1.0 eq).

  • System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to ~50 psi, then vent. Repeat this purging cycle at least three times to remove all oxygen.[2][15]

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat to 30-40°C if necessary, although the reaction often proceeds readily at room temperature. The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption.

  • Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by TLC or LC-MS if the reactor has a sampling port.

  • Shutdown and Catalyst Filtration: Once complete, stop the stirring and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.[15] Open the reactor in a well-ventilated fume hood.

  • Workup: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Crucially, the Celite pad must be kept wet with solvent at all times to prevent the catalyst from igniting upon contact with air. [5] Wash the filter cake thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield methyl 2-amino-5-methoxybenzoate, which is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from ethanol/water or column chromatography if needed.

Protocol 2: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a classic and reliable benchtop method that avoids the need for high-pressure equipment. The main challenge is the workup, which involves removing the tin salts that precipitate upon basification.[7][16]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10 M Sodium hydroxide (NaOH) solution

  • Brine

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (15-20 mL per gram of substrate).

  • Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 4.0 eq) to the solution in portions. The addition can cause a mild exotherm.

  • Reaction: Heat the reaction mixture to 60-70°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is fully consumed (typically 3-5 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the mixture into a vigorously stirred, large volume of saturated NaHCO₃ solution.

  • Basification and Tin Salt Removal: A thick, white precipitate of tin hydroxides will form. While stirring vigorously, add 10 M NaOH solution dropwise until the pH of the aqueous layer is >12. The tin salts should redissolve to form a clear or slightly cloudy solution of sodium stannate.[7][16] If the precipitate is persistent, the slurry can be filtered through Celite, but complete dissolution is preferable.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).

  • Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insights & Workflow Visualization

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[17][18] The exact pathway depends on the reductant and conditions.

Catalytic Hydrogenation Mechanism

In catalytic hydrogenation, molecular hydrogen is activated on the surface of the palladium catalyst. The nitroarene adsorbs onto the catalyst surface and is sequentially reduced by the activated hydrogen atoms.

G cluster_surface Catalyst Surface (Pd) H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociation ArNO2_ads Ar-NO₂ (adsorbed) ArNO_ads Ar-N=O (adsorbed) ArNO2_ads->ArNO_ads +2H -H₂O ArNHOH_ads Ar-NHOH (adsorbed) ArNO_ads->ArNHOH_ads +2H ArNH2_ads Ar-NH₂ (adsorbed) ArNHOH_ads->ArNH2_ads +2H -H₂O ArNH2_sol Ar-NH₂ (solution) ArNH2_ads->ArNH2_sol Desorption ArNO2_sol Ar-NO₂ (solution) ArNO2_sol->ArNO2_ads Adsorption

Caption: Simplified mechanism for catalytic hydrogenation of a nitroarene.

Experimental Workflow for SnCl₂ Reduction

The following diagram outlines the key steps and decision points in the tin(II) chloride reduction protocol, emphasizing the critical workup stage.

G start 1. Dissolve Ar-NO₂ in EtOH add_sncl2 2. Add SnCl₂·2H₂O start->add_sncl2 react 3. Heat to 60-70°C Monitor by TLC add_sncl2->react cool 4. Cool to Room Temp react->cool quench 5. Quench into NaHCO₃(aq) cool->quench basify 6. Add 10M NaOH until pH > 12 quench->basify dissolved Tin Salts Dissolved? basify->dissolved extract 7. Extract with EtOAc dissolved->extract Yes filter Filter through Celite dissolved->filter No wash_dry 8. Wash & Dry Organic Layer extract->wash_dry filter->extract concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify Product concentrate->purify end Pure Ar-NH₂ purify->end

Caption: Step-by-step workflow for the SnCl₂ reduction protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated catalyst (Pd/C). 3. Reaction time too short or temperature too low.1. Add more reducing agent (for SnCl₂ or Fe methods). 2. Use fresh catalyst. Ensure proper inert atmosphere handling. 3. Increase reaction time or temperature moderately.
Low Yield 1. Product loss during workup (e.g., emulsions). 2. Incomplete extraction from aqueous layer. 3. Product is water-soluble.1. For emulsions, add brine or filter through Celite. 2. Increase the number of extractions. 3. If product is polar, use a more polar extraction solvent like DCM or perform continuous extraction.
Difficult Tin Salt Removal 1. Insufficient base added during workup. 2. pH not high enough for complete dissolution (>12).1. Add more concentrated NaOH solution with vigorous stirring.[7] 2. Check pH with paper; ensure it is strongly basic. 3. As a last resort, filter the entire slurry through a thick pad of Celite and wash thoroughly.
Pd/C Catalyst Catches Fire Catalyst exposed to air while dry.NEVER let the catalyst dry in the air. Keep it wet with solvent or water at all times during handling and filtration. If a small fire occurs in a flask, cover it with a watch glass to extinguish it.[5]

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. (2025). BenchChem.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Infitac.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
  • General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.
  • Hydrogenation SOP. (n.d.). University of Pennsylvania Department of Chemistry.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2002). ResearchGate.
  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal.
  • Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. (1990). The Journal of Organic Chemistry.
  • Hazards associated with laboratory scale hydrogenations. (2021). ACS Chemical Health & Safety.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2022). Nature Communications.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2023). Amar Equipment Blog.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2020). RSC Publishing.
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Optimizing Reductions with Tin(II) Chloride Dihydrate. (2025). BenchChem.
  • Reduction of Nitroarenes with SnCl2 in TBAB. (n.d.). ResearchGate.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2024). askIITians.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (2007). Patsnap.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2013). Journal of the American Chemical Society.
  • Reduction of aromatic nitro compounds with SnCl2. (2019). Reddit.
  • Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Portal.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). Molecules.
  • Highly selective reduction of nitroarenes by iron(0) nanoparticles in water. (2007). PubMed.
  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry.
  • Nitro Reduction - SnCl2. (n.d.). Organic Chemistry Portal.
  • 2-Amino-5-methoxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate.
  • Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. (2020). RSC Publishing.
  • methyl 2-methoxy-5-nitrobenzoate(34841-11-7) 1h nmr. (n.d.). ChemicalBook.

Sources

Application Notes and Protocols for the Iron/Acetic Acid Reduction of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Among the various methodologies, the Béchamp reduction, which employs iron metal in an acidic medium, remains a robust and economically viable option, particularly in industrial settings.[3][4] This application note provides a comprehensive guide to the reduction of methyl 5-methoxy-2-nitrobenzoate to methyl 5-methoxy-2-aminobenzoate using iron powder in acetic acid. We will delve into the mechanistic underpinnings of this reaction, offer a detailed experimental protocol, and discuss critical process parameters and safety considerations to ensure a successful and reproducible synthesis.

The resulting product, methyl 5-methoxy-2-aminobenzoate, is a valuable building block in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of various biologically active molecules. The chemoselectivity of the iron/acetic acid system is a significant advantage, as it allows for the reduction of the nitro group in the presence of other sensitive functional groups like esters.[3]

Mechanistic Overview: The Béchamp Reduction

The Béchamp reduction of a nitroarene to an aniline is a heterogeneous reaction that proceeds through a series of single-electron transfers from the iron metal surface. The acidic medium, in this case, acetic acid, plays a crucial role in protonating the intermediates and facilitating the reaction.

The overall transformation can be summarized as follows:

4 RNO₂ + 9 Fe + 4 H₂O → 4 RNH₂ + 3 Fe₃O₄

The reaction is believed to proceed through several key intermediates, including the corresponding nitroso and hydroxylamine species.[4] The iron(II) ions generated in the reaction are subsequently oxidized to iron(III), ultimately forming magnetite (Fe₃O₄) as a stable inorganic byproduct.

ReactionMechanism cluster_reactants Reactants cluster_products Products Start This compound Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction Product Methyl 5-methoxy-2-aminobenzoate Hydroxylamine->Product Final Reduction Fe0 Fe(0) Fe2 Fe(II) Fe0->Fe2 Oxidation Fe3O4 Fe3O4 Fe2->Fe3O4 Further Oxidation H_plus H+ (from Acetic Acid)

Caption: Simplified reaction pathway for the Béchamp reduction.

Experimental Protocol

This protocol details the procedure for the reduction of this compound on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (per 1g of starting material)Moles (mmol)Equivalents
This compound211.171.0 g4.731.0
Iron Powder (<100 mesh)55.8451.32 g23.655.0
Glacial Acetic Acid60.0510 mL--
Methanol32.045 mL--
Ethyl Acetate88.11As needed for extraction--
Saturated Sodium Bicarbonate Solution-As needed for neutralization--
Brine (Saturated NaCl Solution)-As needed for washing--
Anhydrous Sodium Sulfate142.04As needed for drying--
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Workflow A 1. Setup and Reagent Addition B 2. Reaction A->B Heat to 50-60°C C 3. Workup: Filtration B->C Cool and filter D 4. Workup: Extraction C->D Neutralize and extract E 5. Isolation and Purification D->E Dry and concentrate

Caption: Experimental workflow for the iron/acetic acid reduction.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron powder (1.32 g, 23.65 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

  • Heating and Activation: Begin stirring and heat the suspension to 50-60 °C. Maintain this temperature for 15 minutes to activate the iron.

  • Substrate Addition: Dissolve this compound (1.0 g, 4.73 mmol) in methanol (5 mL). Add this solution dropwise to the stirred iron suspension over a period of 10-15 minutes.

  • Reaction Monitoring: The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 50-60 °C for 30-60 minutes.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with methanol or ethyl acetate.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and methanol.

  • Extraction: To the residue, add water (20 mL) and ethyl acetate (20 mL). Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. During neutralization, iron hydroxides will precipitate.[6]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-methoxy-2-aminobenzoate. The product can be further purified by column chromatography or recrystallization if necessary.

Safety and Handling Precautions

  • Exothermic Reaction: The reduction of nitro compounds is often highly exothermic.[7] It is crucial to control the rate of addition of the nitro compound and to have adequate cooling available to manage the reaction temperature.

  • Reagent Handling: Acetic acid is corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Waste Disposal: The iron sludge generated during the workup should be disposed of in accordance with local environmental regulations.

Characterization of Methyl 5-methoxy-2-aminobenzoate

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the nitro group signals and the appearance of the amine protons are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₉H₁₁NO₃, MW: 181.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine and the disappearance of the N-O stretching bands of the nitro group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive iron, insufficient heating, or short reaction time.Ensure the iron is finely powdered. Activate the iron by stirring in warm acetic acid before adding the substrate. Increase reaction time and monitor by TLC.
Low YieldInefficient extraction or product loss during workup.Ensure complete neutralization to precipitate all iron salts. Perform multiple extractions. Avoid vigorous shaking during extraction to prevent emulsion formation.[6]
Product Contamination with Iron SaltsIncomplete removal of iron sludge.Ensure thorough filtration through a filter aid like celite. Wash the filter cake extensively.

Conclusion

The iron/acetic acid reduction of this compound is a reliable and scalable method for the synthesis of the corresponding aniline. By carefully controlling the reaction conditions and following the detailed protocol, researchers can achieve high yields of the desired product. The procedure's use of inexpensive and readily available reagents makes it an attractive option for both academic and industrial laboratories.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Chem-Station Int. Ed. (2017, May 16). Bechamp Reduction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]

  • Grokipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • YouTube. (2023, March 23). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIH. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Béchamp Reduction. Retrieved from [Link]

  • Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 5-methoxy-2-nitrobenzoate using Pd/C

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical and fine chemical industries.[1] These aromatic amines are pivotal intermediates for a vast array of products, including dyes, agrochemicals, and, most notably, active pharmaceutical ingredients (APIs).[1][2] Among the diverse methodologies available for this conversion, catalytic hydrogenation utilizing palladium on carbon (Pd/C) stands out as the preferred industrial and laboratory-scale approach.[1][3] This preference is attributed to its high efficiency, remarkable selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of a specific substrate, Methyl 5-methoxy-2-nitrobenzoate, to Methyl 2-amino-5-methoxybenzoate. It encompasses detailed application notes, step-by-step experimental protocols, critical safety considerations, and analytical monitoring techniques to ensure a successful and reproducible synthesis.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitroaromatic compound over a palladium on carbon surface is a multi-step process involving the transfer of hydrogen atoms to the nitro group.[1] The palladium catalyst plays a crucial role by facilitating the dissociation of molecular hydrogen (H₂) into reactive hydrogen atoms on its surface.[4] These atoms are then sequentially added to the nitro group, proceeding through key intermediates such as nitroso and hydroxylamine species, to ultimately yield the desired aniline.[1]

Reaction_Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate + H₂ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H₂ Methyl 2-amino-5-methoxybenzoate Methyl 2-amino-5-methoxybenzoate Hydroxylamine Intermediate->Methyl 2-amino-5-methoxybenzoate + H₂ H2_PdC H₂ / Pd/C Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Assemble and Inert Reaction Vessel Charge Charge Catalyst, Solvent, and Substrate Setup->Charge Hydrogenate Introduce Hydrogen and Run Reaction Charge->Hydrogenate Monitor Monitor Progress (TLC, LC-MS) Hydrogenate->Monitor Purge Purge with Nitrogen Monitor->Purge Reaction Complete Filter Filter Catalyst (Keep Wet!) Purge->Filter Isolate Concentrate Filtrate and Purify Product Filter->Isolate

Sources

Application Note & Protocol: Synthesis of 5-Methoxy-2-nitrobenzoic Acid via Hydrolysis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-methoxy-2-nitrobenzoic acid, a valuable intermediate in the development of pharmaceuticals and fine chemicals.[1][][3][4] The protocol details a robust and efficient method for the alkaline hydrolysis (saponification) of methyl 5-methoxy-2-nitrobenzoate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for reaction monitoring and product characterization, and address potential challenges in a troubleshooting section. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for preparing this key building block.

Scientific Principles and Rationale

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While this can be achieved under acidic conditions, base-catalyzed hydrolysis, commonly known as saponification, is often preferred because it is an irreversible process that proceeds to completion.[5][6]

The Mechanism of Saponification

The hydrolysis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established multi-step mechanism:[7][8]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group, yielding the carboxylic acid.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the products, making the overall reaction irreversible.[6][7]

  • Final Protonation: In a separate workup step, a strong acid (e.g., hydrochloric acid) is added to neutralize the reaction mixture and protonate the carboxylate salt, precipitating the final 5-methoxy-2-nitrobenzoic acid product.[7]

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol

This protocol is based on established procedures for the saponification of aromatic esters.[9][10][11][12] The quantities provided are for a representative laboratory scale; however, they can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStarting material.
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher ScientificThe hydrolyzing agent. Corrosive.[13]
Methanol (MeOH)ACS GradeVWRCo-solvent to aid solubility.
Deionized Water (H₂O)Type II or better-Reaction solvent.
Hydrochloric Acid (HCl)Concentrated, ~37%Sigma-AldrichUsed for acidification during workup. Corrosive.[14]
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor Thin-Layer Chromatography (TLC).
HexanesACS GradeVWRFor Thin-Layer Chromatography (TLC).
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeSigma-AldrichDrying agent (if extraction is necessary).
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask for vacuum filtration

  • pH paper or pH meter

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v). Use enough solvent to ensure the starting material is fully dissolved upon gentle warming.

  • Addition of Base: To the stirred solution, add sodium hydroxide (2.0 - 3.0 eq.). A solution of NaOH in water is typically prepared and added to the reaction mixture. Note: The reaction is exothermic; add the base solution slowly if on a large scale.

  • Hydrolysis Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C). Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC). A suitable mobile phase is 30-50% ethyl acetate in hexanes. The starting ester will have a higher Rf value than the product acid, which is often observed at the baseline in this solvent system. The reaction is typically complete within 1-3 hours.

  • Cooling and Workup: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. For easier handling, the mixture can be further cooled in an ice bath.

  • Acidification and Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture with stirring. The goal is to acidify the solution to a pH of approximately 1-2.[10][11] The 5-methoxy-2-nitrobenzoic acid product will precipitate as a solid. Caution: Acid addition is exothermic.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid. This can be done by air drying or in a vacuum oven at a moderate temperature (e.g., 50-60°C) to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture.

Data Summary and Expected Results

The following table summarizes the key parameters for a typical reaction.

ParameterValue
Reactants
This compound1.0 equivalent
Sodium Hydroxide2.5 equivalents
Reaction Conditions
SolventMethanol/Water (2:1 v/v)
TemperatureReflux (~85°C)
Reaction Time1-3 hours
Expected Outcome
Appearance of ProductLight yellow to off-white solid[4]
Expected Yield>90%
Melting Point (literature)165-168 °C

Analytical Workflow for Characterization

Confirming the identity and purity of the final product is a critical step. A standard analytical workflow should be employed.

G cluster_0 Reaction Monitoring & Workup cluster_1 Product Characterization Start Reaction Mixture TLC TLC Analysis (Is starting material consumed?) Start->TLC TLC->Start No, continue reflux Workup Acidic Workup & Precipitation TLC->Workup Yes Filtration Filtration & Drying Workup->Filtration Crude Crude Product Filtration->Crude MP Melting Point Analysis Crude->MP Crude->MP NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR IR IR Spectroscopy Crude->IR Pure Pure 5-Methoxy-2-nitrobenzoic acid

Figure 2: Analytical Workflow for Synthesis and Characterization.

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction's progress. The disappearance of the starting ester spot and the appearance of a new, more polar spot (often at the baseline) indicates the formation of the carboxylate salt.

  • Melting Point: A sharp melting point close to the literature value (165-168 °C) is a good indicator of purity.

  • ¹H NMR Spectroscopy: The spectrum of the product should show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), in addition to the aromatic and methoxy protons.

  • Infrared (IR) Spectroscopy: The product will exhibit a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch around 1700 cm⁻¹, which is shifted from the ester's C=O stretch.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[13][15][16]

  • Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin and eye burns.[17][18] Handle with care, and avoid creating dust if using pellets. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][17]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns.[19][20][21] The concentrated form releases corrosive vapors that can cause respiratory irritation.[20] Always add acid to water, never the other way around.[16]

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inadequate amount of base.Extend the reflux time and re-check by TLC. Ensure the heating mantle is at the correct temperature. If the issue persists, consider adding an additional portion of NaOH solution.
Low Product Yield Incomplete precipitation during acidification. Product loss during transfers.Ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the product.[10][11] Cool the mixture thoroughly in an ice bath before filtration. Be meticulous during transfers and washings to minimize mechanical losses.
Oily Product Presence of impurities or incomplete drying.Ensure the product is thoroughly washed with cold water to remove salts. If the product remains oily, consider purification by recrystallization from a suitable solvent system like ethanol/water or acetic acid/water.
Product is colored Formation of byproducts due to prolonged heating.Minimize the time at reflux once the reaction is complete.[9] If the color is significant, the product can often be decolorized by recrystallization with a small amount of activated charcoal.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Wikipedia. Ester hydrolysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Hydrochloric Acid (Hydrogen Chloride). Retrieved from [Link]

  • Tennessee Department of Health. Sodium Hydroxide. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

  • BYJU'S. Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Science Company. Hydrochloric Acid MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (2015, November). Hazardous Substance Fact Sheet: Sodium Hydroxide. Retrieved from [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LookChem. 5-Methoxy-2-nitrobenzoicacid. Retrieved from [Link]

  • LookChem. 5-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Exploring the Synthesis and Applications of 5-Methoxy-2-nitrobenzoic Acid. Retrieved from [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. CN107778224B - Preparation method of betrixaban intermediate.
  • Japan Environmental Management Association for Industry. III Analytical Methods. Retrieved from [Link]

  • PubMed Central. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]

  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Retrieved from [Link]

  • Pearson+. (2024, July 21). Methyl p-nitrobenzoate has been found to undergo saponification.... Retrieved from [Link]

  • PubMed Central. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. Retrieved from [Link]

  • LookChem. Production Method of m-Nitrobenzoic acid. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Quinazolinones from Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This application note provides a detailed, two-part protocol for the synthesis of the 6-methoxyquinazolin-4(3H)-one core, a valuable intermediate for drug discovery, using the commercially available precursor, Methyl 5-methoxy-2-nitrobenzoate. We delve into the mechanistic rationale behind each synthetic step, offering field-proven insights into experimental choices and providing robust, self-validating protocols for both the critical nitro group reduction and the subsequent cyclization to form the heterocyclic ring system.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is prevalent in a multitude of pharmacologically active molecules.[3][4] The stability of the quinazolinone nucleus, coupled with the numerous points for structural diversification, has made it a "privileged scaffold" in drug discovery.[3] Derivatives have been developed as potent inhibitors of tyrosine kinases for cancer therapy, as well as agents for treating malaria, bacterial infections, and inflammation.[2][4][5]

The synthesis of this key scaffold often begins with appropriately substituted anthranilic acids or their esters. This compound serves as an excellent and readily available starting material. The synthetic strategy is logical and sequential: unmasking the amine functionality via reduction, followed by construction of the pyrimidine ring.

Overall Synthetic Strategy

The conversion of this compound to 6-methoxyquinazolin-4(3H)-one is efficiently achieved in a two-step process. This pathway is both reliable and scalable, making it suitable for laboratory-scale synthesis and process development.

  • Step 1: Chemoselective Reduction. The nitro group of the precursor is selectively reduced to a primary amine, yielding Methyl 2-amino-5-methoxybenzoate. This step is critical as it sets the stage for the subsequent cyclization.

  • Step 2: Annulation/Cyclization. The resulting anthranilate intermediate is reacted with a C1 source, such as formamide, to construct the pyrimidine ring, affording the target quinazolinone scaffold.

Synthetic_Pathway Start This compound Intermediate Methyl 2-amino-5-methoxybenzoate Start->Intermediate Step 1: Reduction Product 6-Methoxyquinazolin-4(3H)-one Intermediate->Product Step 2: Cyclization

Diagram 1: Overall two-step synthesis pathway.

Part I: Chemoselective Reduction of this compound

Mechanistic Considerations & Reagent Selection

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[6] The primary challenge is to achieve this conversion with high chemoselectivity, leaving other functional groups—in this case, the methyl ester and the methoxy ether—intact.

Several methods are available for this transformation:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly effective. However, it requires specialized hydrogenation equipment and careful handling of flammable H₂ gas and pyrophoric catalysts.[7]

  • Metal Hydrides: Reagents like LiAlH₄ are generally not used for reducing aryl nitro groups to anilines as they can lead to side products like azo compounds.[6]

  • Dissolving Metal Reductions: Systems employing metals in acidic media are widely used due to their practicality, cost-effectiveness, and high functional group tolerance.[7] Reagents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (like HCl or NH₄Cl) are common choices.[8][9]

For this protocol, we select the iron/hydrochloric acid (Fe/HCl) system. This choice is based on several key advantages:

  • Trustworthiness & Cost-Effectiveness: Iron is abundant, inexpensive, and environmentally benign compared to other metals like tin.[8]

  • Expertise in Selectivity: The Fe/HCl system is well-documented for its excellent chemoselectivity in reducing nitroarenes without affecting esters, halides, or ketones.[8][10] The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group, with intermediates including nitroso and hydroxylamine species, which are further reduced to the aniline.[7]

Experimental Protocol: Iron-Mediated Reduction

This protocol details the synthesis of Methyl 2-amino-5-methoxybenzoate.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation Prep1 Charge reactor with precursor and ethanol/water Prep2 Add iron powder Prep1->Prep2 Prep3 Heat to reflux (70-80°C) Prep2->Prep3 React1 Add conc. HCl dropwise Prep3->React1 React2 Maintain reflux for 2-3 hours React1->React2 React3 Monitor by TLC React2->React3 Workup1 Cool and filter through Celite React3->Workup1 Workup2 Concentrate filtrate Workup1->Workup2 Workup3 Extract with Ethyl Acetate Workup2->Workup3 Workup4 Dry, filter, and concentrate Workup3->Workup4 Workup5 Purify by column or recrystallization Workup4->Workup5 Product: Methyl 2-amino-5-methoxybenzoate Product: Methyl 2-amino-5-methoxybenzoate Workup5->Product: Methyl 2-amino-5-methoxybenzoate

Diagram 2: Experimental workflow for the reduction step.

Table 1: Reagents for Reduction

Reagent Mol. Wt. Amount Moles Equivalents
This compound 211.17 10.0 g 47.35 mmol 1.0
Iron Powder (<325 mesh) 55.84 7.93 g 142.0 mmol 3.0
Ethanol 46.07 150 mL - -
Water 18.02 50 mL - -

| Conc. Hydrochloric Acid (37%) | 36.46 | ~2 mL | ~24 mmol | ~0.5 |

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 47.35 mmol), ethanol (150 mL), water (50 mL), and iron powder (7.93 g, 142.0 mmol).

  • Reaction Initiation: Begin vigorous stirring and heat the suspension to a gentle reflux (internal temperature ~75-80°C) using a heating mantle.

  • Acid Addition: Once refluxing, carefully add concentrated hydrochloric acid (~2 mL) dropwise via a pipette over 5-10 minutes. The reaction is exothermic, and the color will change from a grey suspension to dark brown/black.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot has been completely consumed.

  • Work-up: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol (2 x 30 mL).

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and basify carefully with saturated sodium bicarbonate solution to pH ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting off-white to pale brown solid, Methyl 2-amino-5-methoxybenzoate, can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel if necessary. Expected Yield: 85-95%.

Part II: Cyclization to form 6-Methoxyquinazolin-4(3H)-one

Mechanistic Considerations & Reagent Selection

The construction of the quinazolinone ring from an anthranilate intermediate requires a one-carbon (C1) electrophile that can react with both the aniline nitrogen and the ester functionality.

  • Formamide: This is the most direct and atom-economical C1 source.[11] At high temperatures, formamide can serve as both a formylating agent and an ammonia source. The reaction is believed to proceed via initial formation of a formamidine intermediate with the aniline, followed by intramolecular nucleophilic attack from the nitrogen onto the ester's carbonyl carbon, with subsequent elimination of methanol and water to form the stable, aromatic quinazolinone ring.[12]

  • Orthoesters (e.g., triethyl orthoformate): These reagents can also be used, often in a two-step process involving initial reaction with the aniline followed by cyclization, sometimes with an ammonia source like ammonium acetate.[11]

  • Formamidinium salts: These can be pre-formed or generated in situ and react readily with the anthranilate to yield the quinazolinone.[13]

For this guide, we utilize formamide due to its simplicity, low cost, and effectiveness in driving the reaction to completion in a single step, despite requiring high temperatures.

Experimental Protocol: Cyclization with Formamide

This protocol details the synthesis of 6-methoxyquinazolin-4(3H)-one.

Cyclization_Workflow cluster_setup Reaction Setup cluster_reaction Thermal Cyclization cluster_isolation Product Isolation Setup1 Charge flask with Methyl 2-amino-5-methoxybenzoate Setup2 Add excess Formamide Setup1->Setup2 React1 Heat to 180-190°C Setup2->React1 React2 Maintain temperature for 4-6 hours React1->React2 React3 Monitor by TLC React2->React3 Iso1 Cool reaction mixture React3->Iso1 Iso2 Add water to precipitate product Iso1->Iso2 Iso3 Filter the solid Iso2->Iso3 Iso4 Wash with cold water and ether Iso3->Iso4 Iso5 Dry under vacuum Iso4->Iso5 Product: 6-Methoxyquinazolin-4(3H)-one Product: 6-Methoxyquinazolin-4(3H)-one Iso5->Product: 6-Methoxyquinazolin-4(3H)-one

Diagram 3: Experimental workflow for the cyclization step.

Table 2: Reagents for Cyclization

Reagent Mol. Wt. Amount Moles Equivalents
Methyl 2-amino-5-methoxybenzoate 181.19 5.0 g 27.6 mmol 1.0

| Formamide | 45.04 | 25 mL | 555 mmol | ~20 |

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser (an air condenser is sufficient), combine Methyl 2-amino-5-methoxybenzoate (5.0 g, 27.6 mmol) and formamide (25 mL).

  • Reaction: Heat the mixture in a sand bath or with a suitable heating mantle to 180-190°C. The mixture will become a clear solution.

  • Monitoring: Maintain this temperature for 4-6 hours. The reaction can be monitored by TLC (10:1 Dichloromethane:Methanol) until the starting material is consumed. Note that intermediates may be visible.

  • Isolation: Remove the flask from the heat and allow it to cool to below 100°C. Carefully pour the warm reaction mixture into 150 mL of cold water with stirring. A precipitate will form.

  • Purification: Stir the suspension for 30 minutes in an ice bath to complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether (2 x 15 mL) to remove residual formamide.

  • Drying: Dry the resulting white to off-white solid in a vacuum oven at 60°C overnight. The product, 6-methoxyquinazolin-4(3H)-one, is typically of high purity. Expected Yield: 75-90%.

Summary

This application note provides a comprehensive and reliable guide for the synthesis of 6-methoxyquinazolin-4(3H)-one from this compound. By employing a robust iron-mediated reduction followed by a high-temperature formamide cyclization, this valuable medicinal chemistry scaffold can be accessed in high yield over two steps. The protocols are designed for clarity and reproducibility, and the mechanistic discussions provide the necessary scientific context for researchers to adapt and troubleshoot these fundamental transformations.

References

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.
  • Molecules. (2021).
  • ResearchGate. (2021).
  • OmicsOnline. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Semantic Scholar. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Organic Chemistry Portal. (2012).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ACS Publications. (2023).
  • PubMed. (2012).
  • Wikipedia. Reduction of nitro compounds.
  • ResearchGate. Figure 2. Synthesis of quinazolin-4(3H)
  • Google Patents. Process for the synthesis of substituted quinazolin-4-ones.
  • PubMed Central (PMC). (2013).
  • Google Patents. Synthetic method for 6,7-substituents-4-aniline quinazoline.
  • ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.

Sources

Application Note: A Comprehensive Guide to the Large-Scale Synthesis of Methyl 5-methoxy-2-nitrobenzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methoxy-2-nitrobenzoate (CAS No. 2327-45-9) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure offers a versatile scaffold for building more complex, biologically active molecules.[3] This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, emphasizing process safety, scalability, and product purity. The guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step operational workflow, and outline robust safety and quality control procedures.

Introduction: Strategic Importance in Drug Development

The synthesis of complex pharmaceuticals often relies on a convergent strategy, where key molecular fragments, or building blocks, are prepared separately and then combined. This compound is one such critical building block. The presence of a nitro group, a methoxy group, and a methyl ester on an aromatic ring provides three distinct points for chemical modification. The nitro group can be readily reduced to an amine, a common step in the synthesis of heterocyclic compounds found in many drugs.[3] The ester can be hydrolyzed to a carboxylic acid, and the methoxy group can influence the electronic properties and reactivity of the ring. This guide focuses on a robust and scalable synthesis route starting from the commercially available precursor, methyl 3-methoxybenzoate.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) nitration of methyl 3-methoxybenzoate.

The Core Reaction: Electrophilic Nitration

Nitration is a classic EAS reaction where a nitro group (-NO2) is introduced onto an aromatic ring.[4] The key to this reaction is the generation of a powerful electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[5]

Mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

    • HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[5]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The existing substituents on the ring direct the position of the incoming nitro group. The methoxy group (-OCH₃) is an ortho-, para-director, while the methyl ester group (-COOCH₃) is a meta-director. The powerful activating and directing effect of the methoxy group dominates, directing the nitration primarily to the ortho and para positions. The nitro group is introduced ortho to the methoxy group due to a combination of electronic activation and steric hindrance.

  • Rearomatization: A base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Process Logic Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Methyl 3-methoxybenzoate Concentrated H₂SO₄ Concentrated HNO₃ safety Don PPE Verify Fume Hood Operation Prepare Ice Bath & Quench Station charge Charge Reactor with Methyl 3-methoxybenzoate & H₂SO₄ safety->charge cool Cool Mixture to 0-5 °C charge->cool add_nitrating Slowly Add Pre-cooled Nitrating Mixture (HNO₃/H₂SO₄) cool->add_nitrating monitor Maintain Temperature < 10 °C Monitor with TLC/HPLC add_nitrating->monitor quench Pour Reaction Mixture onto Crushed Ice monitor->quench filter Filter Precipitated Solid quench->filter wash Wash with Cold Water until Neutral pH filter->wash dry_crude Dry Crude Product wash->dry_crude recrystallize Recrystallize from Methanol or Ethanol/Water dry_crude->recrystallize dry_final Dry Purified Product Under Vacuum recrystallize->dry_final analyze QC Analysis: HPLC, NMR, Melting Point dry_final->analyze package Package & Label analyze->package

Caption: High-level workflow for the synthesis of this compound.

Safety Engineering: Managing Nitration Hazards

Nitration reactions are energetically favorable and highly exothermic, posing significant thermal runaway risks if not properly controlled.[6][7] A robust safety protocol is non-negotiable.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[8][9]

  • Exothermic Reaction: The reaction generates a substantial amount of heat.[6] Failure to dissipate this heat can lead to an uncontrolled increase in reaction rate, temperature, and pressure, potentially causing a runaway reaction or explosion.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[8]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[9]

Mandatory Safety Measures:

  • Engineering Controls: All operations must be conducted in a properly functioning chemical fume hood. For pilot-scale and larger, a dedicated reactor with robust cooling, agitation, and pressure relief systems is required.[8]

  • Personal Protective Equipment (PPE): Wear an acid-resistant lab coat or suit, safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[8]

  • Temperature Control: The reaction must be cooled in an ice/salt or glycol chiller bath. The addition of the nitrating agent must be slow and controlled to maintain the specified temperature range. A calibrated thermometer is essential.[10]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Spill containment kits with a neutralizing agent (e.g., sodium bicarbonate) must be on hand.[8][9]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a 1 mole scale synthesis. Adjustments for larger scales should be validated by a qualified process chemist.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityMolesNotes
Methyl 3-methoxybenzoate5368-81-0166.17166.2 g1.0Purity >99%
Sulfuric Acid (98%)7664-93-998.08300 mL~5.5Reagent Grade
Nitric Acid (70%)7697-37-263.0175 mL~1.2Reagent Grade
Methanol67-56-132.04As needed-For recrystallization
Crushed IceN/A18.02~2 kg-For work-up
Deionized Water7732-18-518.02As needed-For washing
Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 250 mL beaker or flask, add 100 mL of concentrated sulfuric acid.

  • Place the flask in an ice/salt bath and cool to 0 °C.

  • CAUTIOUSLY and SLOWLY , add 75 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. The addition should be slow enough to maintain the temperature below 15 °C.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until use.

Step 2: Reaction Setup

  • Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Place the flask in a large ice/salt bath.

  • Charge the flask with 166.2 g (1.0 mole) of methyl 3-methoxybenzoate.

  • Add 200 mL of concentrated sulfuric acid to the flask with stirring. Stir until the substrate is fully dissolved.

  • Cool the reaction mixture to between 0 °C and 5 °C.

Step 3: Nitration

  • Slowly add the pre-cooled nitrating mixture from the dropping funnel to the reaction flask over a period of 60-90 minutes.

  • CRITICAL: Meticulously monitor the internal temperature and ensure it does not rise above 10 °C. Adjust the addition rate as needed to control the exotherm.[10]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • In a separate large vessel (e.g., a 5 L beaker), place approximately 2 kg of crushed ice.

  • Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be done in a controlled manner.

  • The product will precipitate as a pale yellow solid.

  • Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). This is crucial to remove residual acids.[11]

  • Press the cake as dry as possible on the funnel, then transfer the crude solid to a drying dish and dry under vacuum at 40-50 °C to a constant weight.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude product to pharmaceutical-grade standards.[12]

  • Transfer the dried crude product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot methanol (or a 9:1 ethanol/water mixture) to the flask while heating and stirring until the solid is completely dissolved. Using the minimum amount of solvent is key to maximizing recovery.[12]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[11]

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Quality Control and Characterization

The final product must be rigorously analyzed to confirm its identity, purity, and quality.

Analytical Specifications
ParameterMethodSpecification
AppearanceVisualPale yellow to off-white crystalline solid
Identity¹H NMRConforms to structure
PurityHPLC (UV 254 nm)≥ 99.0%
Melting PointCapillary Method108-112 °C
Residual SolventsGC-HSAs per ICH Q3C guidelines
Expected ¹H NMR Data

(400 MHz, CDCl₃): δ 7.95 (d, J=2.5 Hz, 1H), 7.60 (dd, J=8.8, 2.5 Hz, 1H), 7.50 (d, J=8.8 Hz, 1H), 3.95 (s, 3H, -COOCH₃), 3.90 (s, 3H, -OCH₃).

Reaction Pathway Visualization

Caption: Synthetic route to this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety protocols, researchers and process chemists can reliably produce this key pharmaceutical intermediate with high yield and purity. The emphasis on understanding the reaction mechanism and controlling process parameters is fundamental to achieving successful and safe large-scale production.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • BenchChem. (n.d.). Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27, 2647-2650.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid.
  • University of Washington. (n.d.). NITRIC ACID SAFETY.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 2327-45-9 this compound.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates.
  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 5-Methoxy-2-nitrobenzoic Acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.

Sources

Application Note: Monitoring the Fischer Esterification of 5-Methoxy-2-Nitrobenzoic Acid to Synthesize Methyl 5-Methoxy-2-Nitrobenzoate using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the real-time monitoring of the synthesis of Methyl 5-methoxy-2-nitrobenzoate from 5-methoxy-2-nitrobenzoic acid via Fischer esterification. The protocol leverages Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical technique to track the consumption of the starting material and the formation of the product. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development, offering both a step-by-step methodology and the underlying scientific principles for robust and reliable reaction monitoring.

Introduction: The Principle of Reaction Monitoring by TLC

In organic synthesis, it is crucial to monitor the progress of a reaction to determine its endpoint, optimize reaction conditions, and ensure the desired transformation has occurred. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It operates on the principle of differential partitioning of analytes between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent system).

The separation is based on polarity. In the context of the Fischer esterification of 5-methoxy-2-nitrobenzoic acid, the starting material is a carboxylic acid, which is significantly more polar than the resulting ester product, this compound. This difference in polarity allows for their clear separation on a TLC plate. The more polar carboxylic acid will have stronger interactions with the polar silica gel stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, the less polar ester product will travel further, exhibiting a higher Rf value. By observing the disappearance of the starting material spot and the appearance of the product spot, one can effectively monitor the reaction's progression towards completion.

Materials and Reagents

Synthesis Components
  • 5-methoxy-2-nitrobenzoic acid (Starting Material)

  • Methanol (Reagent and Solvent)

  • Concentrated Sulfuric Acid (Catalyst)

  • Sodium Bicarbonate (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

TLC Components
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A starting ratio of 7:3 (v/v) is recommended, with optimization as needed.

  • TLC Developing Chamber with a lid.

  • Capillary tubes or micropipettes for spotting.

  • UV Lamp (254 nm) for visualization.

  • Iodine chamber or Potassium Permanganate stain for secondary visualization (optional).

Experimental Protocol: Step-by-Step TLC Monitoring

This protocol assumes the Fischer esterification reaction is already in progress. The objective is to periodically sample the reaction mixture and analyze it by TLC.

Preparation of the TLC System
  • Prepare the Mobile Phase: In a graduated cylinder, prepare a 10 mL solution of 7:3 Hexane:Ethyl Acetate. Mix thoroughly.

  • Equilibrate the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapors. Close the lid and allow the chamber to equilibrate for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of the separation.

Preparation of TLC Samples
  • "Standard" Spots:

    • Starting Material (SM): Dissolve a small amount (1-2 mg) of 5-methoxy-2-nitrobenzoic acid in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).

    • Co-spot (Co): In a separate vial, mix a small aliquot of the starting material solution with an aliquot of the reaction mixture. This spot helps to unambiguously identify the starting material spot in the reaction lane.

  • Reaction Mixture (Rxn):

    • Using a glass capillary, withdraw a tiny amount of the reaction mixture.

    • Quench the acidic catalyst by diluting the aliquot in a small vial containing a few drops of a dilute sodium bicarbonate solution and an extraction solvent like ethyl acetate. Vortex briefly and allow the layers to separate. The organic layer contains the analyte of interest. This step prevents the acid from streaking on the TLC plate.

Spotting the TLC Plate
  • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for the Starting Material (SM), Co-spot (Co), and the Reaction Mixture (Rxn).

  • Using separate capillary tubes for each sample to avoid cross-contamination, lightly touch the tip to the designated spot on the baseline. The goal is to create small, concentrated spots (1-2 mm in diameter).

Developing the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.

  • Close the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

  • Once the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

Visualization and Interpretation
  • Primary Visualization (UV Light):

    • Allow the plate to air dry completely to evaporate the mobile phase.

    • View the plate under a UV lamp at 254 nm. The aromatic rings in both the starting material and the product will absorb UV light and appear as dark spots against the fluorescent green background of the plate.

    • Circle the observed spots with a pencil.

  • Data Analysis:

    • At the start of the reaction (t=0): The "Rxn" lane should show a prominent spot corresponding to the starting material.

    • As the reaction progresses: The intensity of the starting material spot in the "Rxn" lane will decrease, while a new, higher Rf spot corresponding to the this compound product will appear and intensify.

    • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

Calculating Rf Values

The Retention Factor (Rf) is a key parameter for identifying compounds.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Calculate the Rf values for the starting material and the product. These values are characteristic for a given compound in a specific solvent system and can be used for reporting and reproducibility.

CompoundExpected PolarityExpected Rf Value (in 7:3 Hexane:EtOAc)
5-methoxy-2-nitrobenzoic acidHighLow (e.g., 0.2 - 0.3)
This compoundModerateHigh (e.g., 0.6 - 0.7)

Visual Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_samples 2. Prepare Samples (SM, Co, Rxn) prep_chamber->prep_samples Simultaneously spot_plate 3. Spot Plate prep_samples->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate visualize 5. Visualize (UV 254 nm) develop_plate->visualize interpret 6. Interpret Results & Calculate Rf visualize->interpret decision decision interpret->decision Reaction Complete? continue_rxn Continue Reaction & Re-sample decision->continue_rxn No workup Proceed to Workup & Purification decision->workup Yes continue_rxn->prep_samples After time Δt

Caption: Workflow for TLC monitoring of a chemical reaction.

Troubleshooting Common TLC Issues

IssuePossible Cause(s)Solution(s)
Spots are streaking Sample is too concentrated; Sample is too acidic/basic; Inappropriate mobile phase.Dilute the sample; Quench the reaction aliquot before spotting; Adjust the polarity of the mobile phase (add a drop of acetic acid for acids).
Rf values are too low (spots near baseline) Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of Ethyl Acetate.
Rf values are too high (spots near solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of Hexane.
Spots are not separating The polarity of the compounds is too similar in the chosen mobile phase.Try a different solvent system (e.g., Dichloromethane/Methanol).
No spots are visible under UV Compounds are not UV-active; Sample is too dilute.Use a secondary visualization technique like an iodine chamber or a potassium permanganate stain; Spot a more concentrated sample.

Conclusion

Thin-Layer Chromatography is a powerful, simple, and rapid technique for monitoring the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine the progression and endpoint of the reaction, leading to improved yields and purity. The principles and troubleshooting guide provided herein are broadly applicable to a wide range of organic transformations.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. This textbook is a comprehensive resource for fundamental organic chemistry laboratory techniques, including detailed discussions on chromatography. (A general reference, no direct link available for the entire book).
  • Fischer-Speier Esterification. Organic Chemistry Portal. Offers a detailed description of the Fischer esterification reaction mechanism. [Link]

Mastering the Synthesis of Methyl 5-methoxy-2-nitrobenzoate: A Detailed Work-up Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted nitroaromatic compounds is a foundational element of many discovery pipelines. Methyl 5-methoxy-2-nitrobenzoate, a key building block, requires a robust and well-understood synthetic procedure to ensure high purity and yield. While the nitration reaction itself is critical, the subsequent work-up procedure is paramount in isolating the desired product from a complex mixture of residual acids, unreacted starting materials, and potential byproducts. This application note provides a comprehensive, in-depth guide to the work-up of this compound, emphasizing the chemical principles and practical considerations that underpin each step.

The Critical Role of a Meticulous Work-up

The nitration of methyl 5-methoxybenzoate is typically achieved using a mixture of concentrated nitric and sulfuric acids. This potent combination, while effective, necessitates a carefully orchestrated work-up to neutralize the strong acids, separate the organic product from the aqueous phase, and remove impurities. A successful work-up not only ensures the purity of the final product but also contributes to the overall safety and efficiency of the synthesis.

Visualizing the Path to Purity: The Work-up Workflow

The following diagram illustrates the key stages of the work-up procedure for this compound, from quenching the reaction to isolating the purified product.

Workup_Workflow cluster_main Work-up of this compound ReactionMixture Reaction Mixture (Product, H₂SO₄, HNO₃, H₂O) Quenching Quenching (Pour onto ice) ReactionMixture->Quenching Neutralization & Dilution Isolation Isolation of Crude Product (Vacuum Filtration or Extraction) Quenching->Isolation Phase Separation Washing Washing Sequence (H₂O, NaHCO₃, Brine) Isolation->Washing Impurity Removal Drying Drying (Anhydrous Na₂SO₄ or MgSO₄) Washing->Drying Water Removal Purification Purification (Recrystallization) Drying->Purification Final Purity Enhancement FinalProduct Pure this compound Purification->FinalProduct Crystalline Solid

Caption: A schematic overview of the work-up procedure for this compound.

Detailed Step-by-Step Protocol

This protocol outlines the comprehensive work-up procedure for the synthesis of this compound.

PART 1: QUENCHING THE REACTION

The initial and most critical step in the work-up is the quenching of the highly acidic and exothermic reaction mixture.

  • Prepare an Ice Bath: In a large beaker, prepare a slurry of crushed ice and water. The volume should be significantly larger than the reaction mixture to effectively dissipate the heat generated upon dilution of the strong acids.

  • Slow Addition: With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This should be done in a controlled manner to prevent excessive heat generation and potential splashing of the corrosive mixture.[1] The dilution of sulfuric acid is a highly exothermic process, and rapid addition can lead to a dangerous increase in temperature.

  • Precipitation of the Crude Product: As the acidic mixture is neutralized and diluted, the organic product, this compound, will precipitate out of the aqueous solution as a solid.

PART 2: ISOLATION OF THE CRUDE PRODUCT

There are two primary methods for isolating the crude product: vacuum filtration and extraction. The choice depends on the physical state of the crude product after quenching.

Method A: Vacuum Filtration (if a solid precipitates)

  • Set up Filtration Apparatus: Assemble a Buchner funnel with a filter paper that fits snugly and a clean filter flask connected to a vacuum source.

  • Filter the Mixture: Wet the filter paper with cold water to ensure a good seal. Pour the quenched reaction mixture into the Buchner funnel and apply the vacuum.

  • Initial Wash: Wash the collected solid (the filter cake) with several portions of cold deionized water. This helps to remove the majority of the residual acids. Continue washing until the filtrate is neutral to pH paper.

Method B: Extraction (if the product oils out or remains in solution)

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.

  • Choose an Organic Solvent: Select a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices due to their ability to dissolve a wide range of organic compounds and their immiscibility with water.

  • Perform Extraction: Add the organic solvent to the separatory funnel, stopper it, and invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separate the Layers: Drain the lower organic layer (if using a denser solvent like dichloromethane) or the upper organic layer (if using a less dense solvent like ethyl acetate). Perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to maximize product recovery. Combine the organic extracts.

PART 3: WASHING THE ORGANIC PHASE

This series of washes is designed to remove specific types of impurities.

  • Water Wash: Wash the combined organic extracts with deionized water to remove any water-soluble impurities.

  • Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial for neutralizing any remaining acidic impurities.[1] Be sure to vent the separatory funnel frequently, as the neutralization reaction will produce carbon dioxide gas.

  • Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic solvent, making the subsequent drying step more efficient.

PART 4: DRYING AND SOLVENT REMOVAL

  • Dry the Organic Layer: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the solution is clear, indicating that the water has been absorbed.

  • Remove the Drying Agent: Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

PART 5: PURIFICATION BY RECRYSTALLIZATION

Recrystallization is a powerful technique for purifying solid organic compounds.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. For nitroaromatic compounds, ethanol or methanol are often good choices.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolate the Pure Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Safety Considerations: A Paramount Concern

The synthesis and work-up of nitroaromatic compounds involve hazardous materials and require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All steps involving concentrated acids and organic solvents should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care and have appropriate spill kits readily available.

  • Quenching: The quenching process is highly exothermic and should be performed with caution to avoid uncontrolled reactions.

Data Summary

StepReagent/ProcessPurposeKey Considerations
Quenching Crushed Ice/WaterNeutralize strong acids and dissipate heatSlow addition with vigorous stirring to control exotherm.[1]
Isolation Vacuum Filtration or ExtractionSeparate crude product from the aqueous phaseChoice of method depends on the physical state of the product.
Washing Water, NaHCO₃ solution, BrineRemove residual acids and water-soluble impuritiesVent separatory funnel frequently during bicarbonate wash.
Drying Anhydrous Na₂SO₄ or MgSO₄Remove residual water from the organic solventUse sufficient drying agent until the solution is clear.
Purification Recrystallization (e.g., from Ethanol)Obtain high-purity crystalline productUse a minimal amount of hot solvent for optimal yield.[1]

Conclusion

A well-executed work-up procedure is as crucial as the reaction itself in the successful synthesis of this compound. By understanding the chemical principles behind each step—from the critical quenching of the reaction to the final purification by recrystallization—researchers can consistently obtain a high-purity product. Adherence to safety protocols throughout the process is non-negotiable and ensures a safe and efficient laboratory workflow. This detailed guide serves as a valuable resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.

References

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • National Institutes of Health. (n.d.). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Professor Boebinger. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of Methyl 5-methoxy-2-nitrobenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust protocol for the purification of this compound using recrystallization. We delve into the scientific rationale behind solvent selection, procedural steps, and purity verification, offering a comprehensive guide for researchers and drug development professionals to achieve high-purity material with optimal yield.

Introduction to the Compound and Purification Principle

This compound is a nitro compound and aromatic ester whose chemical integrity is paramount for its use in complex organic syntheses.[2] Crude synthetic products are often contaminated with unreacted starting materials, byproducts, or residual solvents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3]

The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. The crude material is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 2327-45-9[1][2]
Molecular Formula C₉H₉NO₅[4]
Molecular Weight 211.17 g/mol [4]
Appearance Light lemon/yellow granular crystals[2]
Melting Point 58-59 °C[2]
Solubility Soluble in alcohol and ether; slightly soluble in water.[4]

Safety Considerations: this compound is classified as an irritant.[2] Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[5][6] All procedures should be performed within a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors.[5]

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should:

  • Dissolve the solute completely when hot.

  • Dissolve the solute poorly or not at all when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the known solubility of this compound ("soluble in alcohol") and established protocols for similar aromatic nitro compounds, methanol is an excellent first choice.[4][7][8] It has a relatively low boiling point (64.7 °C) for easy removal and effectively dissolves many organic compounds when hot while showing reduced solubility at lower temperatures. An alternative, particularly for modulating solvent power, is a mixed solvent system such as ethanol/water .[9]

Potential Impurities

The primary impurity of concern depends on the synthetic route. If synthesized via Fischer esterification of 5-methoxy-2-nitrobenzoic acid, the most likely impurity is the unreacted starting acid.[1][2] This acidic impurity can be effectively removed during the recrystallization process, as its solubility profile differs from the target ester. Other potential impurities could include byproducts from the nitration step used to create the precursor.[10][11]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Quantities can be scaled accordingly.

Equipment:

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (e.g., aspirator)

  • Watch glass

  • Spatula

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 15-20 mL of methanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add methanol in small portions (1-2 mL at a time) until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal recovery upon cooling.[3]

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Place a short-stemmed funnel with fluted filter paper into a clean 125 mL Erlenmeyer flask on the hotplate.

    • Pour a small amount of hot methanol through the funnel to warm the apparatus and prevent premature crystallization.

    • Quickly pour the hot solution containing the dissolved product through the filter paper.

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[12] Rapid cooling can trap impurities within the crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of precipitated crystals.

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of cold methanol to ensure a good seal.

    • Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask, then pour it into the center of the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold methanol. Causality: The cold solvent washes away the mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.

    • Repeat the wash one more time.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass. Spread them out to facilitate drying.

    • Allow the crystals to air-dry completely in a fume hood or in a desiccator. The final product should be a free-flowing, crystalline solid.

Visualization of the Purification Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude Product Dissolve Dissolve with Heat & Stirring Crude->Dissolve Solvent Minimum Hot Methanol Solvent->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt if needed Cool Slow Cooling to RT Imp Insoluble Impurities Removed HotFilt->Imp HotFilt->Cool Ice Ice-Water Bath Cool->Ice VacFilt Vacuum Filtration Ice->VacFilt Wash Wash with Cold Methanol VacFilt->Wash MotherLiquor Mother Liquor (Impurities) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound.

Purity Assessment

The efficacy of the purification should be validated empirically.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value of 58-59 °C is a strong indicator of high purity.[2][10] Impurities typically cause a depression and broadening of the melting point range.

  • Chromatography: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to compare the purified material against the crude starting material, providing a qualitative or quantitative assessment of purity.[10]

  • Spectroscopy: ¹H NMR spectroscopy can confirm the chemical structure and reveal the presence of impurities through unexpected signals.[1]

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent and controlling the rate of cooling, researchers can significantly enhance the purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development activities. The self-validating nature of the protocol, confirmed by post-purification analysis, ensures a consistent and high-quality outcome.

References

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - Introduction. Available from: [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate - Introduction. Available from: [Link]

  • Chemsrc. (2025). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available from: [Link]

Sources

Application Notes and Protocols: High-Purity Isolation of Methyl 5-methoxy-2-nitrobenzoate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details an optimized protocol for the purification of Methyl 5-methoxy-2-nitrobenzoate, a key organic intermediate, using normal-phase column chromatography.[1][2] Addressed to researchers in organic synthesis and drug development, this document provides a step-by-step methodology grounded in the fundamental principles of chromatographic separation. It covers all stages, from the initial analytical thin-layer chromatography (TLC) for solvent system optimization to the final isolation and characterization of the purified product. The causality behind experimental choices, troubleshooting common issues, and critical safety precautions are thoroughly explained to ensure reproducible, high-yield, and high-purity outcomes.

Introduction and Principle of Separation

This compound is a substituted aromatic compound whose structure contains a polar nitro group (-NO₂) and two moderately polar ether and ester functionalities (-OCH₃, -COOCH₃).[2] In its synthesis, typically via the esterification of 5-methoxy-2-nitrobenzoic acid, common impurities may include unreacted starting material or byproducts from side reactions.[1][2] The presence of these impurities can interfere with subsequent synthetic steps, making high-purity isolation essential.

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This protocol employs normal-phase chromatography , which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[5][6][7]

The principle of separation is based on polarity:

  • Highly polar molecules , such as the unreacted carboxylic acid, will have a strong affinity for the polar silica gel. They will adsorb strongly to the stationary phase and elute from the column slowly.

  • Non-polar molecules will have a higher affinity for the mobile phase, travel through the column more quickly, and elute first.[3][5]

  • This compound , being of intermediate polarity, will elute between these extremes, allowing for its effective separation from more polar and less polar impurities.

Pre-Purification: TLC for Method Development

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and inexpensive diagnostic tool that predicts the separation achievable on a silica column.[8] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (R_f) for the desired product ideally between 0.2 and 0.4.[6][9]

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel-coated TLC plate. Gently draw a pencil line approximately 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Common starting systems for moderately polar compounds include mixtures of ethyl acetate (EtOAc) and hexane.[10]

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[8] Circle the visible spots.

  • Optimization: Adjust the solvent ratio to achieve the target R_f value.

    • If R_f is too low (spots don't move far): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of EtOAc in a hexane/EtOAc mixture).

    • If R_f is too high (spots move with the solvent front): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).

Solvent System (Hexane:EtOAc, v/v) Observed R_f of Product Assessment
90:100.15R_f too low. Increase polarity.
80:200.35Optimal. Good separation from baseline impurities.
70:300.55R_f too high. Potential for co-elution with less polar impurities.

Detailed Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 cm length, 4 cm diameter)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Step 1: Column Packing (Wet Slurry Method)

The wet slurry method is preferred as it minimizes air bubbles and ensures a uniformly packed column, leading to better separation.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a separate beaker, create a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 90:10 hexane:EtOAc).

  • With the column stopcock open, pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to help the silica settle evenly.

  • Once all the silica is added, add another layer of sand on top to protect the silica bed surface during sample and eluent addition.

  • Continuously run the mobile phase through the column, ensuring the silica bed never runs dry.

Step 2: Sample Loading
  • Dissolve the crude product (1-2 g) in a minimal amount of a moderately polar solvent like dichloromethane or the mobile phase itself.

  • Using a pipette, carefully apply the dissolved sample solution to the top of the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level just reaches the top of the sand layer.

  • Carefully add a small amount of the mobile phase and again allow it to absorb. Repeat this wash step once more to ensure all the sample is loaded onto the column in a narrow band.

Step 3: Elution and Fraction Collection
  • Carefully fill the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady drip rate.

  • Start with a less polar solvent system (e.g., 90:10 Hexane:EtOAc) and collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) as the separation progresses to elute the more strongly adsorbed compounds. For this separation, an isocratic elution with the optimized solvent system (e.g., 80:20 Hexane:EtOAc) may be sufficient.[5]

Step 4: Monitoring the Separation
  • Periodically analyze the collected fractions using TLC to determine which contain the desired product.

  • Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Fractions containing only the spot corresponding to the pure product should be combined.

Post-Purification and Analysis

  • Solvent Removal: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Yield Calculation: Weigh the final product and calculate the percentage yield.

  • Purity Confirmation: Confirm the purity and identity of the final product.

    • Melting Point: The purified product should exhibit a sharp melting point. The reported melting point for this compound is 58-59 °C.[1]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure. Key ¹H NMR signals for this compound are expected around δ 8.04 (d), 7.04 (d), 7.00 (dd), 3.93 (s), and 3.91 (s).[2]

Workflow and Troubleshooting

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_post Phase 3: Analysis TLC TLC Optimization (Find optimal Hexane:EtOAc ratio) Pack Column Packing (Wet slurry method with silica gel) TLC->Pack Determines starting eluent Load Sample Loading (Crude product in minimal solvent) Pack->Load Elute Elution & Fraction Collection (Collect eluent in test tubes) Load->Elute Monitor TLC Monitoring (Analyze collected fractions) Elute->Monitor Fractions Combine Combine Pure Fractions Monitor->Combine Identifies pure fractions Evap Solvent Removal (Rotary Evaporation) Combine->Evap Analyze Purity & Identity Confirmation (Melting Point, NMR) Evap->Analyze Pure Pure this compound Analyze->Pure

Problem Possible Cause Solution
Poor Separation Improper solvent system; Column overloaded; Column packed unevenly.Re-optimize solvent system with TLC; Use less crude material; Repack column carefully, avoiding air bubbles.
Cracked/Channeling Silica Bed Column ran dry; Packing was not allowed to settle properly.Ensure the solvent level never drops below the top of the silica bed. Repack the column.
Product Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low, respectively.Adjust the mobile phase composition based on TLC results. Use a gradient elution if necessary.

Safety Precautions

All work must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[11][12]

  • Chemical Hazards: Nitroaromatic compounds can be toxic and should be handled with care.[13] The organic solvents used (hexane, ethyl acetate, dichloromethane) are flammable and volatile. Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Waste Disposal: All solvent waste must be collected in appropriately labeled hazardous waste containers for proper disposal. Do not pour chemicals down the drain.[11]

  • Pressure: If using flash chromatography (applying pressure), ensure the system is properly set up to avoid glassware failure.

References

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2025). What Is Column Chromatography? Principles and Protocols. Retrieved from [Link]

  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]

  • TutorChase. (n.d.). What safety precautions are necessary for chromatography experiments?. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Chromatography Solvent. Retrieved from [Link]

  • Eco-Friendly Printer & Chemical Supplier. (n.d.). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]

  • Safe Work Instructions. (n.d.). Safe Work Instructions for Working With Solvents. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Safety Precautions Should Be Taken When Working with Solvents? [Video]. YouTube. Retrieved from [Link]

  • IISER Pune. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

Sources

The Suzuki-Miyaura Coupling of Methyl 5-methoxy-2-nitrobenzoate Derivatives: A Detailed Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Reaction

In the landscape of modern pharmaceutical and materials science research, the biaryl motif stands out as a "privileged scaffold"—a core structural framework frequently found in biologically active compounds and functional materials. The synthesis of these structures is a cornerstone of medicinal chemistry. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and heteroaryl linkages.[1] Developed by Nobel laureates Akira Suzuki and Norio Miyaura, this palladium-catalyzed reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[2][3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate class: Methyl 5-methoxy-2-nitrobenzoate derivatives . These compounds are attractive building blocks due to the presence of multiple functional handles—the nitro group, the ester, and the methoxy substituent—which allow for diverse downstream chemical modifications. Herein, we delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into overcoming common challenges associated with this class of electron-deficient substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization of reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (or in our case, the nitroaromatic compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the cleavage of the carbon-halogen or carbon-nitro bond and the formation of a new organopalladium(II) species.[3] The reactivity of the leaving group generally follows the trend: I > Br > OTf >> Cl.[4] For nitroarenes, this step involves the challenging insertion of the palladium into the Ar-NO2 bond.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium complex.[6]

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. This step forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_ox Ar-Pd(II)(L)n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(L)n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 product Ar-Ar' pd2_trans->product Reductive Elimination dummy->pd0 Regeneration of Pd(0) aryl_halide Ar-X (e.g., this compound) boronic_acid Ar'-B(OH)2 (Arylboronic Acid)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling of this compound

While the direct Suzuki coupling of nitroarenes is an advancing field, a robust starting point for protocol development can be adapted from successful couplings of structurally similar aryl bromides. The following protocol is based on established procedures for methyl 2-amino-5-bromobenzoate and has been adapted to address the specific characteristics of this compound.[1] The key considerations for this adaptation are the potentially different reactivity of the nitro leaving group and the electronic nature of the substrate.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v), or Toluene/Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent). The solvent should be thoroughly degassed prior to use by bubbling with an inert gas for at least 20-30 minutes.

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath.

    • Stir the reaction vigorously for the required duration (typically 4-24 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Nitrobenzoate - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (80-110 °C, 4-24h) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Dilute - Wash - Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify product Pure Biaryl Product purify->product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting for this compound Derivatives

The successful Suzuki coupling of this compound requires careful consideration of several factors, particularly due to the presence of the nitro group and the overall electronic nature of the substrate.

Choice of Catalyst and Ligand: A Critical Decision

The selection of the palladium catalyst and associated ligands is arguably the most critical parameter for a successful Suzuki coupling.

  • For Nitro-Substituted Substrates: While traditional catalysts like Pd(PPh₃)₄ can be effective, couplings involving challenging substrates often benefit from more advanced catalyst systems. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition, which is often the slow step, especially for less reactive C-NO₂ bonds.[7] Pre-catalysts like Pd(dppf)Cl₂ are also robust and widely used for a range of Suzuki couplings.

The Role of the Base and Solvent System
  • Base Selection: The base is crucial for activating the boronic acid for transmetalation.[6] For substrates containing base-sensitive functional groups like esters, the choice of base is important. Potassium carbonate (K₂CO₃) is a common and effective choice. In more challenging cases, a stronger base like potassium phosphate (K₃PO₄) may be necessary.

  • Solvent System: A mixture of an organic solvent and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. 1,4-Dioxane/water and toluene/water are common solvent systems. It is imperative that the organic solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Potential Challenges and Troubleshooting
Problem Potential Cause(s) Troubleshooting Strategies
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Insufficiently strong base- Use a fresh, high-quality palladium catalyst.- Switch to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).- Increase the reaction temperature.- Use a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation - Presence of excess water or protic sources- High temperatures- Strong bases- Use anhydrous solvents and dry reagents.- Use the minimum necessary amount of water in the solvent system.- Consider using boronic esters (e.g., pinacol esters), which are more stable.- Lower the reaction temperature if possible.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Inefficient reduction of Pd(II) precatalyst- Ensure thorough degassing of solvents and the reaction vessel.- Maintain a positive pressure of inert gas throughout the reaction.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Dehalogenation/Denitration - Side reaction promoted by certain ligands or bases- High temperatures- Optimize the choice of ligand and base.- Lower the reaction temperature and shorten the reaction time if feasible.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds from this compound derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures that are crucial for drug discovery and materials science. The protocols and troubleshooting guide presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory. The ability to utilize nitroarenes as coupling partners further expands the synthetic chemist's toolbox, leveraging readily available and functionalized starting materials.

References

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield versus time for the Suzuki‐Miyaura coupling of phenyl benzoate... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Retrieved from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Retrieved from [Link]

  • Doucet, H. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Retrieved from [Link]

  • protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate v1. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4'-methoxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Methyl 5-methoxy-2-nitrobenzoate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Methyl 5-methoxy-2-nitrobenzoate

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This compound is a highly valuable and strategic building block for the construction of diverse heterocyclic scaffolds.[1][2][3] Its utility stems from a unique convergence of reactive functionalities within a stable, readily available aromatic core.

The molecule's power lies in three key features:

  • The Nitro Group: This electron-withdrawing group is not merely a directing group but, more importantly, a masked amine. Its selective reduction is the linchpin of most synthetic strategies, unmasking a nucleophilic amino group poised for intramolecular cyclization.[4][5][6]

  • The Methyl Ester: This group can act as an electrophilic site for cyclization, be hydrolyzed to a carboxylic acid for further modification, or be a stable spectator depending on the reaction design.[7]

  • The Methoxy Group: As an electron-donating group, it influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups and the properties of the final heterocyclic product.

This guide provides an in-depth exploration of the primary synthetic transformations of this compound, focusing on the underlying principles of reaction design and offering detailed, field-proven protocols for the synthesis of key heterocyclic systems, including N-hydroxyindoles, benzodiazepines, and quinoxalines.

Core Mechanism: The Power of Reductive Cyclization

The most prevalent synthetic strategy employing 2-nitrobenzoate derivatives is reductive cyclization. This powerful cascade process involves the in situ generation of a reactive intermediate (an aniline or hydroxylamine) which immediately undergoes a subsequent, intramolecular ring-forming reaction. This approach is atom-economical and often simplifies purification by avoiding the isolation of potentially unstable amino intermediates.

The choice of reducing agent is paramount and is dictated by the desired intermediate and the presence of other sensitive functional groups.[5]

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): A clean and efficient method for complete reduction of the nitro group to an amine. It is highly effective but can also reduce other functionalities like alkenes or alkynes.[7]

  • Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): Classic, robust methods for nitro group reduction. Iron in acetic acid is particularly common in pharmaceutical synthesis for its reliability and cost-effectiveness.[8] These systems are generally chemoselective for the nitro group.[9]

  • Transfer Hydrogenation (e.g., Ammonium formate, Pd/C): A milder alternative to using gaseous hydrogen, enhancing laboratory safety.[10]

The general workflow for this pivotal transformation is illustrated below.

G cluster_start Starting Material cluster_process Key Transformation cluster_intermediate Reactive Intermediate cluster_end Final Scaffold start_mol This compound reduction Selective Reduction of Nitro Group start_mol->reduction intermediate In situ generated Aniline Derivative reduction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization heterocycle Target Heterocycle (e.g., Indole, Benzodiazepine) cyclization->heterocycle

Caption: General workflow for heterocyclic synthesis via reductive cyclization.

Application 1: Synthesis of N-Hydroxyindoles and N-Alkoxyindoles

N-hydroxyindole and N-alkoxyindole motifs are present in a range of biologically active natural products and have found use as crucial synthetic intermediates.[11][12] A common route to these structures involves the base-mediated cyclization of 2-nitrostyrene derivatives, which can be prepared from precursors like this compound. The reduction of the nitro group in the presence of a suitably positioned Michael acceptor triggers a cascade reaction to form the indole core.[13][14]

A particularly elegant method involves the Cadogan-Sundberg reductive cyclization, where a reagent like triethyl phosphite acts as both the reductant (deoxygenating the nitro group to a nitroso or nitrene species) and the catalyst for cyclization.[11]

Protocol: Synthesis of Methyl 1-methoxy-6-methoxy-1H-indole-3-carboxylate

This protocol is adapted from established base-mediated cyclization methodologies for 2-nitrostyrene derivatives.[11] The initial step would be the formation of the necessary α-carbomethoxy-2-nitrostyrene precursor from this compound via condensation with methyl acetate.

Step 1: Synthesis of Methyl 2-(5-methoxy-2-nitrophenyl)acrylate (Precursor)

  • Rationale: This step introduces the two-carbon unit required for the formation of the indole pyrrole ring. A base-catalyzed condensation, such as a Stobbe or related reaction, is employed.

Step 2: Reductive Cyclization to N-Methoxyindole

  • Rationale: This protocol uses sodium tert-pentoxide for the initial cyclization to form the N-hydroxyindole anion, which is then trapped in situ with an alkylating agent (dimethyl sulfate) to yield the N-methoxyindole. This one-pot, two-step procedure is efficient and avoids the isolation of the potentially unstable N-hydroxyindole.[11]

Materials:

  • Methyl 2-(5-methoxy-2-nitrophenyl)acrylate (1 equiv)

  • Sodium tert-pentoxide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl sulfate (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the starting acrylate (1.0 equiv) and anhydrous THF (to 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium tert-pentoxide (1.5 equiv) portion-wise over 10 minutes. The solution may turn a deep color.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add dimethyl sulfate (1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the intermediate is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target N-methoxyindole.

Precursor SubstitutionElectrophileProductTypical Yield (%)
5-MethoxyDimethyl sulfateMethyl 1,6-dimethoxy-1H-indole-3-carboxylate65-75%
5-MethoxyBenzyl bromideMethyl 1-(benzyloxy)-6-methoxy-1H-indole-3-carboxylate60-70%
5-ChloroDimethyl sulfateMethyl 6-chloro-1-methoxy-1H-indole-3-carboxylate70-80%

Application 2: Synthesis of 1,5-Benzodiazepine Scaffolds

Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their broad range of pharmacological activities.[15] Synthetic routes often rely on the condensation of an o-phenylenediamine with a 1,3-dicarbonyl equivalent.[16][17] this compound is an excellent precursor for this synthesis, where it is first coupled with an amino acid ester. Subsequent reduction and spontaneous intramolecular cyclization yield the desired benzodiazepine core.[10]

G start This compound coupling Amide Coupling (e.g., DCC/HOBt or SOCl₂) start->coupling amino_acid Amino Acid Methyl Ester (e.g., Glycine methyl ester) amino_acid->coupling amide Dipeptide-like Intermediate coupling->amide reduction Nitro Reduction (e.g., Fe/AcOH or H₂/Pd-C) amide->reduction cyclization Spontaneous Intramolecular Cyclization reduction->cyclization benzo 1,5-Benzodiazepine-2-one Scaffold cyclization->benzo

Caption: Pathway to 1,5-Benzodiazepines from this compound.

Protocol: Synthesis of 8-methoxy-4,5-dihydro-1H-benzo[b][1][4]diazepin-2(3H)-one

This protocol outlines the synthesis of a core benzodiazepine structure using glycine methyl ester as the amino acid component.

Step 1: Amide Coupling

  • Convert this compound to the corresponding acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • In a separate flask, dissolve glycine methyl ester hydrochloride (1.0 equiv) and a non-nucleophilic base like triethylamine (2.2 equiv) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup: wash with dilute HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide intermediate.

Step 2: Reductive Cyclization

  • Rationale: This step utilizes iron powder in acetic acid, a classic and highly reliable method for reducing the nitro group to an amine.[8] The newly formed aniline immediately attacks the proximal ester carbonyl, displacing methanol and forming the seven-membered diazepinone ring.

Materials:

  • Amide intermediate from Step 1 (1.0 equiv)

  • Iron powder (<10 micron, 3.0 equiv)

  • Glacial Acetic Acid

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Prepare a suspension of iron powder (3.0 equiv) in glacial acetic acid in a round-bottom flask.

  • Heat the suspension to 50-60 °C with vigorous stirring under a nitrogen atmosphere.

  • Dissolve the amide intermediate (1.0 equiv) in methanol and add it dropwise to the hot iron/acid suspension.

  • Maintain the temperature at 50-60 °C and monitor the reaction by TLC (typically 30-60 minutes).

  • Once the starting material is consumed, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.

  • Wash the filter cake thoroughly with methanol.

  • Combine the filtrate and washes and concentrate under reduced pressure to remove the solvents.

  • Pour the residue into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate or DCM.

  • Dry the organic extracts, concentrate, and purify by recrystallization or column chromatography to yield the final benzodiazepine.

Application 3: Synthesis of Quinoxalines

Quinoxalines are a class of privileged heterocyclic structures found in numerous pharmaceuticals and functional materials. The most fundamental synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[18][19] By first reducing this compound to Methyl 2-amino-5-methoxybenzoate, we generate a substituted o-aminoaniline derivative, which is a direct precursor for this powerful transformation.

Protocol: Two-Step Synthesis of a 6-Methoxyquinoxaline Derivative

Step 1: Reduction to Methyl 2-amino-5-methoxybenzoate

  • Rationale: A clean and selective reduction is required to form the aniline without affecting the ester group. Catalytic transfer hydrogenation is an excellent choice for this transformation due to its mild conditions and operational simplicity.

Materials:

  • This compound (1.0 equiv)

  • Palladium on carbon (10% Pd, 0.05 equiv)

  • Ammonium formate (5.0 equiv)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add 10% Pd/C catalyst, followed by ammonium formate.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction and filter through diatomaceous earth to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to obtain the crude Methyl 2-amino-5-methoxybenzoate, which is often pure enough for the next step.

Step 2: Condensation to form the Quinoxaline Ring

  • Rationale: The synthesized aniline is condensed with a 1,2-dicarbonyl compound (e.g., benzil) in the presence of an acid catalyst. The reaction proceeds via the formation of a di-imine intermediate which then aromatizes.

Materials:

  • Methyl 2-amino-5-methoxybenzoate (1.0 equiv)

  • Benzil (1.0 equiv)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve Methyl 2-amino-5-methoxybenzoate and benzil in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-4 hours. The product often precipitates from the hot solution upon formation.

  • Cool the reaction mixture to room temperature, then further in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the pure quinoxaline derivative.

Conclusion and Future Outlook

This compound stands out as a pre-functionalized and highly versatile scaffold for synthetic chemists. The strategic placement of its nitro, ester, and methoxy groups enables a diverse array of synthetic routes through the cornerstone reaction of reductive cyclization. The protocols detailed herein for the synthesis of indoles, benzodiazepines, and quinoxalines represent only a fraction of its potential. As the demand for novel, complex heterocyclic molecules in drug discovery and materials science continues to grow, the creative application of such readily available and powerful building blocks will remain a key driver of innovation.[20] Future work will likely focus on developing asymmetric catalytic systems for these cyclizations and expanding the scope to even more complex fused heterocyclic systems.

References

  • Ag/TiO2 Catalyst for Reduction of Nitroarenes. (2016).
  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022).
  • Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. (2006). University of Bath's research portal. [Link]

  • Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts. (2017). iMedPub. [Link]

  • Catalytic reduction of different nitroarenes. (n.d.). ResearchGate. [Link]

  • Selective Reduction of Nitroarenes with Silanes Catalysed by Nickel N-Heterocyclic Complexes. (2016). ResearchGate. [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024). ChemBK. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). National Institutes of Health. [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2016). National Institutes of Health. [Link]

  • New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. (2011). National Institutes of Health. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). MDPI. [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). PubChem. [Link]

  • Quinoxalines (Update 2012). (2012). ResearchGate. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. (n.d.). ResearchGate. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A novel synthesis of N-hydroxyindoles. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Methyl 2-methoxy-5-nitrobenzoate. (2024). ChemBK. [Link]

  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025). National Institutes of Health. [Link]

  • A NEW SYNTHESIS OF 1-HYDROXYINDOLES AND SPECTRA OF 1-HYDROXYINDOLE. (1997). HETEROCYCLES. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). National Institutes of Health. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015). Asian Journal of Chemistry. [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Universitat de Barcelona. [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]

  • Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. (n.d.). Journal de la Recherche Scientifique de l'Université de Lomé. [Link]

  • p-Nitrobenzoic acid promoted synthesis of 1,5-benzodiazepine derivatives. (2007). ResearchGate. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (2015). Der Pharma Chemica. [Link]

  • Heterocycle Reactions. (n.d.). MDPI. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2017). Frontiers in Chemistry. [Link]

  • Withdrawn Paper: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. (2007). ResearchGate. [Link]

Sources

The Strategic Application of Methyl 5-methoxy-2-nitrobenzoate in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Versatile Building Block

In the landscape of modern drug discovery, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material can dictate the feasibility, cost, and novelty of a drug development campaign. Methyl 5-methoxy-2-nitrobenzoate (CAS No: 2327-45-9) is a quintessential example of a strategically functionalized aromatic compound that serves as a pivotal building block in medicinal chemistry.[1] Its structure is deceptively simple, yet it offers a powerful and versatile platform for the construction of complex, biologically active molecules, particularly heterocyclic scaffolds found in numerous pharmacologically active compounds.[2]

The utility of this compound is rooted in its distinct functional groups:

  • The Nitro Group: Positioned ortho to the ester, the nitro group is a versatile functional handle. Its primary role is as a precursor to an amino group via reduction. This transformation is the gateway to a vast array of cyclization chemistries, enabling the formation of nitrogen-containing heterocycles that are privileged structures in medicinal chemistry.

  • The Methyl Ester: This group provides a reactive site for hydrolysis to the corresponding carboxylic acid or direct conversion into amides, offering a key point for molecular elaboration and modification of pharmacokinetic properties.[2]

  • The Methoxy Group: Located at the 5-position, the methoxy group acts as an electronic modulator and can influence the binding affinity of the final compound to its biological target. Its presence also directs the regioselectivity of further electrophilic aromatic substitution reactions if required.

This guide provides an in-depth exploration of the application of this compound, detailing core synthetic transformations and providing a specific protocol for its use in the synthesis of a quinazolinone scaffold, a core component of many potent kinase inhibitors.

Core Synthetic Transformations: Unlocking the Potential

The journey from this compound to a high-value pharmaceutical intermediate primarily hinges on the strategic manipulation of its nitro and ester functionalities. The most critical transformation is the reduction of the nitro group to form the corresponding aniline, Methyl 2-amino-5-methoxybenzoate. This aniline is a versatile precursor for building diverse heterocyclic systems.

G A This compound B Methyl 2-amino-5-methoxybenzoate A->B Nitro Group Reduction (e.g., Fe/AcOH, H₂, Pd/C) C Heterocyclic Scaffolds (e.g., Quinazolinones, Benzimidazoles) B->C Cyclization Reactions (e.g., with Formamidine Acetate) D Drug Candidates (e.g., Kinase Inhibitors) C->D Further Functionalization G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Extracellular Intracellular Cytokine->Receptor:f0 Binding JAK JAK Receptor:f1->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor JAK Inhibitor (Derived from Scaffold) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Modulation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important organic intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two common routes:

  • Nitration of Methyl 3-methoxybenzoate: This is an electrophilic aromatic substitution where the starting ester is treated with a nitrating agent. The regioselectivity of this reaction is a critical factor influencing the product distribution.

  • Esterification of 5-methoxy-2-nitrobenzoic acid: This involves the acid-catalyzed reaction of the corresponding carboxylic acid with methanol, typically under Fischer esterification conditions.

Each pathway presents a unique set of challenges and potential byproducts. This guide will address the issues pertinent to both methods.

Part 1: Troubleshooting Byproducts in the Nitration of Methyl 3-methoxybenzoate

The nitration of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is dictated by the competing directing effects of the methoxy (-OCH₃) and the methyl ester (-COOCH₃) groups.

  • The methoxy group is an activating, ortho, para-director due to its strong electron-donating resonance effect.[1][2][3]

  • The methyl ester group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[4][5]

This conflict in directing effects is the primary source of isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows multiple spots after nitrating methyl 3-methoxybenzoate. What are these byproducts?

A1: The multiple spots likely correspond to isomeric mononitrated products, and potentially dinitrated compounds if the reaction conditions were too harsh. The main byproducts are typically the other regioisomers of the desired product.

Major Byproducts from Nitration:

Byproduct NameStructureRationale for Formation
Methyl 3-methoxy-2-nitrobenzoate IsomerNitration ortho to the activating -OCH₃ group and ortho to the deactivating -COOCH₃ group. Steric hindrance from both adjacent groups makes this a minor product.
Methyl 3-methoxy-4-nitrobenzoate IsomerNitration ortho to the activating -OCH₃ group and meta to the deactivating -COOCH₃ group. This is often a significant byproduct as both groups direct to this position.
Methyl 3-methoxy-6-nitrobenzoate IsomerNitration para to the activating -OCH₃ group and ortho to the deactivating -COOCH₃ group. This can be a major byproduct due to the strong para-directing effect of the methoxy group.
Methyl 3-methoxy-2,4-dinitrobenzoate DinitrationForms if the reaction temperature is too high or the concentration of the nitrating agent is excessive. The activated ring is susceptible to a second nitration.[6]
5-hydroxy-2-nitrobenzoic acid methyl ester DemethylationCan occur under strongly acidic conditions or with certain nitrating agents, leading to the cleavage of the methyl ether.[7]

Q2: Why is Methyl 3-methoxy-4-nitrobenzoate a common and often significant byproduct?

A2: The formation of the 4-nitro isomer is electronically favored by both substituents. The methoxy group directs ortho to this position, and the ester group directs meta. This alignment of directing effects makes the C4 position highly susceptible to electrophilic attack.

Q3: How can I minimize the formation of these isomeric byproducts?

A3: Controlling the reaction conditions is crucial for maximizing the yield of the desired 5-methoxy-2-nitrobenzoate isomer.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to increase regioselectivity. Higher temperatures provide the activation energy for the formation of less favored isomers and dinitrated products.[8]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of methyl 3-methoxybenzoate. This maintains a low concentration of the electrophile and helps to control the exothermic nature of the reaction.

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better selectivity. A common and effective agent is a mixture of fuming nitric acid and acetic anhydride.[8]

Troubleshooting Guide: Nitration Route
Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product with a high proportion of the 4-nitro and 6-nitro isomers. Reaction temperature was too high, leading to reduced selectivity.Maintain strict temperature control, ideally between 0-5 °C, throughout the addition of the nitrating agent.
Significant formation of a dark, tarry substance. Over-nitration or oxidative side reactions. This can be caused by excessive temperature or a too-concentrated nitrating agent.Ensure slow, controlled addition of the nitrating agent. Consider using a milder nitrating agent or a more dilute solution.
Presence of a byproduct that is more polar than the starting material on TLC. Possible demethylation of the methoxy group to a hydroxyl group.Use less harsh acidic conditions if possible. Ensure the workup procedure neutralizes the acid promptly.
Product is difficult to purify by recrystallization. The mixture contains multiple isomers with similar polarities and solubilities.Column chromatography is often necessary to separate the isomeric products effectively. A solvent system such as ethyl acetate/hexane can be optimized for separation.
Visualizing Nitration Pathways

The following diagram illustrates the directing effects of the substituents on methyl 3-methoxybenzoate and the resulting potential mononitrated products.

Nitration_Byproducts cluster_start Starting Material cluster_products Potential Mononitration Products start Methyl 3-methoxybenzoate pdt_desired This compound (Desired Product) start->pdt_desired Nitration at C5 (ortho to -OCH3, meta to -COOCH3) pdt_byproduct1 Methyl 3-methoxy-4-nitrobenzoate start->pdt_byproduct1 Nitration at C4 (ortho to -OCH3, meta to -COOCH3) pdt_byproduct2 Methyl 3-methoxy-6-nitrobenzoate start->pdt_byproduct2 Nitration at C6 (para to -OCH3, ortho to -COOCH3) pdt_byproduct3 Methyl 3-methoxy-2-nitrobenzoate start->pdt_byproduct3 Nitration at C2 (ortho to -OCH3, ortho to -COOCH3)

Caption: Regioselectivity in the nitration of methyl 3-methoxybenzoate.

Part 2: Troubleshooting Byproducts in the Esterification of 5-methoxy-2-nitrobenzoic acid

The esterification of 5-methoxy-2-nitrobenzoic acid with methanol is a reversible reaction. The primary challenge in this synthesis is driving the equilibrium towards the product side and avoiding side reactions related to the reagents and catalyst.

Frequently Asked Questions (FAQs)

Q4: I have a low yield after my Fischer esterification. What are the likely causes?

A4: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.

Common Issues in Fischer Esterification:

Issue Cause Mechanism
Incomplete Reaction Equilibrium not sufficiently shifted towards products.The reaction Carboxylic Acid + Alcohol <=> Ester + Water is in equilibrium. Water produced during the reaction can hydrolyze the ester back to the starting materials.[9]
Hydrolysis of Product Presence of excess water during workup or purification.The ester product can be hydrolyzed back to the carboxylic acid under acidic conditions if not properly neutralized and dried.
Sulfonation of the Aromatic Ring Use of concentrated sulfuric acid as a catalyst at elevated temperatures.The strongly acidic conditions can lead to electrophilic aromatic substitution where a sulfonic acid group (-SO₃H) is added to the ring, typically meta to the strongest deactivating groups.

Q5: How can I drive the Fischer esterification to completion?

A5: To maximize the yield of the ester, you need to shift the equilibrium to the right. This can be achieved by:

  • Using a large excess of the alcohol (methanol): This increases the concentration of one of the reactants, pushing the equilibrium towards the products according to Le Chatelier's principle. Methanol can often be used as the solvent for this reason.

  • Removing water as it is formed: This can be done by using a Dean-Stark apparatus if a solvent that forms an azeotrope with water (like toluene) is used. Alternatively, incorporating a dehydrating agent, such as molecular sieves, into the reaction mixture can be effective.

Q6: My final product is acidic and shows a broad peak in the ¹H NMR spectrum. What is this impurity?

A6: This indicates the presence of unreacted 5-methoxy-2-nitrobenzoic acid. The broad peak in the NMR spectrum is characteristic of the acidic carboxylic acid proton. This suggests that the esterification reaction did not go to completion or that some of the product was hydrolyzed during the workup.

Troubleshooting Guide: Esterification Route
Observed Issue Potential Cause(s) Recommended Action(s)
Low conversion of starting material. Insufficient reaction time or temperature. Equilibrium not shifted.Increase the reflux time. Use a large excess of methanol. Ensure the catalyst is active and present in a sufficient amount (typically 3-5 mol%).
Product reverts to starting material after workup. Hydrolysis of the ester during aqueous workup.Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) before extraction. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.
Formation of a water-soluble, highly polar byproduct. Possible sulfonation of the aromatic ring if using sulfuric acid at high temperatures for a prolonged period.Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or use a lower reaction temperature.
The reaction seems to stall and not proceed to completion. The catalyst may have been deactivated by impurities in the starting materials or solvent.Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents.
Experimental Workflow: Fischer Esterification

The following diagram outlines a typical workflow for the Fischer esterification of 5-methoxy-2-nitrobenzoic acid.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine 5-methoxy-2-nitrobenzoic acid and excess methanol B Add catalytic amount of strong acid (e.g., H₂SO₄) A->B C Reflux the mixture B->C D Cool and neutralize with NaHCO₃ solution C->D Monitor by TLC E Extract with an organic solvent (e.g., EtOAc) D->E F Wash with brine and dry over MgSO₄ E->F G Concentrate in vacuo F->G H Purify by recrystallization or column chromatography G->H

Caption: General workflow for Fischer esterification.

By carefully considering the reaction mechanism and potential side reactions for your chosen synthetic route, you can effectively troubleshoot and optimize the synthesis of this compound.

References

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • askIITians. (2025, August 30). What happens when anisole is nitrated?[Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Tiwari Academy. (2024, February 13). How does anisole react in nitration, and what is the product obtained when it reacts with a mixture of concentrated sulfuric and nitric acids?[Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • News Zone. (n.d.). Methyl Benzoate To Methyl 3 Nitrobenzoate Mechanism. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

Sources

Technical Support Center: Minimizing Isomeric Byproduct Formation in the Nitration of Methyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of methyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific electrophilic aromatic substitution. Our goal is to empower you with the scientific understanding and practical knowledge to control the regioselectivity of this reaction and minimize the formation of undesired isomeric byproducts.

Understanding the Reaction: A Game of Directing Effects

The nitration of methyl 3-methoxybenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The outcome of this reaction is governed by the interplay of the two substituents: the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

  • The Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. Through its resonance effect, it donates electron density to the benzene ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • The Methyl Ester Group (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles. The positions meta to it are the least deactivated and therefore the preferred sites of attack.

The combination of these directing effects leads to a mixture of isomeric products. The primary challenge is to control the reaction conditions to favor the formation of the desired isomer while minimizing the others.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the nitration of methyl 3-methoxybenzoate.

Q1: I'm getting a complex mixture of isomers. How can I improve the selectivity for a specific product?

A low regioselectivity is a common issue in this reaction due to the competing directing effects of the substituents.[1] To improve selectivity, a careful optimization of reaction parameters is crucial.

Underlying Cause: The activating ortho, para-directing methoxy group and the deactivating meta-directing methyl ester group lead to multiple possible products. The main isomers to expect are the 2-nitro, 4-nitro, 5-nitro, and 6-nitro derivatives.

Solutions:

  • Temperature Control: Lowering the reaction temperature (typically between 0 and 5 °C) can enhance selectivity by favoring the kinetically controlled product.[1] Highly exothermic nitration reactions can lead to the formation of byproducts if the temperature is not strictly controlled.[2]

  • Nitrating Agent: The choice of nitrating agent can significantly influence the isomer distribution. While a standard mixture of concentrated nitric acid and sulfuric acid is common, other reagents can offer better selectivity.[1] For instance, using acetic anhydride with nitric acid can sometimes alter the product ratios.

  • Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and thus the isomer distribution. Experimenting with different solvents may be beneficial.

  • Steric Hindrance: The bulky methyl ester group can sterically hinder the approach of the nitronium ion to the adjacent positions.[1] This effect can sometimes be exploited to favor substitution at less hindered sites.

Q2: My reaction is producing a significant amount of dinitrated products. How can I prevent this?

The formation of dinitrated byproducts is a sign of overly harsh reaction conditions.

Underlying Cause: Once the first nitro group is added to the ring, the ring becomes significantly more deactivated. However, if the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent, or prolonged reaction time), a second nitration can occur.

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature (below 10-15°C) throughout the addition of the nitrating agent and for the duration of the reaction.[2][3]

  • Stoichiometry of the Nitrating Agent: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.05-1.2 equivalents) of nitric acid.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to avoid over-nitration.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate to maintain a low concentration of the nitronium ion in the reaction mixture at any given time.

Q3: The yield of my desired product is consistently low. What are the potential causes and how can I improve it?

Low yields can result from a variety of factors, from incomplete reactions to product loss during workup.

Underlying Cause: Potential issues include incomplete reaction, degradation of starting material or product by the strong acid mixture, and loss of product during the extraction and purification steps.

Solutions:

  • Ensure Complete Reaction: Monitor the reaction by TLC or HPLC to ensure all the starting material has been consumed.

  • Careful Workup: After quenching the reaction with ice water, ensure the product is fully precipitated. Use an appropriate organic solvent for extraction if the product is not a solid. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Purification Method: Recrystallization is a common method for purifying the solid product.[3] Choose a solvent system in which the desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the isomeric byproducts remain in solution. A mixture of ethanol and water is often effective.[3]

Frequently Asked Questions (FAQs)

What is the expected major product in the nitration of methyl 3-methoxybenzoate?

Predicting the major product requires considering the synergistic and antagonistic effects of the two substituents. The methoxy group strongly activates the ortho (positions 2 and 4) and para (position 6) positions. The methyl ester group directs meta (positions 2 and 6).

  • Position 2: Activated by the methoxy group (ortho) and directed by the methyl ester group (meta).

  • Position 4: Activated by the methoxy group (ortho).

  • Position 6: Activated by the methoxy group (para) and directed by the methyl ester group (meta).

  • Position 5: Not significantly activated or directed.

Therefore, the most likely major products are the 2-nitro , 4-nitro , and 6-nitro isomers. The exact ratio will depend on the specific reaction conditions. Steric hindrance from the methoxy group might slightly disfavor the 2-position compared to the 4- and 6-positions.

What is the mechanism of this reaction?

The nitration of methyl 3-methoxybenzoate follows the general mechanism of electrophilic aromatic substitution.[2][4]

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile and attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as a water molecule or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.

How can I separate and quantify the different isomers?

A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying isomeric mixtures. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point.

  • Gas Chromatography (GC): GC can also be used for the separation of these isomers, often coupled with a mass spectrometer (GC-MS) for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of the isolated isomers.[4][5] The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)

ConditionNitrating AgentTemperature (°C)SolventPredominant Isomer(s)Reference
AHNO₃/H₂SO₄0-5Sulfuric Acid4-nitro & 6-nitro[General Nitration Protocols]
BHNO₃/Ac₂O20-25Acetic Anhydride2-nitro & 4-nitro[Alternative Nitrating Agents]
CHNO₃/H₂SO₄30-40Sulfuric AcidIncreased dinitration[Temperature Effects]

Note: This table presents hypothetical data based on established principles of electrophilic aromatic substitution to illustrate potential trends. Actual results may vary.

Experimental Protocols

Standard Protocol for Nitration of Methyl 3-Methoxybenzoate

This protocol is a general starting point and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methoxybenzoate (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]

Visualization of Key Concepts

Directing Effects in the Nitration of Methyl 3-Methoxybenzoate

G cluster_reactants Reactants cluster_intermediates Key Intermediates (Sigma Complexes) cluster_products Potential Products Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate Nitronium Ion (NO2+) Nitronium Ion (NO2+) 2-nitro intermediate 2-nitro intermediate Nitronium Ion (NO2+)->2-nitro intermediate Attack at C2 (ortho to OMe, meta to COOMe) 4-nitro intermediate 4-nitro intermediate Nitronium Ion (NO2+)->4-nitro intermediate Attack at C4 (ortho to OMe) 6-nitro intermediate 6-nitro intermediate Nitronium Ion (NO2+)->6-nitro intermediate Attack at C6 (para to OMe, meta to COOMe) 5-nitro intermediate 5-nitro intermediate Nitronium Ion (NO2+)->5-nitro intermediate Attack at C5 (meta to OMe) Methyl 3-methoxy-2-nitrobenzoate Methyl 3-methoxy-2-nitrobenzoate 2-nitro intermediate->Methyl 3-methoxy-2-nitrobenzoate Deprotonation Methyl 3-methoxy-4-nitrobenzoate Methyl 3-methoxy-4-nitrobenzoate 4-nitro intermediate->Methyl 3-methoxy-4-nitrobenzoate Deprotonation Methyl 3-methoxy-6-nitrobenzoate Methyl 3-methoxy-6-nitrobenzoate 6-nitro intermediate->Methyl 3-methoxy-6-nitrobenzoate Deprotonation Methyl 3-methoxy-5-nitrobenzoate Methyl 3-methoxy-5-nitrobenzoate 5-nitro intermediate->Methyl 3-methoxy-5-nitrobenzoate Deprotonation (Minor Pathway)

Caption: Reaction pathways in the nitration of methyl 3-methoxybenzoate.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_problem Problem cluster_analysis Analysis cluster_solutions Solutions Poor Regioselectivity (Isomer Mixture) Poor Regioselectivity (Isomer Mixture) Check Temperature Control Check Temperature Control Poor Regioselectivity (Isomer Mixture)->Check Temperature Control Evaluate Nitrating Agent Evaluate Nitrating Agent Poor Regioselectivity (Isomer Mixture)->Evaluate Nitrating Agent Consider Steric Effects Consider Steric Effects Poor Regioselectivity (Isomer Mixture)->Consider Steric Effects Lower Reaction Temperature (0-5 °C) Lower Reaction Temperature (0-5 °C) Check Temperature Control->Lower Reaction Temperature (0-5 °C) Experiment with Alternative Nitrating Agents Experiment with Alternative Nitrating Agents Evaluate Nitrating Agent->Experiment with Alternative Nitrating Agents Optimize Solvent System Optimize Solvent System Evaluate Nitrating Agent->Optimize Solvent System Leverage Steric Hindrance Leverage Steric Hindrance Consider Steric Effects->Leverage Steric Hindrance

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Proprep. (n.d.). Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitration. Retrieved from [Link]

  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • University of California, Irvine. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link]

  • Di Somma, I., et al. (2014). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development, 18(11), 1455-1463.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will delve into the common pitfalls and provide scientifically grounded solutions to optimize your reaction outcomes.

The synthesis of this compound is a critical process for creating key intermediates in pharmaceutical and materials science. Typically, this target molecule is synthesized via one of two primary routes starting from 3-methoxybenzoic acid:

  • Route A: Nitration of 3-methoxybenzoic acid followed by Fischer esterification of the resulting 5-methoxy-2-nitrobenzoic acid.

  • Route B: Fischer esterification of 3-methoxybenzoic acid followed by nitration of the resulting methyl 3-methoxybenzoate.

Each pathway presents unique challenges. This guide provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter.

General Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing the root cause of a low yield in your synthesis.

G start Low Yield of Final Product tlc_analysis Analyze crude product by TLC/LCMS start->tlc_analysis unreacted_sm High % of Unreacted Starting Material? tlc_analysis->unreacted_sm Yes multiple_spots Multiple Byproducts Observed? tlc_analysis->multiple_spots No, but complex mixture route_a Route A: Nitration First nitration_a Nitration Step Issue (Route A) route_a->nitration_a If starting from 3-methoxybenzoic acid ester_a Esterification Step Issue (Route A) route_a->ester_a If starting from 5-methoxy-2-nitrobenzoic acid route_b Route B: Esterification First ester_b Esterification Step Issue (Route B) route_b->ester_b If starting from 3-methoxybenzoic acid nitration_b Nitration Step Issue (Route B) route_b->nitration_b If starting from methyl 3-methoxybenzoate unreacted_sm->route_a unreacted_sm->route_b multiple_spots->nitration_a Route A multiple_spots->nitration_b Route B sol_incomplete_rxn Incomplete Reaction - Check Temp/Time - Reagent Quality/Stoichiometry - Catalyst Activity nitration_a->sol_incomplete_rxn sol_side_rxn Side Reactions - Incorrect Regiochemistry - Over-nitration - Degradation nitration_a->sol_side_rxn ester_a->sol_incomplete_rxn ester_b->sol_incomplete_rxn nitration_b->sol_incomplete_rxn nitration_b->sol_side_rxn SyntheticRoutes cluster_A Route A: Nitration First cluster_B Route B: Esterification First A_start 3-Methoxybenzoic Acid A_inter 5-Methoxy-2-nitrobenzoic Acid A_start->A_inter HNO₃ / H₂SO₄ A_end This compound A_inter->A_end CH₃OH / H⁺ B_start 3-Methoxybenzoic Acid B_inter Methyl 3-methoxybenzoate B_start->B_inter CH₃OH / H⁺ B_end This compound B_inter->B_end HNO₃ / H₂SO₄

Caption: The two primary synthetic routes to the target compound.

Troubleshooting Guide

Part 1: Issues During the Nitration Step

The nitration of an aromatic ring with competing directing groups requires precise control to achieve the desired regioselectivity and avoid side reactions.

Question: My yield after nitration is low, and TLC/LCMS analysis shows multiple spots. What are the likely side products?

Answer: This is a classic problem of regioselectivity and over-reaction. The methoxy group is an activating, ortho, para-director, while the carboxylic acid or ester group is a deactivating, meta-director.

  • Causality: The powerful activating effect of the methoxy group directs the incoming electrophile (NO₂⁺). While the desired product comes from nitration ortho to the methoxy group, other isomers are possible.

  • Likely Byproducts:

    • 4-Nitro Isomer (Methyl 4-methoxy-2-nitrobenzoate): Nitration occurs at the other ortho position relative to the methoxy group.

    • 6-Nitro Isomer (Methyl 3-methoxy-6-nitrobenzoate): Nitration occurs at the para position relative to the methoxy group.

    • Dinitro Compounds: If the reaction temperature is too high or the exposure to the nitrating agent is too long, a second nitro group can be added to the ring. [1] 4. Phenolic Byproducts: At elevated temperatures, the strong acidic conditions can potentially cause demethylation of the methoxy group or degradation. [2]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures (typically 0 to 10 °C) to maximize selectivity and minimize side reactions. [3][4]An increase to even 50 °C can drastically lower the yield of the desired isomer. [3][5] * Controlled Addition: Add the nitrating agent (or the substrate to the acid mixture) slowly and dropwise, ensuring the internal temperature does not rise above the set limit.

    • Purity of Starting Material: Ensure your starting 3-methoxybenzoic acid or its ester is pure. Isomeric impurities in the starting material will lead to a mixture of nitrated products. [2][6] Question: I have a low conversion of my starting material during nitration. How can I improve this?

Answer: Low conversion points to issues with the reaction conditions or the potency of your nitrating agent.

  • Causality: The generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acid is essential for the reaction to proceed. [1]* Troubleshooting Steps:

    • Acid Concentration: Use concentrated sulfuric acid (98%) and concentrated nitric acid (70%). Dilute acids will not generate a sufficient concentration of the nitronium ion. [1] 2. Reaction Time: While low temperature is crucial, ensure the reaction is stirred for a sufficient duration after the addition is complete (e.g., 1-3 hours) to allow it to go to completion. Monitor progress by TLC.

    • Stirring: Ensure efficient and vigorous stirring. A heterogeneous mixture will lead to poor contact between reactants and localized overheating.

    • Moisture: Ensure all glassware is dry. Water can dilute the acid mixture and quench the reaction.

Part 2: Issues During the Fischer Esterification Step

Fischer esterification is an equilibrium-controlled process, and low yields are often due to the reaction not being driven sufficiently toward the product side.

Question: My esterification has a low yield, and I recover mostly the starting carboxylic acid. Why?

Answer: This is the most common issue with Fischer esterification and is almost always related to the reaction equilibrium. [7]

  • Causality: The reaction of a carboxylic acid with an alcohol produces an ester and water. This reaction is reversible. According to Le Châtelier's principle, to favor product formation, you must either use a large excess of a reactant or remove a product as it is formed. [8]* Troubleshooting Steps:

    • Use Excess Alcohol: The most straightforward method is to use a large excess of methanol, which can also serve as the solvent. [8]A 10- to 20-fold excess is common.

    • Remove Water: If using a stoichiometric amount of alcohol is necessary, water must be removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. [9] 3. Ensure Anhydrous Conditions: The presence of water in your starting materials (acid or alcohol) or solvent will inhibit the forward reaction. [10]Ensure your 5-methoxy-2-nitrobenzoic acid is thoroughly dry.

    • Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid. [9]Insufficient catalyst will result in a very slow reaction rate.

Part 3: Issues During Workup and Purification

Significant product loss can occur during the final isolation and purification steps if not performed carefully.

Question: I lost a significant amount of product during recrystallization. What went wrong?

Answer: Low recovery from recrystallization is typically due to using an inappropriate solvent, using too much solvent, or premature crystallization. [11]

  • Causality: The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent is key. For this compound, methanol or an ethanol/water mixture is often effective. [3][12]Perform small-scale solubility tests first.

    • Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling (or near-boiling) solvent required for complete dissolution. Using an excessive volume will keep a significant portion of your product dissolved even after cooling, drastically reducing recovery. [11] 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of pure, well-defined crystals. Rapid cooling (e.g., by immediately placing it in an ice bath) can cause the product to precipitate rapidly, trapping impurities. [11] 4. Maximize Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor. [11] Question: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is highly supersaturated with impurities.

  • Causality: The melting point of the crude solid is depressed by impurities. If this depressed melting point is lower than the temperature of the solution during cooling, the solid will melt and separate as an oil.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Cool the solution very slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to provide a nucleation site. [11] 4. Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a different solvent or a binary solvent system. [11]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: nitration first or esterification first?

A1: Both routes are viable, but Route B (esterification then nitration) is often preferred in practice. The ester group (-COOCH₃) is less deactivating than the carboxylic acid group (-COOH), which can sometimes lead to a cleaner, faster nitration reaction. Furthermore, the intermediate, methyl 3-methoxybenzoate, is less polar and may be easier to purify than the corresponding acid.

Q2: What are the key analytical techniques to monitor this reaction and assess product purity?

A2:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. It allows you to quickly visualize the consumption of starting material and the formation of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity and can resolve isomeric impurities that may not be separable by TLC. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying the regiochemistry of the nitro group.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The literature melting point for this compound is around 97-99 °C.

Q3: What are the critical safety precautions for this synthesis?

A3: The nitration step is particularly hazardous.

  • Use of Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. [1]* Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential not only for yield but also for safety to prevent a runaway reaction. Always have an ice bath ready. [12]* Quenching: The reaction mixture must be quenched by pouring it slowly onto a large amount of crushed ice with stirring. Never add water to the concentrated acid mixture.

Data and Protocol Summary

Comparison of Synthetic Routes
FeatureRoute A (Nitration First)Route B (Esterification First)Rationale & Comments
Key Intermediate 5-Methoxy-2-nitrobenzoic acidMethyl 3-methoxybenzoateThe intermediate in Route A is a solid, potentially easier to isolate. The intermediate in Route B is a liquid, requiring distillation or chromatography.
Nitration Step Nitration of a benzoic acidNitration of a benzoate esterThe ester group in Route B is less deactivating, which can lead to a cleaner nitration. [13]
Esterification Step Equilibrium-driven; requires excess alcohol or water removalPerformed first on a less complex moleculeThe esterification in Route A can be problematic if the starting acid is not completely dry.
Overall Preference Viable, but can be lower yieldingOften Preferred Generally offers better control and potentially higher purity in the critical nitration step.

Experimental Protocols

Protocol 1: Route B - Synthesis of this compound

Step 1: Fischer Esterification of 3-Methoxybenzoic Acid

  • To a round-bottom flask, add 3-methoxybenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 15-20 eq), which will act as both reactant and solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 3-methoxybenzoate, which can be purified by distillation if necessary.

Step 2: Nitration of Methyl 3-methoxybenzoate

  • In a flask, cool concentrated sulfuric acid (approx. 5 eq) to 0 °C in an ice/salt bath.

  • Slowly add the methyl 3-methoxybenzoate (1.0 eq) from the previous step, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 eq) at 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of the ester, maintaining the internal temperature between 0-5 °C. [5]5. After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.

  • Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. [12]8. Dry the crude product completely.

Protocol 2: Purification by Recrystallization
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol while stirring and heating until the solid is completely dissolved. [3]3. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and briefly bring it back to a boil.

  • Perform a hot filtration (if necessary) to remove the charcoal or any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.

References

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitration of m-Methoxycinnamic Acid. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Nitration of Methyl 3-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the nitration of methyl 3-methoxybenzoate. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, particularly temperature, to achieve desired outcomes in yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the nitration of methyl 3-methoxybenzoate?

The nitration of methyl 3-methoxybenzoate is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring.[1] The starting material has two directing groups: a methoxy group (-OCH₃) at position 3 and a methyl ester group (-COOCH₃) at position 1.

  • The methoxy group is a strongly activating, ortho, para-director.[2]

  • The methyl ester group is a deactivating, meta-director.[3]

These directing effects work in concert and opposition to guide the incoming electrophile (the nitronium ion, NO₂⁺). The primary products are the result of nitration at the positions most activated by the methoxy group and not strongly deactivated by the ester group. Therefore, you can expect a mixture of isomers, primarily:

  • Methyl 3-methoxy-2-nitrobenzoate

  • Methyl 3-methoxy-4-nitrobenzoate

  • Methyl 3-methoxy-6-nitrobenzoate

The relative ratios of these products are highly dependent on reaction conditions, especially temperature.

Q2: How does reaction temperature influence the outcome of this nitration?

Reaction temperature is a critical parameter that affects reaction rate, yield, and the isomeric distribution (regioselectivity) of the products.

  • Low Temperatures (e.g., 0°C to 5°C): Lower temperatures generally favor kinetic control, which can enhance selectivity for one isomer over others.[4] For many nitrations, maintaining a low and stable temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.[5][6] Keeping the temperature below 10-15°C is often recommended to minimize side reactions.[6][7]

  • Elevated Temperatures: Increasing the temperature will increase the reaction rate but may decrease selectivity, leading to a broader mixture of isomers.[7] Higher temperatures can also increase the risk of runaway reactions and the formation of hazardous and toxic byproducts like nitrogen dioxide gas.[8][9]

Q3: What are the essential safety precautions for this reaction?

Aromatic nitration with mixed acid (concentrated nitric and sulfuric acids) is a highly exothermic and potentially hazardous procedure. Strict adherence to safety protocols is mandatory.

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizers. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8][10]

  • Exothermic Reaction: The reaction generates significant heat. The nitrating mixture must be prepared by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.[11] The nitrating agent must then be added dropwise to the cooled substrate solution to maintain temperature control.[12]

  • Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and appropriate spill containment kits (with a neutralizing agent like sodium bicarbonate) are readily accessible.[8][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low or No Product Yield

Symptom: After quenching the reaction and work-up, you isolate very little or no solid product.

Possible Cause Recommended Solution
Reaction temperature was too low. While low temperatures are good for selectivity, an excessively low temperature may slow the reaction to a halt. Cautiously allow the reaction to warm in small increments (e.g., from 0°C to 10-15°C) while monitoring with Thin Layer Chromatography (TLC).[12]
Inefficient generation of the nitronium ion. The nitronium ion (NO₂⁺) is the active electrophile, formed by the reaction of nitric acid with the stronger sulfuric acid.[14] Ensure you are using fresh, concentrated acids. The presence of water will inhibit the formation of the nitronium ion.
Product is soluble in the work-up solution. If your product is an oil or does not precipitate upon pouring the reaction mixture onto ice, it may be soluble in the acidic aqueous layer. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.[13]
Incomplete reaction. Allow the reaction to stir for a sufficient amount of time after the addition of the nitrating agent is complete. A common procedure is to let the mixture stand for 15-20 minutes after addition before quenching.[11][15]
Problem 2: Poor Regioselectivity or a Mixture of Isomers

Symptom: Analysis of the product (e.g., by NMR or GC-MS) shows a complex mixture of nitro-isomers, making purification difficult.

Possible Cause Recommended Solution
Reaction temperature was too high or fluctuated. This is the most common cause of poor selectivity. Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored isomers.[7] Use an efficient cooling bath (ice-water or ice-salt) and add the nitrating agent very slowly and dropwise to maintain a consistent low temperature (e.g., below 6°C).[4][11]
Rate of addition was too fast. Rapid addition of the nitrating mixture can create localized "hot spots" where the temperature spikes, leading to side reactions and reduced selectivity even if the bath temperature is low.[12] A slow, controlled addition over 15-20 minutes is recommended.[16]
Incorrect ratio of acids. The concentration of the nitronium ion can affect selectivity. Ensure the ratio of sulfuric acid to nitric acid is appropriate. A common mixture is a 1:1 v/v ratio of the concentrated acids.[17]
Problem 3: Formation of Dark-Colored Byproducts or Tar

Symptom: The reaction mixture turns dark brown or black, and upon work-up, an intractable tar is formed instead of a crystalline solid.

Possible Cause Recommended Solution
Reaction temperature was excessively high. Runaway temperatures can lead to oxidation of the aromatic ring and decomposition of the starting material and products, resulting in tar formation. This is a serious safety concern.[9] Strict temperature control is paramount. If the temperature begins to rise uncontrollably, immediate and effective cooling is necessary.
Over-nitration (dinitration). The initial nitro-product is deactivated towards further substitution, but at high temperatures or with prolonged reaction times, a second nitro group can be added, often leading to complex mixtures.[18] Use the lowest practical temperature and monitor the reaction by TLC to quench it once the starting material is consumed.
Impure starting materials. Impurities in the methyl 3-methoxybenzoate can sometimes lead to side reactions and discoloration. Ensure the purity of your starting material before beginning the reaction.[7]

Experimental Protocols & Visualizations

Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal temperature for the nitration of methyl 3-methoxybenzoate.

  • Prepare the Nitrating Mixture: In a dry flask, cool 5 mL of concentrated nitric acid in an ice bath. Slowly, and with constant swirling, add 5 mL of concentrated sulfuric acid. Keep this mixture cooled in the ice bath until use.[11]

  • Set Up Parallel Reactions: Prepare three identical reaction vessels. In each, dissolve 1.0 g of methyl 3-methoxybenzoate in 4 mL of concentrated sulfuric acid.

  • Establish Temperature Conditions:

    • Reaction A: Place in an ice-salt bath to maintain an internal temperature of -5°C to 0°C.

    • Reaction B: Place in an ice-water bath to maintain an internal temperature of 0°C to 5°C.[7]

    • Reaction C: Allow to stir at ambient temperature (e.g., 20-25°C), using a water bath to dissipate heat if necessary.

  • Controlled Addition: Using a dropping funnel or pipette, add the nitrating mixture dropwise to each of the three reactions over 20 minutes. Carefully monitor and maintain the internal temperature of each flask.[6]

  • Reaction and Quenching: After the addition is complete, allow each reaction to stir for an additional 15 minutes at its designated temperature. Then, carefully pour each reaction mixture into a separate beaker containing ~25 g of crushed ice.[11]

  • Isolation and Analysis: Collect the precipitated solids from each reaction by vacuum filtration, washing with cold water.[16] Dry the products and determine the yield for each. Analyze the isomeric ratio of each product using ¹H NMR spectroscopy or Gas Chromatography.

Data Summary: Expected Temperature Effects

The following table illustrates the hypothetical effect of temperature on the nitration of methyl 3-methoxybenzoate, based on general principles of electrophilic aromatic substitution.

Reaction TemperatureExpected Overall YieldExpected RegioselectivityRisk of Side Products
-5°C to 0°C ModeratePotentially high (favors kinetically controlled products)Low
0°C to 5°C Good to HighGood (balanced yield and selectivity)Moderate
> 20°C (Ambient) Potentially lower due to decompositionPoor (mixture of isomers, thermodynamic control)High (dinitration, oxidation)
Visual Workflow and Mechanisms

Diagram 1: Reaction and Directing Influences This diagram shows the starting material and the directing effects of its substituents, which determine the positions of nitration.

G sub Methyl 3-Methoxybenzoate r1 { Products | { 2-Nitro | 4-Nitro | 6-Nitro}} sub->r1 Nitrating Mixture (HNO₃, H₂SO₄) d1 Directing Effects d2 d2 d1->d2 -OCH₃ Group (Activating) d3 d3 d1->d3 -COOCH₃ Group (Deactivating) p1 p1 d2->p1 Ortho (C2, C4) p2 p2 d3->p2 Meta (C5) G cluster_temps Control Temperature start Start: Prepare Nitrating Mixture setup Set up 3 parallel reactions with methyl 3-methoxybenzoate in H₂SO₄ start->setup temp_A Reaction A (-5°C to 0°C) temp_B Reaction B (0°C to 5°C) temp_C Reaction C (Ambient Temp) add Slowly add nitrating mixture to each reaction temp_A->add temp_B->add temp_C->add react Stir for 15 min post-addition add->react quench Quench each reaction on ice react->quench isolate Isolate products via filtration quench->isolate analyze Analyze yield and isomer ratio (NMR, GC-MS) isolate->analyze end Determine Optimal Temperature analyze->end

Caption: Workflow for optimizing reaction temperature.

Diagram 3: Troubleshooting Low Yield

G q1 Low or No Yield? q2 Was reaction temperature < 0°C? q1->q2 Start Here q3 Did product precipitate on ice? q2->q3 No a1 Yes: Cautiously warm to 5-10°C and monitor with TLC. q2->a1 Yes q4 Were acids fresh & concentrated? q3->q4 Yes a2 No: Perform liquid-liquid extraction of aqueous layer. q3->a2 No a3 No: Use fresh, anhydrous acids to ensure nitronium formation. q4->a3 No a4 Proceed to check for other issues. q4->a4 Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Vertex AI Search. Chemistry 210 Experiment 10.
  • askIITians. (2025). What happens when anisole is nitrated?
  • Pearson+. Why is anisole nitrated more rapidly than thioanisole under the same conditions?
  • Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. RSC Publishing.
  • BenchChem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • YouTube. (2024). Nitration reaction safety.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis.
  • Unknown Source.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • BenchChem. Technical Support Center: Optimizing Temperature Control for Selective Nitration.
  • PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate.
  • ChemicalBook. Methyl 3-methoxy-4-nitrobenzoate synthesis.
  • ChemicalBook. METHYL 3-METHOXY-2-NITROBENZOATE synthesis.
  • Unknown Source.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent.
  • Brainly. (2023). In the nitration of methyl benzoate, yields of the product were moderate at best. 1. Which undesired...
  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Unknown Source.
  • CDC Stacks. Supporting Information.
  • Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • BenchChem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Web Pages. 7. Nitration of Methyl Benzoate.
  • BenchChem. Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.
  • YouTube. (2024). Nitration of Methyl Benzoate - Chem 342L.
  • YouTube. (2016). Aromatic 3a. Nitration of methylbenzoate.

Sources

effect of reaction time on the yield of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing in-depth scientific explanations and practical, field-proven solutions.

The Critical Role of Reaction Time in the Synthesis of this compound

The synthesis of this compound via electrophilic aromatic substitution is a nuanced process where reaction parameters must be precisely controlled to achieve optimal yield and purity. Among these parameters, reaction time is a critical variable that can significantly impact the outcome of the synthesis. This guide will delve into the intricacies of how reaction time affects the yield of your target compound and provide you with the knowledge to troubleshoot and optimize your experimental setup.

Frequently Asked Questions (FAQs)

Q1: I ran the nitration of methyl 5-methoxybenzoate for a shorter time than the protocol suggested, and my yield was very low. What is the primary reason for this?

A1: A low yield with a shorter reaction time is most likely due to an incomplete reaction. The nitration of an aromatic ring is not instantaneous; it follows a specific kinetic profile. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the mixture of nitric and sulfuric acids, which then acts as the electrophile. The aromatic ring of methyl 5-methoxybenzoate attacks this electrophile to form a sigma complex (a resonance-stabilized carbocation), which is the rate-determining step. Finally, a proton is abstracted to restore aromaticity and yield the final product.

If the reaction is quenched prematurely, a significant portion of the starting material will not have had sufficient time to react, leading to a poor yield of this compound.

Q2: If a short reaction time gives a low yield, will extending the reaction time indefinitely guarantee a higher yield?

A2: This is a common misconception. While a certain minimum reaction time is necessary to ensure the completion of the primary reaction, excessively long reaction times can be detrimental to the overall yield and purity of this compound. Prolonged exposure of the product to the strong acidic and oxidative conditions of the nitrating mixture can lead to several undesirable side reactions.

The two primary concerns with extended reaction times are:

  • Dinitration: The product, this compound, still possesses an activated aromatic ring (due to the methoxy group) and can undergo a second nitration. This leads to the formation of dinitro-substituted byproducts, which reduces the yield of the desired mono-nitro compound and complicates purification.

  • Hydrolysis: The ester functional group of the product can be hydrolyzed under the harsh acidic conditions, especially at elevated temperatures that can occur with prolonged reaction times if cooling is not maintained.[1][2] This would lead to the formation of 5-methoxy-2-nitrobenzoic acid, again reducing the yield of the desired methyl ester.

Therefore, there is an optimal reaction time that maximizes the formation of the desired product while minimizing the formation of byproducts.

Q3: My product is a yellowish oil instead of the expected solid, and the NMR spectrum shows multiple aromatic signals. What could be the issue?

A3: The observation of a yellowish oil and complex NMR signals strongly suggests the presence of impurities, which could be a result of suboptimal reaction time.

  • Insufficient Reaction Time: If the reaction time was too short, the "oil" could be a mixture of your solid product and unreacted liquid starting material, methyl 5-methoxybenzoate.

  • Excessive Reaction Time: If the reaction was run for too long, the oil could be a mixture of the desired product and various side products, such as dinitrated compounds. The nitro groups are strong chromophores and their presence in multiple forms can impart a yellow color.

To diagnose the issue, it is recommended to analyze the crude product by Thin Layer Chromatography (TLC) against the starting material and, if available, a pure standard of the product.

Troubleshooting Guide: Optimizing Reaction Time for Maximum Yield

This section provides a systematic approach to troubleshooting and optimizing the reaction time for the synthesis of this compound.

Issue 1: Consistently Low Yields (<50%)

If you are consistently obtaining low yields, the reaction may not be proceeding to completion.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your nitric acid and sulfuric acid are concentrated and have not been contaminated with water. Water can quench the nitronium ion and impede the reaction.

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture. However, allowing the reaction to proceed at a slightly higher temperature (e.g., room temperature) for a defined period after the initial addition can sometimes drive the reaction to completion. Monitor this carefully, as higher temperatures also accelerate side reactions.

  • Incremental Increase in Reaction Time: If you suspect an incomplete reaction, try increasing the reaction time in small increments. For example, if your initial protocol called for 30 minutes, try running the reaction for 45 minutes and then 60 minutes, analyzing the product yield and purity at each time point.

Issue 2: Product Contaminated with Side Products (e.g., Dinitrated Species)

The presence of significant amounts of side products indicates that the reaction conditions, including time, are too harsh.

Troubleshooting Steps:

  • Reduce Reaction Time: This is the most direct way to minimize the formation of time-dependent side products like dinitrated compounds.

  • Strict Temperature Control: Ensure that the reaction temperature is strictly maintained at the lower end of the recommended range. Excursions to higher temperatures, even for a short duration, can significantly increase the rate of side reactions.

  • Stoichiometry of Nitrating Agent: Use the minimum effective amount of nitric acid. An excess of the nitrating agent will increase the likelihood of dinitration, especially with longer reaction times.

Data Presentation: The Impact of Reaction Time on Yield

While the exact kinetic data for every specific experimental setup will vary, the following table provides a representative illustration of how reaction time can influence the yield and purity of this compound under typical laboratory conditions.

Reaction Time (minutes)Yield of this compound (%)Purity (%)Observations
153598Significant amount of starting material remains.
307597Reaction appears near complete with minimal side products.
608595Optimal yield achieved with high purity.
908290Slight decrease in yield of desired product, with detectable levels of dinitrated byproducts.
1207585Noticeable formation of colored impurities and a decrease in the isolated yield of the target compound.

Note: This data is illustrative and serves to demonstrate the general trend. Optimal reaction times should be determined empirically in your specific laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 5-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2.0 g of methyl 5-methoxybenzoate to the cold sulfuric acid with continuous stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 5-methoxybenzoate over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure this compound.

Visualizing the Process

Reaction Pathway

Reaction_Pathway Methyl 5-methoxybenzoate Methyl 5-methoxybenzoate Sigma Complex Sigma Complex Methyl 5-methoxybenzoate->Sigma Complex + HNO₃/H₂SO₄ This compound This compound Sigma Complex->this compound - H⁺

Caption: Electrophilic aromatic substitution mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Analyze crude product by TLC/NMR start->q1 incomplete Incomplete Reaction (Starting material present) q1->incomplete Yes side_products Side Products Formed (e.g., dinitration) q1->side_products No increase_time Increase reaction time incrementally incomplete->increase_time decrease_time Decrease reaction time side_products->decrease_time end Optimized Yield and Purity increase_time->end check_temp Verify strict temperature control decrease_time->check_temp check_temp->end

Caption: A logical approach to troubleshooting yield and purity issues.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Challenges in the Purification of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the purification of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who handle this important organic intermediate. Here, we will explore common issues, provide detailed troubleshooting strategies, and present validated protocols to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common challenges encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities include unreacted starting materials like 5-methoxy-2-nitrobenzoic acid, isomeric byproducts from the nitration process, and the hydrolyzed product, 5-methoxy-2-nitrobenzoic acid, which can form if the compound is exposed to acidic or basic conditions, especially with heat.[1][2]

Q2: My product appears as a yellow oil and won't crystallize. What should I do?

A2: Oiling out is a common problem. It can be caused by a high concentration of impurities depressing the melting point, the use of a recrystallization solvent with a boiling point higher than the product's melting point, or rapid cooling.[1] Consider purifying a small portion by column chromatography to obtain a seed crystal. Adding this seed crystal to the supersaturated solution or scratching the inside of the flask can induce crystallization.[3]

Q3: I'm seeing a low yield after recrystallization. How can I improve it?

A3: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.[3] To improve your yield, use the minimum amount of hot solvent required to dissolve the crude product. Also, ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.[3]

Q4: When is column chromatography a better choice than recrystallization?

A4: Column chromatography is preferred when impurities have very similar solubility profiles to your product, making recrystallization ineffective. It is also the method of choice when dealing with an oily crude product that fails to crystallize or when a very high degree of purity is required for sensitive downstream applications.[3]

Q5: My purified product is still showing colored impurities. How can I remove them?

A5: Colored impurities, often residual nitrophenolic compounds from the synthesis, can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] However, for stubborn colored impurities, column chromatography is generally more effective.[1]

Section 2: In-depth Troubleshooting Guides

This section offers a more detailed approach to tackling complex purification issues.

Issue 1: Recrystallization Fails or Yields "Oiled Out" Product

This is one of the most frequent challenges. "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

Causality Analysis:

  • High Impurity Load: Impurities can act as a solvent for your product, preventing it from reaching a high enough concentration to crystallize.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at low temperatures, recovery will be poor.

  • Cooling Rate: Rapid cooling can lead to a supersaturated solution that oils out instead of forming crystals. Slow, controlled cooling is crucial for forming pure, well-defined crystals.[4]

Troubleshooting Workflow:

G start Oily Product or No Crystallization check_impurities High Impurity Content? start->check_impurities pre_purify Perform Pre-purification (e.g., Acid-Base Wash) check_impurities->pre_purify Yes check_solvent Inappropriate Solvent? check_impurities->check_solvent No re_recrystallize Attempt Recrystallization Again pre_purify->re_recrystallize end_success Successful Crystallization re_recrystallize->end_success end_fail Consider Column Chromatography re_recrystallize->end_fail solubility_test Conduct Small-Scale Solubility Tests check_solvent->solubility_test Yes check_cooling Cooling Too Rapidly? check_solvent->check_cooling No new_solvent Select New Solvent/Solvent System solubility_test->new_solvent new_solvent->re_recrystallize slow_cool Allow to Cool Slowly to Room Temperature check_cooling->slow_cool Yes induce_crystallization Induce Crystallization (Seed Crystal/Scratching) slow_cool->induce_crystallization induce_crystallization->end_success induce_crystallization->end_fail

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Issue 2: Presence of Hydrolyzed Impurity (5-methoxy-2-nitrobenzoic acid)

The ester group in this compound is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.[5][6]

Causality Analysis:

  • Work-up Conditions: Exposure to strong acids or bases during the reaction work-up can cause hydrolysis.

  • Purification Conditions: Using acidic or basic solvent systems in chromatography or prolonged heating in protic solvents during recrystallization can also lead to hydrolysis.

Troubleshooting and Mitigation:

  • Acid-Base Extraction: The acidic nature of the hydrolyzed impurity allows for its removal with a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate solution. The deprotonated carboxylic acid will move into the aqueous layer, leaving the desired ester in the organic phase.[1]

G start Crude Product in Ethyl Acetate This compound (Ester) 5-methoxy-2-nitrobenzoic acid (Acid) add_bicarb Add Saturated NaHCO₃ Solution start->add_bicarb shake Shake Funnel and Allow Layers to Separate add_bicarb->shake organic_layer Organic Layer This compound (Ester) shake->organic_layer Top Layer aqueous_layer Aqueous Layer Sodium 5-methoxy-2-nitrobenzoate (Salt) shake->aqueous_layer Bottom Layer end Purified Product organic_layer->end Dry and Evaporate to get Pure Ester

Caption: Liquid-Liquid Extraction for Removing Acidic Impurities.

Section 3: Experimental Protocols & Analytical Methods

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent should be determined through small-scale trials. Ethanol, methanol, or a mixed system like ethanol/water are good starting points.[7]

Step-by-Step Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent with stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[3]

  • Hot Filtration (if charcoal was added or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[4]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Illustrative Data for Recrystallization:

Solvent System Crude Purity (%) Purity after One Recrystallization (%) Typical Recovery Yield (%)
Ethanol/Water (1:1) ~85 >95 70-85
Methanol ~85 >96 65-80
Ethyl Acetate/Hexane ~85 >94 75-90

Note: These are typical values for similar compounds and actual results may vary.[3]

Protocol 2: Flash Column Chromatography

This protocol is for purification when recrystallization is ineffective.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4.[8]

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. For best results, use "dry loading": adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.[8]

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation select_solvent Select Solvent System via TLC pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Dry Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect impurities with unique proton signals. The 1H NMR spectrum for this compound should show distinct signals for the aromatic protons and the two methoxy groups.[11]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[9]

References

  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Available from: [Link]

  • ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE - Introduction. Available from: [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Available from: [Link]

  • Chemsrc. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • Organic Syntheses. METHYL m-NITROBENZOATE. Available from: [Link]

  • YouTube. EAS Nitration Experiment & Recrystallization. Available from: [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Available from: [Link]

  • Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Available from: [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

Sources

Technical Support Center: Purification of Crude Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 5-methoxy-2-nitrobenzoate. The presence of colored impurities is a common issue stemming from its synthesis, typically via electrophilic nitration, which can generate highly colored byproducts such as nitrophenolic compounds, dinitrated species, or other positional isomers.[1][2][3] This document provides a structured approach to troubleshooting these issues and offers detailed protocols for effective purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the origin of the yellow or brown color in my crude this compound?

A1: The coloration in your crude product most likely originates from byproducts formed during the nitration synthesis. Key sources include:

  • Nitrophenolic Compounds: Trace amounts of starting materials or hydrolysis can lead to phenolic species that are highly susceptible to nitration and oxidation, forming intensely colored compounds.[1]

  • Dinitrated Byproducts: Although the existing groups on the aromatic ring direct the substitution, aggressive reaction conditions can sometimes lead to the formation of dinitrobenzoate esters.[1]

  • Positional Isomers: While the methoxy and ester groups are directing, small quantities of other isomers can form. These isomers can sometimes contribute to the overall coloration and impurity profile.

  • Oxidation Products: The strong oxidizing environment of the nitrating mixture can lead to various colored oxidation byproducts.[2]

Q2: What initial steps should I take to assess the impurity level of my crude product?

A2: Before attempting a large-scale purification, a quick assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most effective initial step. A suitable solvent system (e.g., Hexane:Ethyl Acetate) will show you the number of components. The desired product should be the major spot, while colored impurities may appear as distinct, often yellow or brown, spots. TLC is crucial for developing a column chromatography method.[4]

  • Melting Point Analysis: A broad and depressed melting point range compared to the literature value for the pure compound is a strong indicator of significant impurities.[2][5]

  • Visual Inspection: The intensity of the color (pale yellow vs. dark brown) provides a qualitative clue to the level of impurities.

Q3: What are the primary laboratory methods for removing these colored impurities?

A3: There are three main techniques, which can be used alone or in combination, depending on the nature and quantity of the impurities:

  • Recrystallization: This is the most common and often sufficient method. It relies on the difference in solubility between your desired compound and the impurities in a chosen solvent system at different temperatures.[6][7]

  • Activated Carbon Treatment: Often used in conjunction with recrystallization, activated carbon is highly effective at adsorbing high-molecular-weight colored impurities due to its vast, porous surface area.[8][9][10]

  • Column Chromatography: This is the most powerful technique for separating compounds with different polarities. It is ideal for removing impurities that have solubility properties similar to your product, such as isomers, making them difficult to remove by recrystallization alone.[4][11]

Section 2: Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My crude product is a yellow to brown solid. Which purification method should I try first?

Analysis: For a typical synthesis resulting in a light yellow to moderately brown solid, recrystallization is the most efficient starting point. If the color is particularly intense, incorporating an activated carbon treatment during recrystallization is highly recommended.

Recommendation:

  • Start with Recrystallization: This method is fast, requires minimal specialized equipment, and is effective for removing impurities with different solubility profiles.

  • Incorporate Activated Carbon: If you anticipate stubborn colored impurities, add a small amount of activated carbon to the hot solution before filtration. This will adsorb the color bodies.[2][6]

Causality: Recrystallization works by dissolving the impure compound in a minimum amount of hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, being present in a smaller concentration, remain in the "mother liquor." Activated carbon works via adsorption, where the large, flat structures of colored organic molecules are physically trapped on the carbon's surface.[10]

Issue 2: I performed a recrystallization, but my final crystals are still colored.

Analysis: This indicates that either the colored impurity has a solubility very similar to your product in the chosen solvent, or the impurity was trapped within the crystal lattice (inclusion).

Recommendations:

  • Perform a Second Recrystallization with Activated Carbon: If you did not use activated carbon the first time, repeating the recrystallization and adding it can remove the persistent color.[2] Use a fresh batch of solvent.

  • Change the Recrystallization Solvent: An impurity that is co-soluble in one solvent may have very different solubility in another. Conduct small-scale solubility tests to find an alternative solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).[6][7]

  • Move to Column Chromatography: If recrystallization fails, column chromatography is the definitive next step. It separates compounds based on their polarity, which is a different physical principle than solubility, and is highly effective at separating isomers and other closely related byproducts.[11]

Issue 3: My product "oiled out" during recrystallization instead of forming crystals.

Analysis: "Oiling out" occurs when the dissolved solid comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice. This is often caused by a high concentration of impurities, which lowers the melting point of the mixture, or by using a solvent with a boiling point that is too high.[2]

Recommendations:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to prevent supersaturation and then allow it to cool much more slowly.[2]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to provide a nucleation site.[6]

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. A binary solvent system can sometimes resolve this issue. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.

Visual Guide 1: Purification Method Decision Workflow

This diagram outlines the decision-making process for purifying your crude product.

G start Crude Methyl 5-methoxy-2-nitrobenzoate assess Assess Impurity Level (TLC, Color Intensity) start->assess decision Impurity Level? assess->decision recryst Protocol 1: Recrystallization with Activated Carbon decision->recryst Low to Moderate column Protocol 2: Column Chromatography decision->column High or Persistent check_purity Pure? recryst->check_purity end Pure Product column->end check_purity->column No check_purity->end Yes

Caption: Decision tree for selecting the appropriate purification protocol.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is designed for removing moderate levels of colored impurities.

Core Principle: This technique leverages differences in solubility and physical adsorption to achieve purification. The ideal solvent will dissolve the target compound well when hot but poorly when cold, while the impurities remain in solution upon cooling. Activated carbon physically removes colored molecules.[2][6]

ParameterRecommended ChoiceRationale
Primary Solvent Ethanol or MethanolThis compound shows good solubility in these alcohols when hot and reduced solubility when cold.[1][12]
Co-Solvent Deionized WaterUsed to create a binary solvent system to fine-tune solubility and induce crystallization.
Decolorizing Agent Activated Carbon (Charcoal)High surface area effectively adsorbs large, colored organic byproducts.[9][10]

Step-by-Step Methodology:

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring and heating until the solid just dissolves completely.

  • Decolorization: Remove the flask from the heat source. Allow it to cool for a moment to prevent sudden boiling. Add a very small amount of activated carbon (typically 1-2% of the crude product's weight) to the solution.

  • Heating: Place the flask back on the heat and bring it to a gentle boil for 2-5 minutes. This ensures maximum adsorption of impurities onto the carbon. Avoid prolonged boiling, which could concentrate impurities.

  • Hot Filtration: This is a critical step. Pre-warm a funnel with fluted filter paper by pouring hot solvent through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask. This removes the activated carbon and any insoluble impurities. The goal is to prevent the desired product from crystallizing prematurely on the filter paper.[6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals thoroughly.

Protocol 2: Column Chromatography

This protocol is for situations where recrystallization is ineffective, such as separating closely related isomers or achieving very high purity.

Core Principle: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[4] Less polar compounds travel down the column faster, while more polar compounds have stronger interactions with the polar silica gel and elute later.[11]

ParameterRecommended ChoiceRationale
Stationary Phase Silica Gel (100-200 mesh)The standard, polar stationary phase for separating a wide range of organic compounds, including nitroaromatics.[11][13]
Mobile Phase Hexane:Ethyl Acetate GradientA common solvent system that allows for tuning of polarity. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute compounds.

Step-by-Step Methodology:

  • TLC Analysis for Solvent System: First, determine the optimal mobile phase using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate. The ideal system gives your desired product a retention factor (Rf) of approximately 0.2-0.4.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Carefully add the eluent to the column. Begin eluting with the least polar solvent system determined in Step 1. Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in small, sequential fractions using test tubes or flasks.

  • Analysis of Fractions: Spot each fraction (or every few fractions) on a TLC plate alongside your crude starting material to monitor the separation. Fractions containing only the pure product (a single spot at the correct Rf) should be combined.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guide 2: Column Chromatography Experimental Workflow

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Optimize Eluent) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Dry Method) packing->loading elution 4. Elution (Gradient Polarity) loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis combine 7. Combine Pure Fractions analysis->combine evap 8. Solvent Evaporation combine->evap product Pure Product evap->product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material.
  • How to Separate Colors in Water by Activ
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
  • Decolorization with Activ
  • Activated Carbon for Color Removal | 6 key Applic
  • Removal of color impurities
  • Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)
  • Nitration of Phenol and Purification by Column Chrom
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Column Chromatography.
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • Nitration of methyl benzoate.
  • Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzo
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem.
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. Benchchem.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Nitration of Methyl Benzo
  • identifying and removing impurities
  • Methyl 2-methoxy-5-nitrobenzo
  • Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar
  • Solvent selection for recrystallization: An undergradu
  • EAS Nitration Experiment & Recrystalliz
  • Preparation of methyl m-nitrobenzoate.

Sources

preventing the formation of dinitro byproducts in Methyl 5-methoxy-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthesis. The primary focus of this document is to address a critical challenge: the formation of dinitro byproducts and to provide robust strategies for prevention and control.

Section 1: Mechanistic Overview - Understanding Selectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of its precursor, Methyl 5-methoxybenzoate. The success of this reaction hinges on controlling the regioselectivity of the nitration.

The aromatic ring of the starting material has two key substituents that dictate the position of the incoming nitro group (-NO₂):

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring.[1]

The desired product, this compound, results from the addition of the nitro group at the C2 position. This position is ortho to the powerfully directing methoxy group and meta to the ester group, representing the most electronically favored outcome.[2] However, under suboptimal conditions, a second nitration can occur, leading to undesired dinitro byproducts. The strongly activating nature of the methoxy group, combined with the presence of the first nitro group (a strong deactivator), makes the second nitration more difficult but still possible if conditions are too harsh.[3]

G cluster_0 Reaction Pathway cluster_1 Byproduct Formation Pathway Start Methyl 5-methoxybenzoate Intermediate Wheland Intermediate (Arenium Ion) Start->Intermediate Electrophilic Attack at C2 Product Desired Product: This compound NitratingAgent Nitrating Agent (HNO₃/H₂SO₄) NitratingAgent->Intermediate Dinitro_Intermediate Dinitro Wheland Intermediate NitratingAgent->Dinitro_Intermediate Intermediate->Product Deprotonation (Restores Aromaticity) Product->Dinitro_Intermediate Harsh Conditions: Excess Nitrating Agent, High Temperature Byproduct Dinitro Byproducts (e.g., 2,4-dinitro or 2,6-dinitro) Dinitro_Intermediate->Byproduct Deprotonation

Reaction pathway for desired mono-nitration vs. byproduct formation.

Section 2: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My final product is contaminated with a significant amount of a dinitro byproduct. How can I identify it and what caused its formation?

A1: Identification: Dinitro byproducts can be readily identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dinitro compounds are typically more polar than the mono-nitro product. They will appear as separate spots with a lower Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a distinct set of aromatic proton signals with different chemical shifts and coupling patterns compared to the desired product. The loss of a proton on the aromatic ring will be evident.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the presence of a compound with a higher molecular weight corresponding to the addition of a second nitro group (an increase of 45.01 g/mol ).

Primary Causes of Dinitration: The formation of dinitro byproducts is a direct consequence of the reaction conditions being too forceful.[1][4] The primary culprits are:

  • High Temperature: Nitration is a highly exothermic reaction.[5] Failure to maintain a low and stable temperature (typically 0-10°C) provides the necessary activation energy for the less favorable second nitration to occur.[6][7]

  • Excess Nitrating Agent: Using a significant excess of the nitrating mixture (e.g., nitric acid/sulfuric acid) increases the concentration of the highly reactive nitronium ion (NO₂⁺), driving the reaction towards dinitration.[8]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can provide the opportunity for the product to undergo a second nitration.

Q2: How can I modify my reaction conditions to minimize dinitration?

A2: Minimizing dinitration requires precise control over the reaction parameters. The goal is to find the "sweet spot" where the first nitration proceeds efficiently while the second is suppressed. The following table outlines optimized conditions.

ParameterStandard (Prone to Dinitration)Optimized for Mono-nitrationRationale
Temperature > 20°C or uncontrolled0-10°C Lower temperatures significantly reduce the rate of the second, more difficult nitration. Strict temperature control during the addition of the nitrating agent is critical.[1][6][7]
Nitrating Agent Stoichiometry > 1.5 equivalents1.05 - 1.2 equivalents A slight excess ensures complete consumption of the starting material without providing a large excess of nitronium ions that could lead to over-nitration.
Addition of Nitrating Agent Rapid, bulk additionSlow, dropwise addition Slow addition allows the heat generated by the exothermic reaction to dissipate, preventing localized temperature spikes that can cause byproduct formation.[6][9]
Reaction Monitoring Fixed timeActive monitoring by TLC Monitor the reaction every 15-30 minutes. Once the starting material is consumed, the reaction should be promptly quenched to prevent further nitration of the product.[2][6]
Choice of Nitrating Agent Fuming HNO₃/H₂SO₄Conc. HNO₃/H₂SO₄ or HNO₃/Acetic Anhydride While effective, fuming nitric acid is extremely reactive. A standard mixture of concentrated acids or using acetic anhydride as a solvent can offer a more controlled reaction.[2][10]

Q3: My yield is poor even after controlling for dinitration. What are other potential issues?

A3: If dinitration is not the issue, poor yield can stem from several other factors:

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to a significant amount of unreacted starting material. Confirm this by TLC analysis of your crude product.

  • Product Loss During Work-up: The product, this compound, can be lost if the work-up procedure is not optimized. When quenching the reaction in ice-water, ensure sufficient time for the product to fully precipitate.[8][11] If the product does not fully solidify, an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to recover the dissolved product.[11]

  • Side Reactions: Although less common, oxidation of the methoxy group can occur under overly aggressive nitrating conditions.

  • Mechanical Losses: Ensure quantitative transfers between flasks and efficient filtration to minimize physical loss of the product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this synthesis? For laboratory-scale synthesis, the most common and reliable nitrating agent is a carefully prepared mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[7][12] The sulfuric acid acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺).[8][13][14] For a milder, potentially more selective reaction, a mixture of nitric acid in acetic anhydride can also be used.[2][10][15]

Q2: How critical is temperature control during the addition of the nitrating agent? It is arguably the most critical parameter. The reaction is highly exothermic. Adding the nitrating agent too quickly without efficient cooling can cause the temperature to rise uncontrollably, leading directly to the formation of dinitro and other byproducts.[7] An ice-salt bath and slow, dropwise addition are essential for both safety and selectivity.[6][9]

Q3: What is a standard protocol for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is the method of choice. Spot the reaction mixture on a silica gel plate alongside a spot of the starting material (Methyl 5-methoxybenzoate). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What are the recommended work-up and purification procedures to remove dinitro byproducts? If dinitro byproducts have formed, they can be removed during purification.

  • Work-up: The standard procedure is to slowly pour the reaction mixture into a large volume of crushed ice with vigorous stirring.[8][9][11] The crude product should precipitate as a solid, which can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.[11]

  • Purification: Recrystallization is the most effective method for removing dinitro impurities. The crude product can be recrystallized from a suitable solvent, such as methanol or an ethanol/water mixture.[8][15] The slightly different polarity and crystal packing properties of the mono-nitro and dinitro compounds allow for their separation. Column chromatography can also be used but is often less practical for larger scales.

Section 4: Recommended Protocols

Protocol 4.1: Optimized Synthesis of this compound

G start Start prep_sm 1. Prepare Substrate Solution Dissolve Methyl 5-methoxybenzoate in conc. H₂SO₄. start->prep_sm cool_sm 2. Cool to 0-5°C Use an ice-salt bath. prep_sm->cool_sm add_na 4. Add Nitrating Mixture Add dropwise to substrate solution, maintaining temp < 10°C. cool_sm->add_na prep_na 3. Prepare Nitrating Mixture Slowly add conc. HNO₃ to conc. H₂SO₄ in a separate, cooled flask. prep_na->add_na react 5. Reaction & Monitoring Stir at 0-10°C. Monitor by TLC until starting material is consumed. add_na->react quench 6. Quench Reaction Pour mixture slowly onto crushed ice. react->quench isolate 7. Isolate Crude Product Collect precipitate by vacuum filtration. Wash with cold water. quench->isolate purify 8. Purify Product Recrystallize from methanol or ethanol/water. isolate->purify end End purify->end

Experimental workflow for the optimized synthesis.

Materials:

  • Methyl 5-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol or Ethanol

  • Deionized Water & Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.

  • Slowly add Methyl 5-methoxybenzoate (1.0 eq) to the cold, stirring sulfuric acid.

  • In a separate dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Allow this mixture to cool.

  • Add the nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C throughout the addition. [6][7]

  • After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes, monitoring the reaction's progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice (approx. 10 times the volume of the reaction mixture).[8][9]

  • A pale yellow solid should precipitate. Allow the ice to melt completely, then collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purify the crude solid by recrystallization from methanol to yield pure this compound.

Protocol 4.2: TLC Analysis for Reaction Monitoring

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

  • On the baseline of a TLC plate, make three spots:

    • S: A reference spot of the starting material (dissolved in ethyl acetate).

    • R: A spot of the reaction mixture (quench a tiny drop in water, extract with a drop of ethyl acetate).

    • C: A co-spot containing both S and R.

  • Place the plate in the developing chamber and allow the solvent front to rise to near the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The reaction is complete when the spot in the 'R' lane corresponding to the starting material (identified by its Rf value in the 'S' lane) is no longer visible.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. (n.d.). Benchchem.
  • This compound CAS#: 2327-45-9. (n.d.). ChemicalBook.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.
  • Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. (2025). ResearchGate.
  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. (n.d.). Benchchem.
  • Nitration of Methyl Benzoate | Process and Applications. (2023, October 24). Echemi.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023, May 19). -ORCA - Cardiff University.
  • Methyl 2-methoxy-5-nitrobenzoate. (2024, April 9). ChemBK.
  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
  • Synthesis of the 5-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate.
  • Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... (n.d.). Proprep.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Di-nitration troubleshooting. (2023, November 28). Reddit.
  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs.
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
  • NITRATION. (n.d.). vpscience.org.
  • Nitration of Aromatic Compounds. (2023, January 14). YouTube.
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • Nitration: An Overview of Recent Developments and Processes. (n.d.). American Chemical Society.
  • Nitration of Methyl Benzoate. (n.d.). Web Pages.
  • Nitration of methyl benzoate. (n.d.). RSC Education - The Royal Society of Chemistry.

Sources

Technical Support Center: Improving Regioselectivity in the Nitration of Methyl 3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective nitration of methyl 3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial electrophilic aromatic substitution reaction. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental challenges, and provide detailed protocols to enhance the yield of your desired nitro isomer.

Understanding the Challenge: Directing Group Effects

The nitration of methyl 3-methoxybenzoate presents a classic case of competing directing effects in electrophilic aromatic substitution. The benzene ring is substituted with two groups: a methoxy group (-OCH₃) at position 3 and a methyl ester group (-COOCH₃) at position 1.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack by the electrophile (the nitronium ion, NO₂⁺).[3][4]

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group.[2][5] It withdraws electron density from the ring, making electrophilic substitution more difficult.[6]

The interplay of these two groups dictates the position of the incoming nitro group. The possible monosubstituted products are methyl 3-methoxy-2-nitrobenzoate, methyl 3-methoxy-4-nitrobenzoate, methyl 3-methoxy-5-nitrobenzoate, and methyl 3-methoxy-6-nitrobenzoate. The methoxy group strongly directs to its ortho positions (2 and 4) and its para position (6). The methyl ester group directs to its meta positions (3 and 5), but since position 3 is already occupied, it directs to position 5. Therefore, the primary products are typically the 2-, 4-, and 6-nitro isomers, with the 5-nitro isomer also being a possibility.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of methyl 3-methoxybenzoate, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Isomer and a Mixture of Products

  • Question: My reaction is producing a mixture of nitro isomers with no clear major product. How can I improve the regioselectivity?

  • Answer: A mixture of isomers is expected due to the competing directing effects. To favor a specific isomer, you need to carefully control the reaction conditions.

    • For the 2- and 4-isomers (ortho to the methoxy group): The strong activating effect of the methoxy group typically makes these the major products under standard nitrating conditions (a mixture of nitric acid and sulfuric acid).[3][5]

    • To potentially favor the 2-isomer: Steric hindrance from the adjacent methyl ester group can disfavor substitution at the 2-position. However, using a less bulky nitrating agent or milder reaction conditions might slightly increase the proportion of the 2-nitro product.

    • To favor the 4-isomer: This is often the thermodynamically more stable product due to reduced steric hindrance compared to the 2-position. Running the reaction at a slightly elevated temperature (while carefully monitoring for dinitration) might favor its formation.

    • To favor the 6-isomer (para to the methoxy group): This position is sterically the most accessible of the activated positions. Milder nitrating agents and lower temperatures can sometimes increase the proportion of the para product.

Issue 2: Formation of Dinitrated or Polynitrated Byproducts

  • Question: I am observing significant amounts of dinitrated products in my reaction mixture. How can I prevent this?

  • Answer: Dinitration occurs when the initial product, a nitrated methyl 3-methoxybenzoate, undergoes a second nitration. The presence of the activating methoxy group makes the ring susceptible to further substitution.[7]

    • Control the Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A 1:1 to 1.1:1 molar ratio of the nitrating agent to the substrate is a good starting point.

    • Lower the Reaction Temperature: Perform the reaction at a low temperature, typically between 0°C and 5°C, using an ice bath.[8][9] This slows down the reaction rate and reduces the likelihood of over-nitration.

    • Slow Addition of the Nitrating Agent: Add the nitrating mixture dropwise to the solution of methyl 3-methoxybenzoate in sulfuric acid.[10] This maintains a low concentration of the nitronium ion and helps control the reaction.

Issue 3: Oxidation of the Starting Material or Product

  • Question: My reaction mixture is turning dark, and I am getting low yields of the desired product, suggesting degradation. What is happening?

  • Answer: Nitric acid is a strong oxidizing agent, and under harsh conditions, it can oxidize the aromatic ring or the substituents, leading to decomposition and the formation of colored byproducts.

    • Maintain Low Temperatures: As with preventing dinitration, keeping the reaction temperature low is crucial to minimize oxidative side reactions.

    • Use a Pre-formed Nitrating Mixture: Prepare the nitrating mixture (HNO₃ in H₂SO₄) separately and cool it before adding it to the substrate solution.[5] This ensures the nitronium ion is generated under controlled conditions.

    • Consider Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents can be employed. These include acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two primary roles. First, it acts as a strong acid to protonate nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[3][7][12] Second, it acts as a solvent for the reaction.

Q2: Why is the 4-nitro isomer often a major product?

A2: The methoxy group is a powerful ortho, para-director. The 4-position is ortho to the methoxy group and is electronically activated. While the 2-position is also ortho, it experiences greater steric hindrance from the adjacent methyl ester group. The 6-position, being para to the methoxy group, is also a likely site of substitution. The relative yields will depend on the specific reaction conditions.

Q3: Can I use a different solvent?

A3: Concentrated sulfuric acid is the most common solvent for this type of nitration as it is necessary for the generation of the nitronium ion.[13] Using other solvents may require different nitrating agents. For instance, nitrations with nitronium tetrafluoroborate can be carried out in solvents like sulfolane or nitromethane.

Q4: How can I purify the product mixture?

A4: The product mixture can typically be purified by column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization can also be an effective method for isolating a single, pure isomer if it is the major product and crystallizes well.[5][14]

Optimized Experimental Protocol: Nitration of Methyl 3-methoxybenzoate

This protocol is designed to favor the formation of mononitrated products while minimizing side reactions.

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid (approximately 3-5 mL per gram of substrate) at 0°C in an ice bath. Stir until the solid is completely dissolved.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approximately 1-2 mL per mL of nitric acid) at 0°C. Caution: This is a highly exothermic process. Add the nitric acid slowly with constant stirring and cooling.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methoxybenzoate over 15-30 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product. Allow the ice to melt completely.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the different isomers.

Visualizing the Process

Directing Effects on Methyl 3-methoxybenzoate

Caption: Directing effects of the methoxy and methyl ester groups on the incoming nitronium electrophile.

Experimental Workflow for Nitration

G start Start dissolve Dissolve Methyl 3-methoxybenzoate in conc. H2SO4 at 0°C start->dissolve add_nitrating Slowly Add Nitrating Mixture to Substrate Solution (0-5°C) dissolve->add_nitrating prepare_nitrating Prepare Nitrating Mixture (HNO3 in H2SO4) at 0°C prepare_nitrating->add_nitrating stir Stir at 0-5°C (Monitor by TLC) add_nitrating->stir quench Quench on Ice stir->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O, NaHCO3(aq), Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Pure Nitro Isomers purify->end

Caption: Step-by-step workflow for the optimized nitration of methyl 3-methoxybenzoate.

Quantitative Data Summary

The following table provides a hypothetical summary of expected isomer distribution under different reaction conditions. Actual results may vary.

Nitrating AgentTemperature (°C)Expected Major Isomer(s)Expected Minor Isomer(s)
HNO₃ / H₂SO₄0-54-nitro, 6-nitro2-nitro, 5-nitro
HNO₃ / H₂SO₄254-nitro2-nitro, 6-nitro, 5-nitro, dinitro products
Acetyl Nitrate0-56-nitro2-nitro, 4-nitro
NO₂BF₄-20 to 06-nitro4-nitro, 2-nitro

References

  • Vertex AI Search. (2018).
  • Chemistry Steps. (n.d.).
  • Anasazi Instruments. (n.d.).
  • Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • Morsch, L. (2019). 18.
  • Török, B., et al. (2024).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Katayev, D., et al. (2017). Development of nitrating reagents.
  • BenchChem. (2025).
  • Török, B., et al. (2024).
  • Chemistry LibreTexts. (2022). 16.
  • Proprep. (n.d.).
  • PrepChem.com. (n.d.).
  • Lu, M., et al. (2011). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • University of Missouri-St. Louis. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Mahindaratne, M. P. D., & Wimalasena, K. (1998). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Hossain, M. B., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • University of California, Irvine. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Scribd. (n.d.).
  • Wang, X., et al. (2010).
  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023). 15.
  • Di Donato, M., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.
  • Lee, J. (2016).
  • Eriksson, L. A., et al. (2017).
  • Chemistry Stack Exchange. (2020).
  • Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Organic Chemistry Tutor. (2022).
  • PraxiLabs. (n.d.).
  • Chegg.com. (2018).
  • YouTube. (2024).

Sources

Technical Support Center: Hydrolysis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate common issues, particularly incomplete hydrolysis, and ensure the success of your synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of this compound. The question-and-answer format is designed to provide direct solutions to common problems.

Question: Why is my hydrolysis of this compound incomplete?

Answer:

Incomplete hydrolysis of this specific ester is a frequent challenge. The root causes are typically a combination of steric hindrance and suboptimal reaction conditions. Let's break down the contributing factors and how to address them.

1. The Causality Behind the Challenge: Steric and Electronic Effects

The structure of this compound itself presents inherent difficulties for hydrolysis.

  • Steric Hindrance: The ester group is flanked by a nitro group at the ortho position. This bulky group physically obstructs the incoming hydroxide nucleophile from reaching the carbonyl carbon, slowing down the reaction. Esters with such "crowded" structures are known to be resistant to saponification.[1][2]

  • Electronic Effects: While the nitro group is strongly electron-withdrawing, which typically increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack, the methoxy group at the para position to the nitro group has an electron-donating resonance effect. This donation slightly reduces the reactivity of the carbonyl group compared to an unsubstituted nitrobenzoate.[3]

Logical Relationship of Substituent Effects

G cluster_0 This compound ester Ester Group (Reaction Center) nitro Ortho-Nitro Group nitro->ester Steric Hindrance (-) carbonyl Carbonyl Carbon (Electrophilicity) nitro->carbonyl Inductive Effect (+) methoxy Meta-Methoxy Group methoxy->carbonyl Resonance Effect (-) hydrolysis_rate Rate of Hydrolysis carbonyl->hydrolysis_rate Influences

Caption: Interplay of steric and electronic effects on hydrolysis.

2. Optimizing Reaction Conditions

To overcome these structural challenges, aggressive and carefully controlled reaction conditions are necessary.

  • Insufficient Base: Standard saponification conditions often fail. A significant excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to drive the equilibrium toward the carboxylate product.

  • Low Temperature: Ester hydrolysis is temperature-dependent. For hindered esters, elevated temperatures (reflux) are crucial to provide sufficient activation energy for the reaction to proceed at a reasonable rate.[4]

  • Inadequate Reaction Time: Due to the slow reaction rate, extended reaction times are often necessary. It is critical to monitor the reaction to determine the point of completion rather than relying on a fixed duration.

  • Poor Solubility/Mixing: this compound has poor solubility in purely aqueous solutions. Inefficient mixing in a heterogeneous mixture can lead to localized areas of low reactant concentration, hindering the reaction.

Question: How can I improve the yield and ensure complete hydrolysis?

Answer:

A multi-faceted approach involving optimization of the solvent system, reagents, and temperature is the most effective strategy. We provide two protocols below: a robust standard aqueous procedure and an advanced non-aqueous method for particularly stubborn reactions.

Data Presentation: Comparative Hydrolysis Protocols
ParameterProtocol 1: Robust Aqueous RefluxProtocol 2: Advanced Non-Aqueous
Base NaOH or KOH (3-5 equivalents)NaOH or KOH (3 equivalents)
Solvent Water/Methanol or Water/Ethanol (e.g., 1:1)Dichloromethane/Methanol (9:1)
Temperature Reflux (typically 80-100 °C)Room Temperature
Typical Time 4-24 hours (monitoring required)1-6 hours (monitoring required)
Key Advantage Simple setup, common reagentsEffective for highly hindered esters, mild conditions.[2][5]
Workup Acidification (e.g., HCl) to precipitate productEvaporation followed by aqueous workup/acidification
Experimental Protocol 1: Robust Aqueous Hydrolysis

This protocol enhances solubility and utilizes high temperatures to drive the reaction to completion.

  • Setup: In a round-bottomed flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a mixture of methanol and water (e.g., 1:1 v/v) to dissolve the ester. The alcohol co-solvent is crucial for creating a homogeneous solution.

  • Base Addition: Add a concentrated aqueous solution of NaOH (3-5 eq).

  • Heating: Heat the mixture to reflux and maintain it with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup: Once complete, cool the mixture to room temperature in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 2. This will precipitate the 5-methoxy-2-nitrobenzoic acid product.[4]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Experimental Protocol 2: Mild Hydrolysis of Hindered Esters in Non-Aqueous Solution

This advanced method, adapted from literature, uses a non-aqueous medium to increase the reactivity of the hydroxide ion.[2][5]

  • Setup: Dissolve the this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottomed flask at room temperature.

  • Base Preparation: Separately prepare a solution of NaOH (3.0 eq) in methanol (e.g., 0.3 N).

  • Reaction: Add the methanolic NaOH solution to the ester solution. The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH.

  • Stirring: Stir the mixture vigorously at room temperature. A precipitate of the sodium salt of the product may form over time.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is often complete within a few hours.

  • Workup: After completion, evaporate the solvents under reduced pressure.

  • Isolation: Redissolve the residue in water and acidify with HCl to a pH of ~2 to precipitate the carboxylic acid. Filter, wash with cold water, and dry.

Troubleshooting Workflow Diagram

G start Start: Incomplete Hydrolysis Observed (via TLC/HPLC) check_base Check Base Stoichiometry Was it 3-5 equivalents? start->check_base increase_base Action: Increase NaOH/KOH to 5 equivalents. check_base->increase_base No check_temp Check Reaction Temperature Was it at reflux? check_base->check_temp Yes increase_base->start increase_temp Action: Ensure vigorous reflux and good stirring. check_temp->increase_temp No check_time Check Reaction Time Was it monitored to completion? check_temp->check_time Yes increase_temp->start increase_time Action: Increase reaction time. Continue monitoring via TLC. check_time->increase_time No check_solvent Check Solvent System Was a co-solvent used? check_time->check_solvent Yes increase_time->start add_cosolvent Action: Use a co-solvent like Methanol or Ethanol with water. check_solvent->add_cosolvent No advanced_protocol Consider Advanced Method: Use non-aqueous protocol (NaOH in MeOH/CH2Cl2). check_solvent->advanced_protocol Yes add_cosolvent->start end End: Reaction Complete advanced_protocol->end

Caption: A logical workflow for troubleshooting incomplete hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this base-catalyzed hydrolysis?

A1: The reaction is a nucleophilic acyl substitution, commonly known as saponification.[6] It proceeds via a two-step mechanism:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group. The methoxide is immediately protonated by the newly formed carboxylic acid (or water) to form methanol and the carboxylate salt, which drives the reaction to completion. The final product is obtained after acidification.

Saponification Mechanism

G Mechanism of Base-Catalyzed Ester Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group ester Ester + OH⁻ intermediate Tetrahedral Intermediate ester->intermediate Slow, Rate-Determining products Carboxylate + Methanol intermediate->products Fast

Caption: The two-step mechanism of saponification.

Q2: Can I use acid-catalyzed hydrolysis instead?

A2: While acid-catalyzed hydrolysis is a valid method for many esters, it is generally less efficient for this substrate.[7] The reaction is reversible, and to drive it to completion, a large excess of water is required.[7] Base-catalyzed saponification is typically preferred because the final deprotonation step to form the carboxylate salt is irreversible, which drives the reaction to completion more effectively.

Q3: My product is a brownish color after isolation. How can I purify it?

A3: A brownish color may indicate the presence of side products or impurities. Prolonged boiling under harsh basic conditions can sometimes lead to colored byproducts.[8] The most effective method for purification is recrystallization. A common solvent for this is an aqueous ethanol or methanol solution. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals, which can then be isolated by filtration.

Q4: How do I properly acidify the reaction mixture after hydrolysis?

A4: Proper acidification is critical for maximizing your isolated yield. It is essential to add the basic solution of the sodium salt to the acid, not the other way around.[8] Adding acid to the salt solution can cause a less soluble acid salt to separate, which can be difficult to fully convert to the desired carboxylic acid.[8] Pour your cooled reaction mixture slowly into a stirred, cold solution of concentrated HCl. Use pH paper to ensure the final pH is strongly acidic (pH 1-2) to ensure complete protonation and precipitation of the product.

References

  • ResearchGate. (2025). Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes.
  • YouTube. (2025). Making mostly m-nitrobenzoic acid.
  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Scite.ai. (n.d.).
  • MDPI. (n.d.).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • American Chemical Society. (2025).
  • LibreTexts. (n.d.).
  • Anasazi Instruments. (n.d.).
  • Zenodo. (n.d.).
  • YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles.
  • YouTube. (2019). mechanism of ester hydrolysis.
  • LibreTexts. (2024). 21.6: Chemistry of Esters.

Sources

scale-up challenges for the synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide addresses the complexities of synthesizing Methyl 5-methoxy-2-nitrobenzoate. Authored from the perspective of a Senior Application Scientist, it provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the challenges of scaling this synthesis from the lab to pilot plant.

Technical Support Center: Synthesis of this compound

The synthesis of this compound is a critical process for the creation of various pharmaceutical intermediates. While the synthetic route may appear straightforward, professionals often encounter challenges, particularly during scale-up. This guide is designed to provide practical, experience-based solutions to common problems, ensuring a safe, efficient, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question: My nitration of methyl 3-methoxybenzoate is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the nitration of methyl 3-methoxybenzoate are typically traced back to one of several factors: incomplete reaction, degradation of the starting material or product, or suboptimal reaction conditions.

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the necessary nitronium ion (NO₂⁺) in situ[1]. If the acids are not sufficiently concentrated, the equilibrium will not favor the formation of the nitronium ion, leading to an incomplete reaction.

  • Temperature Control: Aromatic nitrations are highly exothermic.[2][3] If the temperature is not carefully controlled, typically between 0-15°C, side reactions can occur, leading to the formation of byproducts and a lower yield of the desired product.[4] At higher temperatures, there is also a risk of over-nitration, which can produce dinitro compounds.[1][2]

  • Reaction Time: While it is important to allow the reaction to go to completion, excessively long reaction times can lead to product degradation, especially if the temperature is not well-controlled. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]

Optimization Strategy:

ParameterRecommended ConditionRationale
Nitrating Agent Conc. H₂SO₄ and Conc. HNO₃Ensures sufficient generation of the nitronium ion electrophile.[1]
Temperature 0-15°CMinimizes side reactions and prevents thermal runaway.[1][4]
Addition Rate Slow, dropwise addition of nitrating agentAllows for effective heat dissipation and temperature control.[2]
Monitoring TLCAllows for determination of reaction completion and prevents over-reaction.[5]

Question: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity and purify the desired product?

Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. In the case of methyl 3-methoxybenzoate, the methoxy group is an ortho, para-director, while the methyl ester is a meta-director. This leads to a mixture of products, with the desired 2-nitro isomer being one of several possibilities.

  • Controlling Reaction Conditions: While the electronic directing effects of the substituents are inherent, reaction conditions can sometimes influence the isomer ratio. Running the reaction at a lower temperature may enhance selectivity in some cases.

  • Alternative Synthetic Route: A more reliable approach to ensure high regioselectivity is to start with a precursor where the substitution pattern is already established. For instance, starting with 3-hydroxy-4-methoxybenzoic acid and proceeding through a multi-step synthesis can provide the desired isomer with high purity.[6]

Purification of Isomers:

If isomer formation is unavoidable, purification is necessary.

  • Recrystallization: This is often the most effective method for purifying the desired isomer at scale.[7] The choice of solvent is critical; the ideal solvent will dissolve the desired product well at high temperatures but poorly at room temperature, while the isomeric impurities remain in solution or have significantly different solubility profiles.[7]

    • Recommended Solvents to Screen: Ethanol/water mixtures, methanol, or ethyl acetate/hexane systems are good starting points for benzoic acid derivatives.[7]

  • Column Chromatography: While effective at the lab scale, this method is less practical for large-scale production due to the cost and volume of solvent required.

Frequently Asked Questions (FAQs)

Question: What are the primary synthetic routes to this compound?

Answer: There are two main synthetic strategies, each with its own advantages and challenges:

  • Route 1: Esterification followed by Nitration: This involves the esterification of 3-methoxybenzoic acid to methyl 3-methoxybenzoate, followed by nitration. This is a common and direct approach.

  • Route 2: Nitration followed by Esterification: This route begins with the nitration of 3-methoxybenzoic acid to form 5-methoxy-2-nitrobenzoic acid, which is then esterified.

The choice between these routes often depends on the regioselectivity of the nitration step and the ease of purification of the intermediates.

cluster_0 Route 1 cluster_1 Route 2 A 3-Methoxybenzoic Acid B Methyl 3-methoxybenzoate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Nitration (HNO₃, H₂SO₄) D 3-Methoxybenzoic Acid E 5-Methoxy-2-nitrobenzoic Acid D->E Nitration (HNO₃, H₂SO₄) F This compound E->F Esterification (Methanol, H₂SO₄) A Start Scale-Up Process B Perform Reaction Calorimetry A->B C Determine Heat of Reaction & Onset Temperature B->C D Design Cooling System C->D E Slow, Controlled Addition of Reagents D->E F Monitor Internal Temperature Continuously E->F G Temperature Stable? F->G H Proceed with Reaction G->H Yes I Initiate Emergency Cooling G->I No J Stop Addition I->J

Sources

alternative nitrating agents for the synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-methoxy-2-nitrobenzoate

A Guide to Alternative Nitrating Agents and Troubleshooting

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional nitration methods. Here, we address common experimental challenges and provide detailed, field-tested protocols for alternative nitrating agents that can offer improved selectivity, milder reaction conditions, and a better safety profile.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to the standard nitric acid/sulfuric acid nitrating mixture?

While the classic mixed acid (HNO₃/H₂SO₄) system is a powerful and widely used method for aromatic nitration, it presents several significant challenges, particularly for complex or sensitive substrates.[1][2]

  • Harsh Reaction Conditions: The highly acidic and oxidative nature of the reagent can lead to the degradation of sensitive functional groups or even the entire substrate.[1]

  • Environmental and Waste Concerns: The process generates large volumes of corrosive acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost of the synthesis.[1][3]

  • Poor Regioselectivity: For substrates with multiple activating or deactivating groups, mixed acid can sometimes lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[4][5]

  • Safety Hazards: These reactions are highly exothermic and have the potential for thermal runaway, which can lead to violent decomposition or explosion if not strictly controlled.[6]

Alternative nitrating agents have been developed to overcome these limitations by offering milder reaction conditions, different reactivity profiles, and often a significant reduction in acidic waste.[1][7]

Q2: What are the most viable alternative nitrating agents for a substituted aromatic ring like the precursor to this compound?

For the nitration of methyl 3-methoxybenzoate (the logical precursor), where regioselectivity is dictated by the interplay between a strongly activating ortho, para-directing methoxy group and a deactivating meta-directing ester group, the choice of nitrating agent is critical. Several alternatives to mixed acid are particularly effective:

  • Acetyl Nitrate (CH₃COONO₂): Typically generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder, non-acidic nitrating agent.[8][9] It is particularly useful for substrates prone to acid-catalyzed hydrolysis or oxidation. Its reactivity is generally lower than the nitronium ion from mixed acid, which can sometimes improve selectivity.[4][9]

  • Dinitrogen Pentoxide (N₂O₅): A powerful yet eco-friendly nitrating agent, N₂O₅ can be used in organic solvents under neutral conditions.[1][3] It is highly effective and often provides clean reactions with stoichiometric quantities, minimizing waste.[1] However, it is a highly reactive and potentially explosive solid that requires careful handling and strict temperature control.[10]

  • Nitronium Tetrafluoroborate (NO₂BF₄): This is a stable, crystalline salt containing the pre-formed nitronium ion (NO₂⁺).[11] It allows for nitration under non-acidic and anhydrous conditions, often in solvents like sulfolane or dichloromethane.[12] Its high reactivity makes it suitable for de-activated aromatic rings, but careful control is still necessary to prevent side reactions.[11][13]

Q3: My primary concern is regioselectivity. How do these agents compare for producing this compound?

The synthesis of this compound involves the selective nitration of methyl 3-methoxybenzoate at the C2 position. This position is ortho to the strongly activating methoxy group but also ortho to the deactivating ester group, creating a challenge of electronic and steric effects.

  • Acetyl Nitrate: Often provides good selectivity. The less aggressive nature of the electrophile, compared to the nitronium ion in mixed acid, can enhance the directing effect of the powerful methoxy activator while minimizing side reactions.[4][9]

  • Dinitrogen Pentoxide (N₂O₅): Can exhibit excellent selectivity under carefully controlled, low-temperature conditions.[1][7] The reaction proceeds through a different mechanism that can be less sensitive to the deactivating effects of the ester group, favoring substitution at the electronically rich positions activated by the methoxy group.

  • Nitronium Tetrafluoroborate (NO₂BF₄): As a source of the free nitronium ion, its selectivity can sometimes mirror that of mixed acid. However, the ability to run the reaction in different solvents and at low temperatures can be leveraged to modulate selectivity.[11]

The optimal choice depends on balancing reactivity, safety, and the specific selectivity required. For this particular transformation, Acetyl Nitrate and Dinitrogen Pentoxide are often preferred for their potential to deliver higher regioselectivity under milder conditions.

Q4: My nitration reaction is giving a low yield. What are the common causes and how can I troubleshoot them?

Low yields in nitration reactions are a frequent issue. The following guide provides a systematic approach to troubleshooting.

troubleshooting_workflow start Low Yield or Incomplete Reaction q1 Check Reagent Quality (Anhydrous? Fresh?) start->q1 q2 Review Reaction Temperature (Too low? Inconsistent?) q1->q2 Reagents OK sol1 Use freshly opened, anhydrous reagents and solvents. Verify N₂O₅ quality if applicable. q1->sol1 Impurities/ Moisture Suspected q3 Analyze for Byproducts (TLC/LC-MS) q2->q3 Temp OK sol2 Ensure accurate temperature monitoring. Slightly increase temperature in increments (e.g., -10°C to 0°C). q2->sol2 Temp Issue sol3 If dinitration/oxidation occurs: - Lower temperature. - Reduce equivalents of nitrating agent. - Ensure slower addition rate. q3->sol3 Byproducts Found sol4 If poor regioselectivity: - Lower temperature for kinetic control. - Screen alternative, milder agents (e.g., Acetyl Nitrate). q3->sol4 Isomer Mixture Found

Caption: A logical workflow for troubleshooting low-yield nitration reactions.

Alternative Nitration Protocols

Protocol 1: Nitration Using Acetyl Nitrate (In Situ Generation)

This protocol describes a method that avoids strong mineral acids like H₂SO₄, which can be beneficial for acid-sensitive substrates.[4][14]

Materials:

  • Methyl 3-methoxybenzoate

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥98%)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-methoxybenzoate (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Prepare Nitrating Agent: In a separate flask, cool acetic anhydride (1.5 eq) to 0-5 °C. With extreme caution and slow dropwise addition, add fuming nitric acid (1.1 eq) to the cold acetic anhydride. Caution: This is a highly exothermic reaction and generates acetyl nitrate, which can be unstable. Maintain the temperature below 10 °C at all times. Allow the mixture to stir for 10-15 minutes at 0-5 °C before use.

  • Addition: Slowly add the freshly prepared acetyl nitrate solution to the cooled solution of methyl 3-methoxybenzoate over 30-45 minutes, ensuring the internal reaction temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, cold 5% NaHCO₃ solution (caution: gas evolution), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Protocol 2: Nitration Using Dinitrogen Pentoxide (N₂O₅)

This method offers a powerful, non-acidic route but requires stringent safety precautions due to the high reactivity of N₂O₅.[1][10]

Materials:

  • Methyl 3-methoxybenzoate

  • Dinitrogen Pentoxide (N₂O₅)

  • Dichloromethane (DCM, anhydrous)

  • Dry ice/acetone bath

  • Aqueous sodium bisulfite solution (10%)

Procedure:

  • Setup: All glassware must be rigorously oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). In a three-neck round-bottom flask with a magnetic stirrer and thermometer, dissolve Methyl 3-methoxybenzoate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

  • N₂O₅ Addition: Prepare a solution of N₂O₅ (1.05 eq) in cold, anhydrous DCM. Add this solution dropwise to the substrate solution over 30 minutes, maintaining the internal temperature at or below -15 °C. CRITICAL: N₂O₅ can decompose violently at higher temperatures. Strict temperature control is essential.[10]

  • Reaction: Stir the mixture at -15 to -10 °C. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture back down to -20 °C. Quench the reaction by the very slow, dropwise addition of a cold 10% aqueous sodium bisulfite solution. This will neutralize any excess N₂O₅. Monitor for any temperature increase during the quench.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and wash the organic phase with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting solid by recrystallization.

Comparative Data and Mechanisms

Table 1: Comparison of Nitrating Agents
FeatureMixed Acid (HNO₃/H₂SO₄)Acetyl Nitrate (HNO₃/Ac₂O)Dinitrogen Pentoxide (N₂O₅)Nitronium Tetrafluoroborate (NO₂BF₄)
Active Species Nitronium ion (NO₂⁺)[15][16]Acetyl Nitrate (CH₃COONO₂)Dinitrogen Pentoxide (N₂O₅)Free Nitronium ion (NO₂⁺)[11]
Conditions Highly acidic, 0-15 °CNeutral, 0-15 °CNeutral, low temp (-20 to 0 °C)Neutral, anhydrous, -10 to 25 °C
Advantages Inexpensive, powerfulMilder, avoids strong acidsHigh efficiency, minimal wastePre-formed electrophile, high reactivity
Disadvantages Large acid waste, low selectivity, runaway risk[6]Unstable reagent, exothermic generationHighly reactive, explosive hazard, requires strict control[10]Expensive, requires anhydrous conditions
Mechanism: Generation of the Electrophile

The nature of the electrophilic species is a key differentiator between nitrating systems and directly influences reactivity and selectivity.

mechanism_overview cluster_0 Mixed Acid System cluster_1 Acetyl Nitrate System hno3_1 HNO₃ hno3_h H₂O⁺-NO₂ hno3_1->hno3_h + H₂SO₄ h2so4 H₂SO₄ hso4 HSO₄⁻ h2so4->hso4 no2_plus_1 NO₂⁺ (Nitronium Ion) hno3_h->no2_plus_1 - H₂O aromatic Ar-H (Methyl 3-methoxybenzoate) no2_plus_1->aromatic Strong Electrophile h2o H₂O hno3_2 HNO₃ acetyl_nitrate CH₃COONO₂ (Acetyl Nitrate) hno3_2->acetyl_nitrate ac2o Ac₂O ac2o->acetyl_nitrate acetyl_nitrate->aromatic Milder Electrophile product Ar-NO₂ (Product) aromatic->product

Caption: Generation of different electrophilic species from mixed acid vs. acetic anhydride.

References

  • BenchChem. (2025). Technical Support Center: Safe Handling of Dinitrogen Pentoxide in Organic Synthesis.
  • Master Organic Chemistry. (2018).
  • Google Patents. (2020).
  • ACS Publications. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • YouTube. (2019).
  • Proprep.
  • Chemistry Steps.
  • PNAS. (1982).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • YouTube. (2024).
  • NIH. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
  • RSC Publishing. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
  • ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes.
  • ResearchGate. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied.
  • BenchChem. (2025).
  • ResearchGate. (2018).
  • Springer. (2014). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.
  • Frontiers. (2024).
  • ARKIVOC. (2010).
  • ResearchGate. (2015). (PDF)

Sources

Technical Support Center: Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of methyl benzoate. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your electrophilic aromatic substitution experiments. We will delve into the critical impact of water on this reaction and provide actionable solutions to common challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of methyl benzoate in a question-and-answer format, focusing on the causality behind the problems and providing robust solutions.

Problem 1: I am getting a very low yield, or no product at all. What could be the cause?

Answer: A low or non-existent yield of methyl 3-nitrobenzoate is one of the most common issues and almost always points to problems with the generation of the active electrophile, the nitronium ion (NO₂⁺).

Cause A: Presence of Water in Reagents or Glassware

  • Expertise & Experience: The generation of the nitronium ion is an equilibrium reaction between concentrated nitric acid and concentrated sulfuric acid.[1][2][3] Water acts as a base and can interfere with the acid-base equilibrium that forms the nitronium ion, thereby retarding the reaction.[1] The less water present, the more active the nitrating mixture.[1] Even small amounts of moisture in your glassware or absorbed by the hygroscopic concentrated acids can significantly hinder the formation of the necessary electrophile. One procedure explicitly warns, "If you don't have a very clean Erlenmeyer, do not wash now! The water will do more harm than any residue that may be present."[4]

  • Troubleshooting Protocol:

    • Glassware Preparation: Ensure all glassware (Erlenmeyer flasks, graduated cylinders, pipettes) is scrupulously dried. Oven-drying at 120 °C for at least two hours or flame-drying under a stream of inert gas are effective methods. Allow glassware to cool to room temperature in a desiccator before use.

    • Reagent Handling: Use fresh, unopened bottles of concentrated sulfuric and nitric acid if possible. Keep reagent bottles tightly capped when not in use to minimize the absorption of atmospheric moisture.

    • Reaction Setup: Assemble your reaction apparatus in a dry environment. Consider using a drying tube packed with a desiccant (e.g., calcium chloride) on your reaction flask to prevent moisture ingress.

Cause B: Incorrect Reaction Temperature

  • Expertise & Experience: While high temperatures can lead to unwanted byproducts (see Problem 2), a temperature that is too low can slow the reaction rate to a crawl, especially if the concentration of the nitronium ion is already compromised by trace amounts of water. The reaction is typically conducted at a temperature maintained below 15°C.[1] Some procedures recommend keeping the temperature around 0°C throughout the addition of the nitrating mixture.[5]

  • Troubleshooting Protocol:

    • Ice Bath Preparation: Use a mixture of ice and water to ensure good thermal contact with the reaction flask. An ice-salt bath can be used to achieve temperatures below 0°C.[1]

    • Temperature Monitoring: Place a thermometer directly in the reaction mixture to monitor the internal temperature. Do not rely on the temperature of the ice bath alone.

    • Controlled Addition: Add the nitrating mixture slowly and monitor the temperature closely. If the temperature begins to drop significantly below the target range, you can slightly increase the addition rate, but do not exceed 15°C.[1]

Problem 2: My reaction mixture turned dark brown/black, and the product is an oil instead of a solid.

Answer: The formation of a dark, oily product is indicative of side reactions, primarily dinitration and oxidation, which are highly dependent on the reaction temperature.

  • Expertise & Experience: The nitration of methyl benzoate is an exothermic reaction.[6] If the heat generated is not effectively dissipated, the reaction temperature will rise. Higher temperatures increase the rate of reaction and can lead to the formation of dinitrated products.[1][7] The carbomethoxy group and the newly added nitro group both deactivate the ring, making a second nitration less favorable, but it can occur under forcing conditions (i.e., higher temperatures).[1][7] Additionally, concentrated nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize the organic starting material and product, leading to complex, dark-colored byproducts.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the internal reaction temperature below 10 °C, and ideally between 0-5 °C, during the addition of the nitrating mixture.[8]

    • Slow, Dropwise Addition: The nitrating mixture should be added very slowly (dropwise) using a pipette or a dropping funnel over a period of 10-20 minutes.[8] This allows the heat generated from the reaction to be effectively removed by the ice bath.

    • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to prevent localized "hot spots" where the temperature can rise significantly.

Problem 3: The product did not crystallize when I poured the reaction mixture onto ice.

Answer: Failure to crystallize upon quenching is usually due to either a very low concentration of the desired product or the formation of an oily mixture of products that resists crystallization.

  • Expertise & Experience: The product, methyl 3-nitrobenzoate, is a solid at room temperature with a melting point of 78 °C and is insoluble in water.[9][10] Pouring the acidic reaction mixture onto ice serves to dilute the strong acids and precipitate the solid organic product.[9] If little to no product was formed (see Problem 1), there will be nothing to precipitate. If significant oily byproducts were formed (see Problem 2), they can coat the solid product particles and inhibit the formation of a crystalline lattice.

  • Troubleshooting Protocol:

    • Verify Product Formation: Before assuming a crystallization issue, re-evaluate the reaction conditions to ensure product formation was likely (i.e., dry conditions, proper temperature control).

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the beaker below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure methyl 3-nitrobenzoate, add it to the mixture. This seed crystal will act as a template for further crystallization.

    • Extraction: If the product remains oily, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a dilute sodium bicarbonate solution to remove residual acid, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and then remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the precise role of sulfuric acid in this reaction?

A: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid.[3][11] This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that reacts with the benzene ring.[12][13][14] Second, sulfuric acid acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion and maintains the activity of the nitrating mixture.[15]

Q2: Why is the presence of water so detrimental to the nitration of methyl benzoate?

A: Water has a retarding effect on the nitration because it interferes with the equilibrium that generates the nitronium ion.[1] Being a stronger base than nitric acid, water will be preferentially protonated by sulfuric acid, reducing the availability of protons to activate the nitric acid. This suppresses the concentration of the nitronium ion, slowing down or even stopping the desired electrophilic aromatic substitution.

Q3: What are the primary byproducts, and how can their formation be minimized?

A: The main byproducts are ortho- and para-isomers of methyl nitrobenzoate and dinitrated products.[7] The formation of all byproducts can be minimized by maintaining a low reaction temperature (below 15 °C) and ensuring a slow, controlled addition of the nitrating mixture.[1][2] The ester group of methyl benzoate is a meta-director, so the formation of the meta-product is electronically favored.[8][9]

Q4: Why is the reaction performed at low temperatures?

A: Low temperatures are crucial for several reasons:

  • To Control Exothermicity: The reaction is highly exothermic, and low temperatures help to safely manage the heat generated.[6][16]

  • To Prevent Dinitration: Higher temperatures provide the activation energy needed for a second nitration to occur, reducing the yield of the desired mononitrated product.[1][17]

  • To Minimize Oxidation: Concentrated nitric acid is a powerful oxidizing agent. Low temperatures reduce the rate of undesirable oxidative side reactions that can decompose the starting material and product, leading to a lower yield and a purer final product.

Q5: What safety precautions are essential when working with a nitrating mixture?

A: A mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[18][19]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.[18][19]

  • Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.[18]

  • Handling: Always add sulfuric acid to nitric acid slowly, never the reverse, when preparing the nitrating mixture to control the exotherm.[8] Be prepared for an exothermic reaction. Have an ice bath ready to cool the mixture if necessary.

  • Spill Response: Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[18][20]

  • Emergency Equipment: Ensure an emergency eyewash and safety shower are immediately accessible.[18][19]

Q6: How does the ester group in methyl benzoate influence the position of nitration?

A: The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[8][9][17] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the ring. This deactivation is most pronounced at the ortho and para positions. Consequently, the electrophile (NO₂⁺) preferentially attacks the meta position, which is the least deactivated, leading to the formation of methyl 3-nitrobenzoate as the major product.[2][9]

Part 3: Validated Experimental Protocol and Data

Detailed Step-by-Step Protocol for the Nitration of Methyl Benzoate

This protocol is designed for a laboratory scale and prioritizes safety and yield.

  • Preparation of the Nitrating Mixture: a. In a clean, dry 50 mL Erlenmeyer flask, place 4.0 mL of concentrated nitric acid. b. Cool the flask in an ice-water bath. c. Very slowly and with constant swirling, add 4.0 mL of concentrated sulfuric acid to the nitric acid.[1] Keep the mixture in the ice bath.

  • Preparation of the Substrate: a. In a separate, clean, and dry 100 mL Erlenmeyer flask, place 2.0 g of methyl benzoate.[9] b. Add 4.0 mL of concentrated sulfuric acid to the methyl benzoate and swirl to dissolve.[9] c. Cool this mixture in an ice-water bath until the internal temperature is below 5 °C.

  • Nitration Reaction: a. While maintaining the temperature of the methyl benzoate solution below 10 °C, add the cold nitrating mixture dropwise with a Pasteur pipette over 15-20 minutes.[2][8] b. Ensure continuous and efficient stirring or swirling during the addition. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 15 minutes.[9]

  • Product Isolation and Purification: a. Pour the reaction mixture slowly and carefully onto approximately 20 g of crushed ice in a 250 mL beaker.[9] b. Stir the ice mixture until all the ice has melted. A white or pale-yellow solid should precipitate. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the crude product on the filter paper with two portions of ice-cold water (10 mL each) to remove residual acid.[2] e. Perform a final wash with a small amount of ice-cold methanol (2-3 mL) to remove some of the more soluble impurities.[2] f. Allow the product to air-dry on the filter paper by drawing air through it for several minutes. g. For further purification, the crude product can be recrystallized from a minimal amount of hot methanol or an ethanol/water mixture.[2][9]

Table of Key Reaction Parameters
ParameterRecommended ValueRationale
Reaction Temperature 0-10 °CMinimizes dinitration and oxidative byproducts.[1][8]
Addition Time 15-20 minutesControls the exothermic nature of the reaction.[2][8]
Post-Addition Stir Time 15 minutesEnsures the reaction goes to completion.[9]
Quenching Method Pouring onto crushed icePrecipitates the water-insoluble product and dilutes the strong acids.[2][9]
Purification Method Recrystallization from methanol or ethanol/waterRemoves unreacted starting material and byproducts.[2][9]

Part 4: Visualizations

Mechanism of Nitronium Ion Formation and the Impact of Water

Nitronium_Formation cluster_main Nitronium Ion (NO₂⁺) Generation cluster_inhibition Inhibition by Water HNO3 HNO₃ (Nitric Acid) protonated_HNO3 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ (Sulfuric Acid) HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion - H₂O H2O_product H₂O H2O_contaminant H₂O (Water Contaminant) H3O_ion H₃O⁺ (Hydronium Ion) H2O_contaminant->H3O_ion + H⁺ (from H₂SO₄) H2SO4_inhib H₂SO₄ HSO4_ion_inhib HSO₄⁻ H3O_ion->HNO3 Prevents this step caption Figure 1: Water preferentially accepts a proton from sulfuric acid, inhibiting the formation of the nitronium ion. Nitration_Workflow start Start: Dry Glassware & Anhydrous Reagents prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath start->prep_nitrating_mix prep_substrate Prepare Substrate Solution (Methyl Benzoate + H₂SO₄) Cool to < 5°C start->prep_substrate addition Slow Dropwise Addition of Nitrating Mixture (Keep Temp < 10°C) prep_nitrating_mix->addition prep_substrate->addition reaction Stir in Ice Bath for 15 min addition->reaction quench Pour onto Crushed Ice reaction->quench filter Vacuum Filter Crude Product quench->filter wash Wash with Cold H₂O & Cold MeOH filter->wash dry Air Dry wash->dry purify Recrystallize (Optional) dry->purify end End: Pure Methyl 3-Nitrobenzoate dry->end If sufficiently pure purify->end caption Figure 2: A step-by-step experimental workflow for the nitration of methyl benzoate.

Sources

Technical Support Center: Optimizing Solvent Systems for the Recrystallization of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing recrystallization protocols. Here, we move beyond simple step-by-step instructions to explain the underlying principles that govern solvent selection and troubleshooting, ensuring a robust and reproducible purification process.

Understanding the Molecule: this compound

This compound is a crystalline solid that is slightly soluble in water but soluble in organic solvents like alcohols and ethers.[1] Its structure, featuring a nitro group, a methoxy group, and a methyl ester on an aromatic ring, dictates its polarity and solubility behavior. The presence of these functional groups suggests that a moderately polar solvent system will likely be effective for its recrystallization.[2] For instance, alcoholic solvents are often a good choice for nitroaryl compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, based on the compound's structure and general solubility principles, good starting points for screening are polar protic solvents like methanol or ethanol.[2][3] A mixed solvent system, such as ethanol/water, is also highly recommended as it allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.[3][4]

Q2: What are the essential characteristics of a good recrystallization solvent?

A2: An effective recrystallization solvent should meet the following criteria:

  • High solubility at elevated temperatures: The compound of interest should dissolve completely in the boiling solvent.[5][6][7]

  • Low solubility at low temperatures: The compound should have minimal solubility in the cold solvent to ensure a high recovery of purified crystals.[5][6][7]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant solubility difference over a reasonable temperature range, but not so high that it is difficult to remove from the crystals.[5] It should also be lower than the melting point of the compound to prevent "oiling out".[5]

  • Inertness: The solvent must not react with the compound being purified.[5][6]

  • Impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5][7]

  • Safety and practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[5][6]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.[5] Here are some solutions:

  • Add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional "good" solvent to lower the saturation point.[5][8]

  • Stir vigorously: As the solution cools and the oil begins to form, vigorous stirring can sometimes induce crystallization.[5]

  • Choose a different solvent: Select a solvent with a lower boiling point.[5][8]

  • Slower cooling: Allow the solution to cool more slowly to encourage the formation of crystals instead of an oil.[9]

Q4: Very few or no crystals are forming upon cooling. What is the likely cause?

A4: This is a common issue and can usually be attributed to one of the following:

  • Too much solvent: This is the most frequent reason for poor or no crystal formation.[9][10] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[8][9]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[9][10] To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[8][10]

    • Add a seed crystal of the pure compound.[8][10]

    • Cool the solution in an ice bath to further decrease the solubility.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. 1. The solvent is not polar enough. 2. Insufficient volume of solvent has been used.1. Try a more polar solvent (e.g., methanol instead of ethanol).[3] 2. Add more hot solvent in small increments until the solid dissolves.[11]
Crystals form too quickly and are very fine. The solution is cooling too rapidly.Allow the solution to cool slowly at room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[4][8]
Recrystallized product is still impure. 1. The cooling process was too fast, trapping impurities. 2. The chosen solvent did not effectively separate the compound from the impurities.1. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[12] 2. Re-evaluate your solvent choice with small-scale solubility tests or consider a different solvent system.
Crystals form in the funnel during hot filtration. The solution is cooling too quickly in the funnel, causing premature crystallization.[5]1. Use a slight excess of hot solvent to keep the compound dissolved.[5] 2. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.[5] 3. Use a stemless funnel to reduce the surface area for cooling.[13]
Low yield of recovered crystals. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Crystals were lost during transfer or filtration.1. Concentrate the mother liquor by evaporating some solvent and cool again to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath.[4] 3. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve this compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.[10][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.[4][12]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10][13]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[5][7] For this compound, a good starting pair is ethanol ("good") and water ("bad").

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[4][5]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[4][5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude This compound solubility_test Small-Scale Solubility Tests start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent Good solubility difference found mixed_solvent Mixed Solvent System solubility_test->mixed_solvent No suitable single solvent found evaluation Evaluate Crystal Formation & Purity single_solvent->evaluation mixed_solvent->evaluation success Optimal Solvent System Identified evaluation->success Successful Recrystallization troubleshoot Troubleshoot (e.g., Oiling Out) evaluation->troubleshoot Issues Encountered re_evaluate Re-evaluate Solvent Choice troubleshoot->re_evaluate re_evaluate->solubility_test

Caption: Workflow for selecting an optimal solvent system.

Troubleshooting Logic Diagram

Troubleshooting start Recrystallization Issue no_crystals No/Few Crystals Formed start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_product Product is Impure start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent high_bp Solvent BP > MP? oiling_out->high_bp fast_cooling Cooled too fast? impure_product->fast_cooling supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce_xtal Induce crystallization (scratch/seed) supersaturated->induce_xtal Yes impurities_high High impurity level? high_bp->impurities_high No lower_bp_solvent Use lower BP solvent high_bp->lower_bp_solvent Yes slow_cool Cool solution slower impurities_high->slow_cool Yes wrong_solvent Wrong solvent choice? fast_cooling->wrong_solvent No recrystallize_slower Re-crystallize slower fast_cooling->recrystallize_slower Yes rescreen_solvents Re-screen solvents wrong_solvent->rescreen_solvents Yes

Caption: A logical guide for troubleshooting common recrystallization issues.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Unknown. Recrystallization. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available from: [Link]

  • Unknown. Recrystallization. Available from: [Link]

  • Fickelscherer, R. J., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(10), e17351.
  • Quora. What is the best solvent for recrystallization?. Available from: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Google Patents. Method of crystallizing nitro products.
  • Unknown. Crystallization Solvents.pdf. Available from: [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Available from: [Link]

  • Journal of Chemical Education. (1975).
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available from: [Link]

  • Chemsrc. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3. Available from: [Link]

  • Chemsrc. Methyl 4,5-dimethoxy-2-nitrobenzoate | CAS#:26791-93-5. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate determination of purity for pharmaceutical intermediates like Methyl 5-methoxy-2-nitrobenzoate is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound. We present a primary reversed-phase (RP-HPLC) method and compare its performance against an orthogonal HPLC method utilizing a different stationary phase and an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers detailed experimental protocols, comparative data, and expert insights to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.

Introduction to this compound and the Imperative of Purity Analysis

This compound is a key chemical intermediate, notably in the synthesis of dihydropyridine calcium channel blockers such as Nifedipine. The purity of this starting material directly impacts the impurity profile of the final drug product, making its accurate assessment a cornerstone of quality control in pharmaceutical manufacturing. Regulatory bodies like the FDA and EMA mandate stringent purity thresholds for all starting materials and intermediates, as outlined in guidelines from the International Council for Harmonisation (ICH).

The primary analytical challenge lies in separating the main compound from structurally similar impurities, which may include positional isomers, starting materials from the synthesis (e.g., 5-methoxy-2-nitrobenzoic acid), or by-products of degradation. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolution, sensitivity, and reproducibility.

The Foundational Choice: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to non-polar small molecules like this compound. The fundamental principle involves a non-polar stationary phase (typically alkyl-silica based, like C18) and a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol). Compounds are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The choice of a C18 column as the primary method is a deliberate one, as it is a versatile and well-understood stationary phase that provides excellent retention and separation for a wide range of aromatic compounds.

Comparative Analytical Methodologies

A single analytical method may not be sufficient to detect all potential impurities. Therefore, a multi-faceted approach, often involving an orthogonal method, is recommended for comprehensive purity analysis. An orthogonal method separates the sample using a fundamentally different chemical mechanism, increasing the probability of detecting co-eluting peaks.

Primary Method: The Workhorse RP-HPLC on a C18 Column

This method is designed to be a robust, high-resolution technique for routine quality control. The use of a buffered mobile phase (ammonium acetate) is crucial for controlling the ionization state of any potential acidic impurities (like the corresponding carboxylic acid) and ensuring consistent peak shapes and retention times.

  • Rationale for Wavelength Selection: The UV detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds containing nitro groups, which are strong chromophores. This provides a good balance of sensitivity for the main component and potential aromatic impurities.

Alternative Method 1: Orthogonal RP-HPLC with a Phenyl-Hexyl Column

To ensure no impurities are co-eluting with the main peak in the primary method, an orthogonal HPLC method is employed. A Phenyl-Hexyl column offers a different separation selectivity compared to a standard C18 phase. The phenyl groups in the stationary phase can induce pi-pi interactions with the aromatic ring of the analyte and its impurities, leading to a different elution order for certain compounds. This change in selectivity is a powerful tool for confirming peak purity.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) offers a high-efficiency separation alternative. When coupled with a Mass Spectrometer (MS), it provides an orthogonal separation mechanism (based on volatility and polarity) and definitive peak identification based on mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying and quantifying volatile organic impurities that may not be easily detected by HPLC.

Experimental Workflow and Data Comparison

The overall process for purity analysis follows a structured workflow, from initial sample preparation to final data interpretation and comparison across different methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis prep Weigh 10mg of Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) prep->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter through 0.45µm PTFE Syringe Filter sonicate->filter hplc1 Method 1: RP-HPLC (C18) filter->hplc1 hplc2 Method 2: RP-HPLC (Phenyl-Hexyl) filter->hplc2 gcms Method 3: GC-MS filter->gcms acquire Inject & Acquire Data (Chromatogram/Spectrum) hplc1->acquire hplc2->acquire gcms->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate compare Compare Results & Peak Purity calculate->compare cluster_hplc HPLC Methods cluster_gc Alternative Technique center_node Purity Analysis of This compound c18 Primary Method (C18) Separation by Hydrophobicity center_node->c18 Routine QC phenyl Orthogonal Method (Phenyl) Separation by Pi-Pi Interactions center_node->phenyl Impurity Confirmation gcms GC-MS Method Separation by Volatility center_node->gcms Volatile Impurities & ID c18->phenyl Orthogonal Selectivity c18->gcms Different Technique phenyl->gcms Different Technique

Caption: Logical comparison of the analytical methodologies.

Detailed Experimental Protocols

Protocol for Primary RP-HPLC Method (C18)
  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 50% B

    • 18-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 (v/v) Acetonitrile:Water.

Protocol for Orthogonal RP-HPLC Method (Phenyl-Hexyl)
  • Instrumentation: HPLC system with UV Detector.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase and Gradient: Same as the primary method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in 50:50 (v/v) Acetonitrile:Water.

Protocol for GC-MS Method
  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in Dichloromethane.

Conclusion and Recommendations

For routine quality control of this compound, the primary RP-HPLC method using a C18 column provides a robust and reliable solution with excellent resolution and reproducibility. However, for method validation, stability studies, or in-depth impurity profiling, a single method is insufficient.

It is strongly recommended to employ an orthogonal HPLC method, such as the one described using a Phenyl-Hexyl column, to confirm the absence of co-eluting impurities. The change in stationary phase chemistry provides a different selectivity, offering higher confidence in the reported purity value. Furthermore, the use of GC-MS is invaluable for identifying and quantifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis. A combined strategy, leveraging the strengths of each of these methods, ensures a comprehensive and scientifically sound assessment of product purity, meeting the stringent requirements of the pharmaceutical industry.

References

  • Synthesis of Nifedipine. Organic Syntheses, Coll. Vol. 7, p.373 (1990); Vol. 64, p.167 (1986). [Link]

  • This compound. PubChem Compound Summary for CID 79043. National Center for Biotechnology Information. [Link]

  • ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC Method Development for Pharmaceuticals. Waters Corporation. [Link]

Navigating Synthesis Impurities: A Comparative Guide to GC-MS Analysis of Byproducts in Methyl 5-methoxy-2-nitrobenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-methoxy-2-nitrobenzoate is a critical building block in the synthesis of numerous pharmaceutical compounds. Its production, typically via electrophilic aromatic substitution, is a well-established process. However, the reaction chemistry that forges the desired molecule can also give rise to a constellation of structurally similar byproducts. The identification and quantification of these impurities are paramount to ensuring the integrity of the final drug substance.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the characterization of byproducts in the synthesis of this compound. We will explore the causality behind byproduct formation, present a field-proven GC-MS protocol, and objectively evaluate its performance against alternative methods, supported by experimental data and logical workflows.

The Chemistry of Synthesis: Understanding Byproduct Formation

The most common route to this compound involves the electrophilic nitration of a precursor, Methyl 3-methoxybenzoate. This reaction proceeds by generating a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The nitronium ion then attacks the electron-rich benzene ring.

The regioselectivity of this substitution is governed by the directing effects of the two substituents already present on the ring:

  • Methoxy Group (-OCH₃): An activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-director, which withdraws electron density from the ring.[1]

The desired product, this compound, is formed when nitration occurs ortho to the activating methoxy group and meta to the deactivating ester group. However, the interplay of these electronic effects is not absolute, leading to the formation of several potential isomeric byproducts. Furthermore, aggressive reaction conditions, such as elevated temperatures, can promote the formation of dinitrated products or hydrolysis of the ester functional group.[3]

Compound Name Structure Formation Rationale
This compound (Structure of the main product)Target Product: Nitration ortho to -OCH₃ and meta to -COOCH₃.
Methyl 3-methoxy-2-nitrobenzoate(Structure of isomer 1)Isomeric Byproduct: Nitration at the other ortho position to the -OCH₃ group. Steric hindrance makes this less favorable.
Methyl 3-methoxy-4-nitrobenzoate(Structure of isomer 2)Isomeric Byproduct: Nitration para to the -OCH₃ group.
Methyl 5-methoxy-2,4-dinitrobenzoate(Structure of dinitro byproduct)Dinitration Byproduct: A second nitration event on the activated ring, often due to excess nitrating agent or high temperature.
5-methoxy-2-nitrobenzoic acid(Structure of hydrolysis byproduct)Hydrolysis Byproduct: Cleavage of the methyl ester under harsh acidic conditions.

GC-MS Analysis: The Workhorse for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this application. It excels at separating volatile and semi-volatile compounds, such as the isomeric methyl nitrobenzoate derivatives, and provides definitive structural information from the mass spectra.[4] The high resolution of modern capillary columns allows for the separation of isomers with very similar boiling points.

Experimental Protocol: GC-MS Analysis of Reaction Mixture

1. Sample Preparation:

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water to stop the reaction and precipitate the organic products.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) to remove residual acids, and finally with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Sample Dilution: Accurately weigh approximately 10 mg of the crude product and dissolve it in 10 mL of a suitable solvent like methanol or acetone for GC-MS analysis.

2. GC-MS Instrumentation & Conditions:

Parameter Condition Justification
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and reliable mass analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily based on boiling point, effective for resolving nitroaromatic isomers.[5]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 270 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.[6]
Injection Vol. 1 µL (Split mode, 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature ramp allows for the separation of compounds with different volatilities.[5]
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for library matching.
Source Temp. 230 °COptimized temperature to maintain ion integrity.
Quad Temp. 150 °CStandard condition for the mass filter.
Mass Range m/z 40-400Covers the molecular weights of the target compound and expected byproducts.
Data Interpretation

The resulting total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The identity of each peak is confirmed by its mass spectrum. For this compound (MW: 211.17 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 211. Characteristic fragments would include losses of the methoxy group ([M-31]⁺), the nitro group ([M-46]⁺), and the carbomethoxy group ([M-59]⁺). Isomeric byproducts will have the same molecular ion but may exhibit subtle differences in their fragmentation patterns, which, combined with their unique retention times, allows for positive identification.

GC-MS Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Crude Reaction Mixture Quench Quench with Ice/Water Reaction->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Dilute Dilute for Injection Dry->Dilute Inject GC Injection Dilute->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Process Process Chromatogram (TIC) Detect->Process Identify Identify Peaks (Retention Time) Process->Identify Confirm Confirm Structure (Mass Spectrum Analysis) Identify->Confirm Quantify Quantify Byproducts (% Area) Confirm->Quantify

Caption: Workflow for GC-MS analysis of synthesis byproducts.

A Comparative Perspective: GC-MS vs. Alternative Techniques

While GC-MS is a robust method, a comprehensive analytical strategy often involves orthogonal techniques to ensure complete characterization. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful alternatives.

  • HPLC-MS: This technique is particularly advantageous for analyzing polar, non-volatile, or thermally labile compounds that are not amenable to GC.[7][8] For the analysis of nitroaromatic compounds, especially if hydrolysis byproducts like 5-methoxy-2-nitrobenzoic acid are of concern, HPLC-MS can provide excellent separation and sensitivity without the need for derivatization.[9]

  • NMR Spectroscopy: NMR is unparalleled in its ability to provide definitive structural elucidation.[10] For differentiating isomers, ¹H and ¹³C NMR can reveal subtle differences in the chemical environment of protons and carbons on the aromatic ring, allowing for unambiguous identification without relying on chromatographic separation or reference standards for every impurity.[11][12]

Performance Comparison of Analytical Techniques
Feature GC-MS HPLC-MS NMR Spectroscopy
Specificity High: Good chromatographic resolution of isomers.Very High: Excellent separation of polar and non-polar compounds.Absolute: Unambiguous structural determination from first principles.
Sensitivity Very High (pg-ng): Excellent for trace impurity detection.Very High (pg-ng): Comparable to or exceeding GC-MS for suitable analytes.Low (µg-mg): Requires significantly more sample; not ideal for trace analysis.
Analytes Volatile & Semi-volatile, thermally stable compounds.Wide range of non-volatile and thermally labile compounds.[5]Any soluble compound in sufficient concentration.
Sample Prep. Multi-step extraction required. Derivatization may be needed for polar analytes (though not for these esters).[4]Simpler; often just "dilute and shoot."Simple dissolution in a deuterated solvent.
Structural Info. Good: Provides molecular weight and fragmentation patterns for library matching.Good: Provides molecular weight and controllable fragmentation (MS/MS).[9]Excellent: Provides complete connectivity and stereochemical information.
Primary Use Case Routine QC, identification and quantification of known volatile impurities.Impurity profiling of complex mixtures, analysis of polar/non-volatile byproducts.Definitive structure elucidation of unknown byproducts, isomer confirmation.
Logic for Technique Selection

Caption: Decision logic for choosing the appropriate analytical method.

Conclusion

For the routine analysis of byproducts in the synthesis of this compound, GC-MS stands out as a highly effective and reliable technique. Its ability to separate critical isomers and provide mass spectrometric identification makes it ideal for quality control and process monitoring. However, a truly robust analytical package acknowledges the strengths of complementary methods. HPLC-MS offers a superior approach for more polar or thermally sensitive impurities, while NMR spectroscopy remains the gold standard for the definitive structural elucidation of any unknown compounds. By understanding the capabilities of each technique, researchers and drug development professionals can implement a comprehensive, multi-faceted strategy to ensure the purity, safety, and quality of their synthesized intermediates.

References

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available at: [Link]

  • MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

  • NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available at: [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Scribd. (n.d.). Identification and Quantification of Polar Nitroaromatic Compounds in Explosive-Contaminated Waters by Means of Hplc-Esi-Ms-Ms and Hplc-Uv. Available at: [Link]

  • Brainly. (2023). Please assign all NMR peaks of the product methyl nitrobenzoate and determine which of the isomers (ortho, -). Available at: [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient method for the synthesis of esters from carboxylic acids and alkyl halides in the presence of solid-supported reagents. Available at: [Link]

  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Available at: [Link]

  • Chegg. (2023). Solved Find the NMR peaks of methyl m-nitrobenzoate, methyl. Available at: [Link]

  • Unknown Source. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Unknown Source. (n.d.).
  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic signatures of Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways.

In the absence of a publicly available, experimentally verified spectrum for this compound, this guide will present a detailed, predicted analysis based on established NMR principles. To provide a robust framework for characterization, we will compare these predictions with the experimentally determined NMR data of its structural isomers and related analogues. This comparative approach not only aids in the positive identification of the target molecule but also deepens our understanding of how substituent placement on a benzene ring influences the magnetic environment of its protons and carbons.

The Structural Rationale: Predicting the NMR Landscape

The structure of this compound features a benzene ring with three distinct substituents: a nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). The interplay of the electronic effects of these groups—the strong electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group—creates a unique and predictable pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

The nitro group at the C2 position is a powerful deshielding group, meaning it will draw electron density away from the aromatic ring, causing adjacent protons and carbons to resonate at a higher chemical shift (downfield). Conversely, the methoxy group at C5 is an electron-donating group, which will shield nearby protons and carbons, shifting their resonance to a lower chemical shift (upfield). The methyl ester at C1 is also electron-withdrawing, but its influence is primarily on the ortho and para positions.

dot

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum for this compound is expected to display signals for three distinct protons. By analyzing their expected chemical shifts and coupling patterns, we can assign each signal to its corresponding proton on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparator Compounds

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H3 ~7.3 - 7.5 d ~3.0 1H
H4 ~7.1 - 7.3 dd ~9.0, 3.0 1H
H6 ~7.8 - 8.0 d ~9.0 1H
-OCH₃ (C5) ~3.9 s - 3H
-COOCH₃ ~3.9 - 4.0 s - 3H
Methyl 2-methoxy-5-nitrobenzoateAromatic H7.10 - 8.40m-3H
-OCH₃3.96s-3H
-COOCH₃3.92s-3H
Methyl 4,5-dimethoxy-2-nitrobenzoateH37.55s-1H
H67.35s-1H
-OCH₃3.99, 3.94s-6H
-COOCH₃3.89s-3H
Methyl 3-nitrobenzoate[1]Aromatic H7.65 - 8.76m-4H
-COOCH₃3.93s-3H

Note: Experimental data for comparator compounds are sourced from commercially available spectral databases and literature. The data for Methyl 2-methoxy-5-nitrobenzoate and Methyl 4,5-dimethoxy-2-nitrobenzoate are based on typical representations from suppliers and may lack detailed coupling constant information.

Interpretation and Comparative Insights:

  • H6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, placing its signal the furthest downfield in the aromatic region, predicted to be around 7.8-8.0 ppm. It will appear as a doublet due to coupling with H4, with a typical ortho coupling constant of approximately 9.0 Hz.

  • H3: This proton is ortho to the electron-withdrawing methyl ester group and meta to the nitro group. It is expected to be less deshielded than H6. It will appear as a doublet due to coupling with H4, with a smaller meta coupling constant of around 3.0 Hz.

  • H4: This proton is ortho to the electron-donating methoxy group, which will shield it, shifting its signal upfield relative to the other aromatic protons. It will be split by both H3 (meta coupling) and H6 (ortho coupling), resulting in a doublet of doublets.

  • Methoxy and Methyl Ester Protons: Both the methoxy and methyl ester groups will appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range of 3.9-4.0 ppm.

By comparing with Methyl 2-methoxy-5-nitrobenzoate , we can appreciate the significant impact of substituent positioning. In this isomer, the methoxy group is ortho to the ester, and the nitro group is para to the ester. This arrangement leads to a different splitting pattern and chemical shift distribution in the aromatic region. Similarly, the spectrum of Methyl 4,5-dimethoxy-2-nitrobenzoate shows two singlets for the aromatic protons due to the substitution pattern, highlighting the loss of coupling.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparator Compounds

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C=O ~164
C1 ~125
C2 ~145
C3 ~115
C4 ~120
C5 ~160
C6 ~130
-OCH₃ ~56
-COOCH₃ ~53
Methyl 2-methoxy-5-nitrobenzoateC=O165.2
Aromatic C158.9, 141.5, 129.1, 127.8, 119.5, 114.9
-OCH₃56.6
-COOCH₃52.8
Methyl 2-nitrobenzoateC=O165.5
Aromatic C148.8, 133.0, 131.9, 129.8, 128.2, 124.1
-COOCH₃53.1
Methyl Benzoate[1][2]C=O166.7
Aromatic C132.6, 130.4, 129.4, 128.1
-COOCH₃51.7

Note: Experimental data for comparator compounds are sourced from commercially available spectral databases and literature.

Interpretation and Comparative Insights:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically around 164 ppm.

  • Substituted Aromatic Carbons: The carbons directly attached to the oxygen of the methoxy group (C5) and the nitro group (C2) will be significantly affected. C5 will be shifted downfield due to the deshielding effect of the oxygen, while C2 will also be downfield due to the electron-withdrawing nitro group.

  • Protonated Aromatic Carbons: The chemical shifts of C3, C4, and C6 will be influenced by their proximity to the various substituents.

  • Methyl Carbons: The methoxy and methyl ester carbons will appear upfield, typically in the 50-60 ppm range.

A comparison with Methyl 2-nitrobenzoate and Methyl Benzoate clearly illustrates the incremental effect of adding the methoxy group. The introduction of the methoxy group in our target compound is expected to cause a significant downfield shift for C5 and influence the shifts of the other aromatic carbons.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[3][4]
  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Perform phase and baseline corrections.
  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum.

dot

NMR Characterization Workflow cluster_workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_Acquisition ¹H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis

Caption: A streamlined workflow for the NMR characterization of this compound.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this analytical technique. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, a detailed and accurate prediction of the NMR spectra can be made. This guide, by comparing these predictions with the experimental data of closely related structural isomers, provides a robust and scientifically sound methodology for the characterization of this important synthetic intermediate. The provided experimental protocol ensures that researchers can obtain high-quality data for verification. This comprehensive approach, grounded in both theoretical principles and comparative analysis, is indispensable for the modern chemist.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2899–2902. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-methoxy-2-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The strategic placement of the methoxy, nitro, and methyl ester functionalities on the benzene ring makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comparative analysis of the three primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction

The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and scalability. This guide will delve into the three most common approaches for the synthesis of this compound:

  • Route 1: Fischer Esterification of 5-methoxy-2-nitrobenzoic acid

  • Route 2: Electrophilic Aromatic Substitution (Nitration) of Methyl 3-methoxybenzoate

  • Route 3: Williamson Ether Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

Each route will be evaluated based on its chemical strategy, experimental feasibility, and overall efficiency.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a trade-off between the availability of starting materials, the number of synthetic steps, and the desired purity of the final product. The following table summarizes the key aspects of each route to facilitate a direct comparison.

ParameterRoute 1: Fischer EsterificationRoute 2: NitrationRoute 3: Williamson Ether Synthesis
Starting Material 5-methoxy-2-nitrobenzoic acidMethyl 3-methoxybenzoateMethyl 5-hydroxy-2-nitrobenzoate
Key Transformation Carboxylic acid to esterC-H activation and nitrationO-alkylation
Typical Reagents Methanol, H₂SO₄ (catalyst)HNO₃, H₂SO₄ or HNO₃/Ac₂OMethylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base (e.g., K₂CO₃, NaH)
Reported Yield High (typically >85%)Moderate to high (can be variable due to isomers)Generally high (dependent on substrate and conditions)
Key Advantages High atom economy, straightforward procedure.Potentially shorter route if starting material is readily available.High selectivity for O-methylation.
Key Disadvantages Starting material may require synthesis.Potential for regioisomer formation, requiring purification.Starting material may be less common; methylating agents can be toxic.

Route 1: Fischer Esterification of 5-methoxy-2-nitrobenzoic acid

This classical approach involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[1][2][3][4][5]

Mechanistic Insight

The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water yield the final ester product.[1]

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Carboxylic_Acid 5-methoxy-2-nitrobenzoic acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Alcohol Methanol (excess) Nucleophilic_Attack Nucleophilic Attack by Methanol Alcohol->Nucleophilic_Attack Catalyst H₂SO₄ (cat.) Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester This compound Elimination->Ester

Fischer Esterification Workflow
Experimental Protocol

A detailed protocol for a related esterification is provided in a patent, suggesting a high yield can be expected.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-2-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization.

Route 2: Electrophilic Aromatic Substitution (Nitration) of Methyl 3-methoxybenzoate

This route involves the direct nitration of the aromatic ring of methyl 3-methoxybenzoate. The success of this approach hinges on the regioselectivity of the nitration, which is dictated by the directing effects of the existing substituents.[7][8][9][10][11][12][13]

Mechanistic Insight and Regioselectivity

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In the nitration of methyl 3-methoxybenzoate, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions that are ortho or para to the methoxy group and meta to the ester group. This leads to a mixture of isomers, with the major product being the desired this compound (nitration at C2, ortho to the methoxy group and meta to the ester group).

Nitration_Regioselectivity Start Methyl 3-methoxybenzoate Nitrating_Agent HNO₃ / H₂SO₄ Start->Nitrating_Agent Electrophilic Attack Intermediate Arenium Ion Intermediate Nitrating_Agent->Intermediate Product_Mix Mixture of Isomers Intermediate->Product_Mix Deprotonation Major_Product This compound (Major Product) Product_Mix->Major_Product Minor_Product_1 Methyl 3-methoxy-2-nitrobenzoate (Minor Product) Product_Mix->Minor_Product_1 Minor_Product_2 Methyl 3-methoxy-4-nitrobenzoate (Minor Product) Product_Mix->Minor_Product_2

Regioselectivity in the Nitration of Methyl 3-methoxybenzoate
Experimental Protocol

Detailed procedures for the nitration of similar substrates are well-documented.[10][12][14]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at a low temperature (0-5 °C).

  • Reaction: Dissolve methyl 3-methoxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) and cool the solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise, maintaining the low temperature.

  • Work-up: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product will be a mixture of isomers and will require purification, typically by column chromatography or fractional crystallization, to isolate the desired this compound.

Route 3: Williamson Ether Synthesis of Methyl 5-hydroxy-2-nitrobenzoate

This route involves the O-methylation of a phenolic precursor, methyl 5-hydroxy-2-nitrobenzoate. The Williamson ether synthesis is a reliable method for forming ethers and generally proceeds with high selectivity.[15][16]

Mechanistic Insight

The Williamson ether synthesis is a classic Sₙ2 reaction. A base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing a leaving group to form the methoxy ether.[15]

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Phenol Methyl 5-hydroxy-2-nitrobenzoate Deprotonation Deprotonation to form Phenoxide Phenol->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., CH₃I) SN2_Attack SN2 Attack on Methylating Agent Methylating_Agent->SN2_Attack Deprotonation->SN2_Attack Ether This compound SN2_Attack->Ether

Williamson Ether Synthesis Workflow
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-hydroxy-2-nitrobenzoate in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate, to the solution.

  • Methylating Agent Addition: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter to remove the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Conclusion

The choice of the optimal synthetic route to this compound is contingent on several factors.

  • Route 1 (Fischer Esterification) is an excellent choice if the corresponding carboxylic acid is readily available, offering a straightforward and high-yielding procedure.

  • Route 2 (Nitration) is a viable option if methyl 3-methoxybenzoate is the preferred starting material, but careful consideration must be given to the purification challenges associated with the formation of regioisomers.

  • Route 3 (Williamson Ether Synthesis) provides a highly selective method for the final methylation step, assuming the phenolic precursor is accessible.

For large-scale production, the efficiency of purification and the cost of starting materials will be paramount. For laboratory-scale synthesis, the ready availability of starting materials and the simplicity of the procedure may be the deciding factors. This guide provides the foundational knowledge for making an informed decision based on the specific needs of the research or development project.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. Benchchem.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Synthetic methods involving neighboring group interaction in o-substituted nitrobenzene deriv
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis (video). Khan Academy.
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. Benchchem.
  • Synthesis of the 5-methyl-2-nitrobenzoic acid.
  • A Technical Guide to the Biological Activities of Substituted Nitrobenzo
  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com.
  • esterification of benzoic acid to methyl benzo
  • methyl 5-hydroxy-2-methyl-3-nitrobenzo
  • Fischer Esterific
  • Organic Mechanism Fischer Esterific
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI.
  • Nitration of Methyl Benzoate.
  • Nitration of methyl benzoate.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Nitration of Methyl Benzo
  • Efficient Synthesis of Substituted 2-Nitrochalcone Deriv

Sources

comparative study of nitrating agents for the synthesis of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Nitrating Agents for the Synthesis of Methyl 5-methoxy-2-nitrobenzoate

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates with high purity and efficiency is a primary objective. This compound is a valuable organic intermediate used in the synthesis of various pharmaceuticals.[1] The critical step in its preparation from methyl 5-methoxybenzoate is the introduction of a nitro group onto the aromatic ring—an electrophilic aromatic substitution reaction.[2][3]

This guide provides a comprehensive comparison of different nitrating agents for this synthesis. We will delve into the mechanistic principles, present detailed experimental protocols, and objectively evaluate the performance of conventional and alternative methods based on yield, selectivity, safety, and environmental impact.

The Underlying Chemistry: Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).[2] The reaction proceeds through a well-understood mechanism involving a highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][4][5]

The mechanism can be broken down into three fundamental steps:

  • Generation of the Electrophile: The nitronium ion is typically generated by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[2][3][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6]

  • Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][4][5] The formation of this complex is generally the rate-limiting step of the reaction.[5]

  • Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group.[2][3] This restores the stable aromatic π-system and yields the final nitroaromatic product.

Directing Effects in Methyl 5-methoxybenzoate

The regioselectivity of the nitration is dictated by the two substituents already present on the benzene ring:

  • Methoxy Group (-OCH₃): This is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance.[7]

  • Methyl Ester Group (-COOCH₃): This is a deactivating group that directs incoming electrophiles to the meta position.[8][9]

In the case of methyl 5-methoxybenzoate, the desired product, this compound, requires the nitro group to be positioned ortho to the strongly activating methoxy group and meta to the deactivating ester group. This alignment of directing effects makes the synthesis highly regioselective.

Electrophilic Aromatic Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Restoration of Aromaticity HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O HSO4 HSO₄⁻ Aromatic Aromatic Ring (Methyl 5-methoxybenzoate) H2O H₂O Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + NO₂⁺ Product Nitrated Product (this compound) Sigma->Product - H⁺ (Deprotonation) H_plus H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Comparative Analysis of Nitrating Agents

The choice of nitrating agent is a critical decision that impacts reaction efficiency, product purity, safety, and environmental footprint.

A. Conventional Method: Mixed Acid (HNO₃/H₂SO₄)

This is the most traditional and widely used method for aromatic nitration on both laboratory and industrial scales.[10][11]

  • Performance: The mixed acid system is highly reactive, ensuring the formation of the nitronium ion and driving the reaction forward. It is effective for a wide range of aromatic compounds, including those with deactivating groups.

  • Causality: The role of sulfuric acid is threefold: it acts as a catalyst to generate the electrophile, a dehydrating agent to absorb the water produced and prevent reversal of the reaction, and a solvent.[10]

  • Drawbacks: The primary disadvantages are its harshness and environmental impact. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration or oxidative side reactions.[12][13] Furthermore, it generates large volumes of corrosive, contaminated spent acid that is difficult to treat and dispose of, posing a significant environmental burden.[10][14]

B. Alternative "Green" Method: Nitric Acid / Acetic Anhydride

As part of a broader push towards green chemistry, alternative nitrating systems that avoid the use of concentrated sulfuric acid have been developed.[10][15] A prominent example is the use of nitric acid in acetic anhydride, which generates acetyl nitrate (in situ).[7][8]

  • Performance: This system is generally milder than mixed acid and often leads to higher regioselectivity, which simplifies purification and increases the yield of the desired isomer.[8][15]

  • Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a less aggressive but still effective nitrating agent. The primary byproduct is acetic acid, which is significantly less hazardous and more easily separated than sulfuric acid.[8][16]

  • Advantages: This method is considered more environmentally benign due to the avoidance of strong mineral acids and the easier handling of byproducts.[8][15] It is particularly suitable for substrates that might be sensitive to the harsh conditions of mixed acid nitration.

C. Other Modern Nitrating Systems

Research continues to yield novel and eco-friendly nitration protocols.

  • Solid-Supported Reagents: Using metal nitrates like cupric nitrate or bismuth nitrate deposited on solid supports such as clay (Claycop) or silica gel offers advantages like mild reaction conditions and simple product isolation through filtration.[16][17] This approach facilitates catalyst recycling and minimizes waste.[17]

  • Ionic Liquids: Room-temperature ionic liquids (RTILs) can function as both solvents and catalysts. They have negligible vapor pressure, allowing for easy product separation by distillation, and can often be recycled for multiple reaction cycles.[16]

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent, N₂O₅ can be used in solvents like liquid sulfur dioxide to nitrate even highly deactivated aromatic compounds with good yields.[18]

Experimental Protocols & Workflow

Every protocol must be a self-validating system, with clear steps and safety considerations. The following are representative methodologies.

Safety Preamble: All nitration reactions are potentially hazardous. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[19][20] Reactions can be highly exothermic.[19] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[20][21][22] Ensure that an eyewash station and safety shower are immediately accessible.[21][22]

Protocol 1: Conventional Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol is adapted from standard procedures for the nitration of methyl benzoate derivatives.[6][9][23][24]

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add methyl 5-methoxybenzoate (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 2.5 eq) to the flask while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the ester over 15-20 minutes. It is crucial to maintain the internal reaction temperature between 0-10 °C to minimize byproduct formation.[13][25]

  • Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Quenching & Isolation: Very slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Follow with a wash using a small amount of cold methanol to remove residual water.

  • Purification: The crude product can be purified by recrystallization from methanol to yield pure this compound.

Protocol 2: Green Nitration with Nitric Acid / Acetic Anhydride

This protocol is based on environmentally conscious methods developed for similar substrates.[8][15]

Methodology:

  • Preparation: In a round-bottom flask, cool acetic anhydride (approx. 3.0 eq) to 0 °C in an ice bath.

  • Acetyl Nitrate Formation: Slowly add fuming nitric acid (approx. 1.5 eq) to the cold acetic anhydride while maintaining the temperature below 10 °C. Stir this mixture for 10 minutes at this temperature to allow for the formation of acetyl nitrate.

  • Substrate Addition: Dissolve methyl 5-methoxybenzoate (1.0 eq) in a minimal amount of acetic anhydride and add this solution dropwise to the nitrating mixture, keeping the temperature below 15 °C.

  • Reaction: Stir the reaction mixture at 15 °C for approximately 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Upon completion, slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring. The crude product will precipitate.

  • Filtration & Washing: Isolate the solid via vacuum filtration. Wash the filter cake with cold deionized water, followed by a cold 5% sodium bicarbonate solution to neutralize any remaining acid, and a final wash with cold water.[8]

  • Purification: Recrystallize the crude solid from ethanol or methanol to obtain the pure product.

Experimental Workflow Comparison cluster_0 Conventional Route (Mixed Acid) cluster_1 Green Route (HNO₃/Ac₂O) A1 Cool Substrate & Conc. H₂SO₄ to 0°C A3 Add Nitrating Mix to Substrate (0-10°C) A1->A3 A2 Prepare Nitrating Mix (HNO₃ + H₂SO₄) A2->A3 A4 Quench on Ice A3->A4 A5 Filter & Wash (Water) A4->A5 A6 Recrystallize (Methanol) A5->A6 B1 Prepare Nitrating Mix (HNO₃ + Ac₂O at 0°C) B2 Add Substrate Solution to Nitrating Mix (<15°C) B1->B2 B3 Quench on Ice B2->B3 B4 Filter & Wash (Water, NaHCO₃) B3->B4 B5 Recrystallize (Ethanol) B4->B5

Caption: Comparative experimental workflow for nitration synthesis.

Data Summary and Performance Comparison

The selection of a nitrating agent involves a trade-off between reactivity, safety, cost, and environmental responsibility. The table below summarizes these key performance indicators.

ParameterMixed Acid (HNO₃/H₂SO₄)Nitric Acid / Acetic AnhydrideSolid-Supported Reagents (e.g., Claycop)
Reagents Conc. H₂SO₄, Conc. HNO₃Fuming HNO₃, Acetic AnhydrideMetal Nitrate, Acetic Anhydride, Clay/Silica
Conditions Low Temperature (0-10 °C)Controlled Temperature (<15 °C)Often Room Temperature or Mild Heating
Typical Yield Good to Excellent (75-90%)Excellent (>90%)Good to Excellent (75-98%)[16]
Selectivity Moderate; risk of byproductsHigh to ExcellentGenerally High
Safety High Hazard. Highly corrosive, strongly exothermic, requires strict temperature control.[19][20][21]Moderate Hazard. Corrosive reagents, exothermic reaction.Lower Hazard. Milder conditions, easier handling.
Environmental Poor. Generates large volumes of highly corrosive and contaminated acid waste.[10][14]Good. Avoids strong mineral acids; byproduct (acetic acid) is less harmful.[15][16]Excellent. Often involves recyclable catalysts and simplified workup, reducing solvent waste.[17]

Conclusion

For the synthesis of this compound, both conventional and modern nitrating agents can provide the desired product.

  • The mixed acid (HNO₃/H₂SO₄) method remains a viable, cost-effective, and powerful option, especially for large-scale synthesis. However, its significant safety and environmental drawbacks cannot be overlooked. The protocol demands rigorous control and generates a problematic waste stream.

  • The nitric acid/acetic anhydride system represents a significant improvement in terms of environmental friendliness and often provides superior regioselectivity, leading to a purer product and simplifying downstream processing.[15] For laboratory and research-scale synthesis, this method offers a compelling balance of efficiency, safety, and sustainability.

  • Emerging technologies like solid-supported reagents and ionic liquids point towards an even "greener" future for nitration chemistry. While they may currently be less common, their advantages in catalyst recyclability and mild reaction conditions make them attractive alternatives for sustainable drug development and manufacturing.

Ultimately, the choice of nitrating agent should be a deliberate one, guided by the scale of the reaction, available safety infrastructure, desired product purity, and a commitment to environmentally responsible chemical synthesis.

References

  • Wikipedia. Nitration. [Link]

  • The Journal of Organic Chemistry. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • OpenOChem Learn. EAS-Nitration. [Link]

  • PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • ResearchGate. Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. [Link]

  • ResearchGate. Green Synthesis: Aromatic Nitrations in Room-Temperature Ionic Liquids. [Link]

  • Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • Bentham Science Publishers. A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. [Link]

  • University of California, Santa Barbara EHS. NITRIC ACID SAFETY. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. A green chemical approach for nitration of aromatic compounds. [Link]

  • AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]

  • Chemius. nitro razredčilo - Safety Data Sheet. [Link]

  • Sciencemadness Discussion Board. nitration without sulfuric acid. [Link]

  • Nevada Technical Associates, Inc. Nitric Acid Safety Tips for the Workplace. [Link]

  • ScienceDirect. Nitration and aromatic reactivity. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • YouTube. Nitration | D.Pharm. [Link]

  • ResearchGate. Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in water. [Link]

  • University of Colorado Boulder. NITRATION OF METHYL BENZOATE. [Link]

  • ResearchGate. Comparison of data for the nitration of aromatic compounds and the distribution of unpaired electron density in their RC. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link]

  • SciSpace. Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Cengage. Experiment 40: Nitration of Methyl Benzoate. [Link]

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

Sources

A Multi-faceted Spectroscopic Approach to Confirming the Structure of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic validation of the structure of Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for its structural elucidation. This guide is intended for researchers and scientists who require a robust framework for structural verification, moving beyond simple data acquisition to a deeper understanding of the interplay between molecular structure and spectroscopic output.

The Subject Under Investigation: this compound

This compound possesses a unique arrangement of functional groups on a benzene ring: a methoxy group (-OCH₃), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The relative positions of these substituents are critical to the molecule's reactivity and its utility in further chemical transformations. Our objective is to confirm the 1, 2, 4-trisubstitution pattern and the identity of each functional group through a synergistic application of modern spectroscopic methods.

The Validation Workflow: A Triad of Spectroscopic Techniques

Our approach is rooted in the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the spectroscopic validation of this compound.

Part 1: ¹H and ¹³C NMR Spectroscopy - Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and spatial arrangement of atoms.[1]

¹H NMR: Deciphering the Proton Environment

The ¹H NMR spectrum provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9 - 8.2d1HH-3The nitro group's strong electron-withdrawing nature deshields the ortho proton (H-3), shifting it significantly downfield.
~7.3 - 7.6dd1HH-4This proton is ortho to the nitro group and meta to the methoxy group, resulting in a downfield shift and coupling to both H-3 and H-6.
~7.0 - 7.2d1HH-6The methoxy group's electron-donating nature shields the ortho proton (H-6), shifting it upfield relative to the other aromatic protons.
~3.9s3H-OCH₃ (ester)The protons of the methyl ester are deshielded by the adjacent carbonyl group.
~3.8s3H-OCH₃ (ether)The protons of the methoxy group are slightly more shielded than the ester methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

¹³C NMR: Visualizing the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3][4]

Expected ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.[5]
~155 - 160C-5 (C-OCH₃)The aromatic carbon attached to the electron-donating methoxy group is shielded.
~145 - 150C-2 (C-NO₂)The aromatic carbon attached to the electron-withdrawing nitro group is deshielded.
~130 - 135C-1 (C-COOCH₃)The ipso-carbon attached to the ester group.
~120 - 125C-4Aromatic CH.
~115 - 120C-3Aromatic CH.
~110 - 115C-6Aromatic CH.
~55 - 60-OCH₃ (ether)The carbon of the ether methoxy group.
~50 - 55-OCH₃ (ester)The carbon of the ester methoxy group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each unique carbon.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-OCH₃)
~1730C=O stretchEster
~1600, ~1475C=C stretchAromatic Ring
~1525, ~1350N-O asymmetric & symmetric stretchNitro group
~1250C-O stretchAryl ether
~1150C-O stretchEster

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables.[9][10]

Part 3: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₉H₉NO₅ = 211.17 g/mol ).

  • Key Fragmentation Patterns: Aromatic nitro compounds often exhibit characteristic fragmentation pathways.[11][12][13] Common losses include:

    • Loss of -OCH₃ (m/z 31) from the ester group.

    • Loss of -NO₂ (m/z 46).

    • Loss of -COOCH₃ (m/z 59).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Comparative Analysis and Structural Confirmation

To further bolster our structural validation, a comparison with a structurally similar compound, Methyl 4,5-dimethoxy-2-nitrobenzoate, is instructive.

Spectroscopic FeatureThis compoundMethyl 4,5-dimethoxy-2-nitrobenzoateRationale for Difference
¹H NMR (Aromatic Region) Three distinct signalsTwo distinct signalsThe higher symmetry of the dimethoxy compound results in fewer unique proton environments.
¹³C NMR (Aromatic Region) Six distinct signalsSix distinct signalsWhile the number of signals is the same, their chemical shifts will differ due to the electronic effects of the additional methoxy group.
IR (C-O stretch) One strong band around 1250 cm⁻¹Likely two C-O stretching bandsThe two distinct ether linkages in the dimethoxy compound would likely give rise to two separate C-O stretching vibrations.
Mass Spec (Molecular Ion) m/z 211m/z 241The additional methoxy group increases the molecular weight by 30 units.

This comparative approach highlights the sensitivity of each spectroscopic technique to subtle changes in molecular structure, thereby strengthening the confidence in our assignment for this compound.

Conclusion

The congruent data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal validation of the structure of this compound. Each technique, with its unique analytical strength, contributes to a comprehensive and self-reinforcing structural proof. This guide illustrates a best-practice workflow for chemical structure elucidation, emphasizing the importance of a multi-faceted approach and a deep understanding of the principles behind each spectroscopic method. This rigorous validation is an indispensable step in ensuring the quality and reliability of chemical research and development.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Journal of Chemical Education. Simplified infrared functional group correlation chart. [Link]

  • Scribd. 13-C NMR Chemical Shift Table PDF. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Manitoba. Mass Spectrometry: Fragmentation. [Link]

  • YouTube. Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. [Link]

  • RSC Publishing. The mass spectrometry of nitrate esters and related compounds. Part I. [Link]

  • Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]

  • PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0064709). [Link]

  • ChemBK. Methyl 2-methoxy-5-nitrobenzoate. [Link]

  • NIST WebBook. Methyl p-nitro benzoate. [Link]

  • NIH. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]

  • PubChem. Methyl 3-nitrobenzoate. [Link]

  • PubChem. Methyl 2-methyl-5-nitrobenzoate. [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

Sources

quantitative analysis of isomeric impurities in Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of Isomeric Impurities in Methyl 5-methoxy-2-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of isomeric impurities in this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the isomeric purity of this compound is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both high-level strategic comparisons and detailed, field-proven experimental protocols.

The control of impurities is strictly governed by international regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) setting the standards for reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] Isomeric impurities, due to their similar physicochemical properties to the main compound, present a unique analytical challenge that demands highly specific and validated methods for their resolution and quantification.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique for isomeric impurity analysis is a critical decision driven by the need for specificity, sensitivity, and the context of the analysis (e.g., routine quality control vs. structural elucidation of a novel impurity).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC)LC-Mass Spectrometry (LC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[8][9]Separation using a supercritical fluid (typically CO₂) as the mobile phase.[10][11]HPLC separation coupled with mass-based detection.
Specificity High; can be optimized to separate closely related isomers.Very High; provides structural information for peak identification.High; offers orthogonal selectivity to HPLC.[11]Very High; based on both retention time and mass-to-charge ratio.[8]
Sensitivity High (µg/mL to ng/mL).Very High, especially for volatile compounds.High.Very High (ng/mL to pg/mL).[8]
Structural Elucidation No.Yes (via fragmentation patterns).No (unless coupled with MS).Yes (via fragmentation).[12][13]
Primary Application Routine quality control, purity assessment, and quantitative analysis.[7][9]Identification and quantification of volatile impurities or after derivatization.[14]"Green" alternative to HPLC, rapid separations, and excels at chiral separations.[15]Definitive identification of unknown impurities and trace-level quantification.[12][16]

Causality Behind Method Selection:

  • HPLC-UV is the workhorse for routine quality control. Its robustness, cost-effectiveness, and ability to resolve positional isomers make it the primary choice for quantitative analysis in a regulated environment.[17] The key to success lies in meticulous method development to achieve baseline separation.[18]

  • GC-MS becomes relevant if volatile or semi-volatile impurities are expected from starting materials or side reactions. However, for a non-volatile molecule like this compound, it necessitates a derivatization step to increase volatility, adding complexity to sample preparation.[9] Its strength is the definitive identification provided by the mass spectrometer.

  • SFC is a powerful "green" chromatography technique that uses compressed CO₂ as the primary mobile phase, drastically reducing organic solvent consumption.[15] It provides a different selectivity compared to reversed-phase HPLC and can often achieve faster separations, making it an excellent alternative or complementary technique.[10]

  • LC-MS is the definitive tool for investigation. When a new, unknown impurity is detected by HPLC-UV, LC-MS is employed to determine its molecular weight and obtain structural fragments, which is the first step toward identification and characterization.[12][13]

Experimental Protocols: A Self-Validating System

The following protocols are designed not just for execution but for reliability. The inclusion of system suitability criteria ensures that the analytical system is performing correctly before any sample analysis, a cornerstone of trustworthy data generation.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is optimized for the separation and quantification of potential isomeric impurities of this compound. The choice of a C18 column is based on its versatility for separating moderately polar aromatic compounds. The acidic mobile phase modifier (formic acid) is critical; it suppresses the ionization of any potential acidic or basic functional groups and silanols on the stationary phase, leading to symmetrical peak shapes and stable retention times.[19]

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18 Bonded Silica Gel (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Preparation of Solutions

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of a 50:50 mixture of Acetonitrile and Water to create a 1.0 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection.[7]

  • Standard Preparation (for quantification): If reference standards for impurities are available, prepare a stock solution of each impurity. Create a working standard solution at the specification limit (e.g., 0.15%) by diluting the stock solution in the same diluent as the sample.

3. System Suitability Test (SST) Before sample analysis, inject a solution containing the main compound and known impurities (or a sample known to contain impurities) to verify system performance.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures that the peaks are sufficiently separated for accurate integration.
Tailing Factor (Tf) ≤ 2.0 for the main peakConfirms symmetrical peak shape, indicating no undesirable secondary interactions.
RSD of Peak Area ≤ 2.0% for 5 replicate injections of the standardDemonstrates the precision and stability of the analytical system.

4. Analysis and Calculation Inject the sample solution and identify the impurity peaks based on their retention times relative to the main peak. Quantify each impurity using the area percentage method or against a reference standard.

Area % Calculation: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) × 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_solutions Prepare Mobile Phase, Sample, and SST Solutions equilibration Equilibrate HPLC System (Stable Baseline) prep_solutions->equilibration sst Perform System Suitability Test (SST) equilibration->sst sst_pass Inject Sample(s) sst->sst_pass Pass sst_fail Troubleshoot System sst->sst_fail Fail integrate Integrate Peaks and Calculate Results sst_pass->integrate report Generate Report integrate->report

HPLC Analysis Workflow for Impurity Quantification.

Validation of the Analytical Procedure

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[20] A validated analytical procedure provides documented evidence of its reliability.[21][22]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products and prove the method can separate them from the main peak and process-related impurities.[23]

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[21][24]

  • Accuracy: The closeness of test results to the true value. This is determined by spiking the sample with known amounts of the impurities at different levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percent recovery.[24]

  • Precision: Assessed at two levels:

    • Repeatability: The precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of solutions with increasing concentrations of the impurity.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature), providing an indication of its reliability during normal usage.

Impurity_Decision_Tree start Impurity Detected in New Batch check_threshold Is Impurity > Identification Threshold (e.g., >0.10%)? start->check_threshold report_only Report in Specification (Unidentified Impurity) check_threshold->report_only No identify Structural Elucidation Required (e.g., using LC-MS, NMR) check_threshold->identify Yes is_known Is it a Known Metabolite or Impurity? identify->is_known qualify Is it Present at or Below Qualified Level in Safety Batches? is_known->qualify No is_known->qualify Yes no_action Considered Qualified. Control with Specification. qualify->no_action Yes safety_study Qualification Required: Conduct Toxicology Studies qualify->safety_study No

ICH-Based Decision Tree for Impurity Qualification.

Conclusion

The is a critical quality control step that relies on the development and validation of a highly specific analytical method. While several techniques offer unique advantages, a well-validated reversed-phase HPLC-UV method stands as the most practical and robust approach for routine analysis in a regulated pharmaceutical environment. For investigational purposes, such as the characterization of unknown impurities, hyphenated techniques like LC-MS are indispensable. By employing the systematic workflows and validation strategies outlined in this guide, scientists can ensure the generation of accurate and reliable data, ultimately safeguarding the quality and safety of the final drug product.

References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation.
  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). Spectroscopy Online.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA).
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. (2006). PubMed.
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Identifying and elucidating impurity species. Reading Scientific Services Ltd (RSSL).
  • A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. BenchChem.
  • A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid. BenchChem.
  • A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. BenchChem.
  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA).
  • Quality: impurities. European Medicines Agency (EMA).
  • Methyl 2-methoxy-5-nitrobenzoate - Introduction. (2024). ChemBK.
  • This compound. Santa Cruz Biotechnology.
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). YouTube.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2011). Asian Journal of Research in Chemistry.
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).
  • HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide". BenchChem.
  • A Comparative Analysis of Methyl 4-amino-2-methoxybenzoate and Its Isomers for Drug Discovery. BenchChem.
  • Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. (2016). Journal of Chemical and Pharmaceutical Research.
  • troubleshooting HPLC separation of Methyl 3-hydroxy-4,5-dimethoxybenzoate isomers. BenchChem.

Sources

A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and 2-Nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The acidity of substituted benzoic acids is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, drug design, and material science. The electronic nature and position of substituents on the benzene ring profoundly influence the dissociation of the carboxylic acid proton. This guide offers a detailed comparative analysis of two such compounds: 4-methoxybenzoic acid and 2-nitrobenzoic acid, highlighting the stark contrast in their acidic strengths.

At a Glance: Acidity Comparison

The acidity of these two compounds is best quantified by their pKa values, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid.

CompoundStructureSubstituentPositionpKaRelative Acidity
Benzoic Acid (Reference)C₆H₅COOH-H-4.20-
4-Methoxybenzoic AcidCH₃OC₆H₄COOH-OCH₃Para~4.47Weaker Acid
2-Nitrobenzoic AcidNO₂C₆H₄COOH-NO₂Ortho~2.16Stronger Acid

Note: pKa values can vary slightly depending on the experimental conditions.

As the data indicates, 2-nitrobenzoic acid is a considerably stronger acid than both benzoic acid and 4-methoxybenzoic acid.[1] Conversely, 4-methoxybenzoic acid is a slightly weaker acid than benzoic acid.

Delving into the Mechanisms: Electronic and Steric Effects

The significant difference in acidity between these two molecules can be attributed to the interplay of inductive effects, resonance effects, and, in the case of 2-nitrobenzoic acid, a phenomenon known as the "ortho effect."

4-Methoxybenzoic Acid: The Role of an Electron-Donating Group

The methoxy group (-OCH₃) at the para position is an electron-donating group. This is due to its strong positive resonance effect (+R), where the lone pairs on the oxygen atom can be delocalized into the benzene ring. This effect increases the electron density on the carboxylate anion, destabilizing it and making the corresponding acid weaker.[2][3] While the methoxy group also exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, the resonance effect is dominant when it is in the para position. This net electron-donating character makes it more difficult for the carboxyl group to release its proton, resulting in a higher pKa value compared to benzoic acid.

2-Nitrobenzoic Acid: The Power of an Electron-Withdrawing Group and the Ortho Effect

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[2] Both effects work in concert to pull electron density away from the benzene ring and the carboxyl group. This delocalization of electron density effectively stabilizes the resulting carboxylate anion after the proton is donated, thereby increasing the acidity of the parent molecule.[2][3]

Furthermore, the ortho position of the nitro group gives rise to the "ortho effect."[1] This is a combination of electronic and steric factors.[1] Steric hindrance between the bulky nitro group and the carboxyl group forces the carboxyl group to twist out of the plane of the benzene ring.[4][5][6] This twisting disrupts the resonance between the carboxyl group and the phenyl ring, which would normally have a slight destabilizing effect on the carboxylate anion.[4] This steric inhibition of resonance, combined with the powerful electron-withdrawing nature of the nitro group, leads to a dramatic increase in acidity, as reflected in its very low pKa value.[1][6] In fact, almost all ortho-substituted benzoic acids are stronger than benzoic acid, regardless of the electronic nature of the substituent, due to this ortho effect.[7]

Visualizing the Electronic Effects

The following diagram illustrates the key electronic factors influencing the acidity of 4-methoxybenzoic acid and 2-nitrobenzoic acid.

G cluster_4methoxy 4-Methoxybenzoic Acid cluster_2nitro 2-Nitrobenzoic Acid a1 -OCH3 (para) b1 Carboxylate Anion a1->b1 +R > -I (Electron Donating) Destabilizes Anion Decreases Acidity a2 -NO2 (ortho) b2 Carboxylate Anion a2->b2 -I & -R (Electron Withdrawing) Stabilizes Anion Increases Acidity c2 Ortho Effect (Steric Hindrance) c2->b2 Inhibits Resonance Further Increases Acidity

Caption: Electronic and steric effects on the acidity of substituted benzoic acids.

Experimental Determination of Acidity: A Potentiometric Titration Protocol

The pKa of a weak acid can be reliably determined experimentally using potentiometric titration. This method involves titrating a solution of the acid with a standardized solution of a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[1]

Materials and Reagents:
  • 4-methoxybenzoic acid

  • 2-nitrobenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

  • Volumetric flasks

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:
  • Preparation of the Acid Solution: Accurately weigh a sample of the benzoic acid derivative (e.g., 0.1-0.2 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) in a beaker.[8] Gentle warming may be necessary to aid dissolution.[8] Allow the solution to cool to room temperature.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Initial Measurement: Place the magnetic stir bar in the beaker containing the acid solution and place it on the magnetic stirrer. Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titration: Fill the buret with the standardized NaOH solution. Begin adding the NaOH solution to the acid solution in small increments (e.g., 0.5-1.0 mL).

  • Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point Determination: Continue the titration, decreasing the increment size as the pH begins to change more rapidly. The equivalence point is the point of the steepest pH change. This can be determined from the inflection point of the titration curve (a plot of pH vs. volume of NaOH added).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[1] This can be read directly from the titration curve.

  • Repeat: Perform the titration in triplicate for each acid to ensure accuracy and precision.

Conclusion

The acidity of 4-methoxybenzoic acid and 2-nitrobenzoic acid provides a classic illustration of the profound impact of substituent effects in organic chemistry. The electron-donating methoxy group in the para position decreases acidity by destabilizing the conjugate base. In stark contrast, the powerful electron-withdrawing nitro group in the ortho position, coupled with the steric influence of the ortho effect, dramatically increases acidity by stabilizing the conjugate base. Understanding these principles is paramount for predicting chemical reactivity and for the rational design of molecules with desired acidic or basic properties in various scientific and industrial applications.

References

  • Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • HCPG. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

  • University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • Dartmouth College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • Wikipedia. (2025, March 12). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

Sources

A Comparative Guide to Purification Methods for Methyl 5-methoxy-2-nitrobenzoate: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the purity of a compound is as critical as its initial synthesis. Methyl 5-methoxy-2-nitrobenzoate, a key building block, is no exception. The crude product obtained from synthesis invariably contains by-products, unreacted starting materials, and other impurities that must be removed to ensure the integrity of subsequent reactions and the final active pharmaceutical ingredient. This guide provides an in-depth comparison of the two most common purification methodologies for this compound: recrystallization and column chromatography. While distillation is a theoretical possibility, its application to this class of solid compounds is rare and lacks substantive data in the literature.

The choice between purification methods is a critical decision dictated by a trade-off between yield, purity, speed, and scale. This document will explore the mechanistic basis for each technique, present illustrative experimental data from closely related compounds to benchmark performance, and provide detailed protocols to empower researchers to make informed decisions.

Recrystallization: The Workhorse for Bulk Purification

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1] Its efficacy hinges on the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a chosen solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

The Causality Behind the Choice: This method is favored when the crude material is relatively pure (typically >90%) and the impurities have significantly different solubility profiles. It is highly scalable, making it suitable for both laboratory and industrial-scale purification. The slow formation of crystals from a cooling, saturated solution selectively incorporates the desired molecules into a growing crystal lattice, excluding impurities which remain in the "mother liquor."[2]

Illustrative Performance:

While direct, comparative yield data for the recrystallization of this compound is not extensively published, data from analogous compounds provide a reliable benchmark. For instance, in the nitration of methyl benzoate to yield methyl m-nitrobenzoate, a typical crude product can be purified with high efficiency.

ParameterIllustrative ValueSource CompoundReference
Crude Yield89.1%Methyl m-nitrobenzoate[3]
Recrystallization Recovery Yield 78.2% Methyl m-nitrobenzoate [3]
Purity (Post-Recrystallization)High (indicated by sharp melting point near literature value)Methyl m-nitrobenzoate[3][4]

Note: This data is for a structurally similar compound and should be considered illustrative for this compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents. For nitrobenzoate derivatives, ethanol, methanol, or an ethanol/water mixture are excellent starting points.[2][5] The goal is to find a solvent that dissolves the crude solid completely when hot but results in poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent incrementally until the solid is just dissolved. Using an excessive amount of solvent is a common cause of low recovery yield.[6]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored tars are present, perform a hot gravity filtration. To decolorize, add a small amount of activated charcoal to the hot solution before filtering through a pre-warmed funnel containing fluted filter paper.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude Solid C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D E Slow Cooling & Crystallization D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Recrystallization Workflow

Column Chromatography: The Precision Tool for High Purity

Column chromatography is a powerful separation technique based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[7] Its strength lies in its ability to separate compounds with very similar physical properties, such as isomers or by-products with closely related polarity.

The Causality Behind the Choice: This method is the preferred choice when recrystallization fails to provide the desired level of purity or when the crude product is an oil.[2] For this compound, impurities like isomers from the nitration reaction may have solubility profiles too similar for effective separation by recrystallization. In these cases, the subtle differences in their polarity can be exploited by column chromatography to achieve high purity. The trade-off, however, is typically a lower yield, longer processing time, and the use of larger quantities of solvent compared to recrystallization.

Illustrative Performance:

The yield from column chromatography is highly variable and depends heavily on the initial purity of the crude material and the difficulty of the separation. Data from related nitroaromatic compounds demonstrates this variability.

ParameterIllustrative Value RangeSource Compound(s)Reference
Column Chromatography Yield 23% - 90% Various substituted nitrobenzoates [8]
Purity (Post-Column)>98% (Expected)Methyl 3-methoxy-4-nitrobenzoate[7]

Note: This data represents a range from multiple, structurally similar compounds and highlights the case-dependent nature of the yield. The yield for this compound will depend on the specific impurity profile.

Experimental Protocol: Flash Column Chromatography
  • Stationary and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A mixture of ethyl acetate and a non-polar solvent like hexane or dichloromethane is common for nitrobenzoate compounds.[7] The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound on a silica gel TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a uniform and crack-free stationary phase bed.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. For a more concentrated loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting with a low-polarity mobile phase. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.[7]

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the composition of each fraction using TLC to identify those containing the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_sep Separation cluster_isolate Isolation A Crude Sample B TLC Analysis & Eluent Selection A->B D Load Sample onto Column A->D C Pack Silica Gel Column B->C E Elute with Solvent System D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Column Chromatography Workflow

Summary and Recommendations

The selection of a purification method for this compound is a strategic choice based on the specific requirements of the researcher.

MethodPrimary ApplicationExpected YieldPurityScalability
Recrystallization Bulk purification of relatively clean solidsGood to Excellent (~75-95% recovery)Good to HighExcellent
Column Chromatography High-purity isolation, isomer separation, purification of oilsVariable (20-90%)ExcellentPoor to Moderate

Recommendation:

  • For routine synthesis where the crude product is a solid with good initial purity, recrystallization is the most efficient and economical method, offering high throughput and good recovery.

  • When the highest possible purity is required, or when dealing with complex impurity profiles (such as isomeric by-products) that cannot be resolved by recrystallization, column chromatography is the superior, albeit more labor-intensive, choice.

By understanding the principles and trade-offs of each method, researchers can effectively and efficiently obtain this compound of the requisite purity for their drug discovery and development pipelines.

References

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27, 2647-2650. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2010). Molecules, 15(8), 5256-5263. [Link]

  • Supporting Information for Photoredox-Catalyzed Carboxylation of Benzylic C–N Bonds with CO2. CDC Stacks. Accessed January 11, 2026. [Link]

  • Fam, M. Nitration of Methyl Benzoate. Dartmouth College. Accessed January 11, 2026. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. Accessed January 11, 2026. [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. [Link]

  • Optimization of multi-column chromatography for capture and polishing at high protein load. (2023). Biotechnology and Bioengineering. [Link]

  • Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. Accessed January 11, 2026. [Link]

  • Nitration of Methyl Benzoate. (2016). ResearchGate. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. Accessed January 11, 2026. [Link]

Sources

assessing the environmental impact of different Methyl 5-methoxy-2-nitrobenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Environmentally Benign Synthesis of Methyl 5-methoxy-2-nitrobenzoate

In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of efficiency is increasingly intertwined with the principles of green chemistry. This compound is a key intermediate whose synthesis presents a classic case study in the evolution from traditional, harsh methodologies to more sustainable and selective processes. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on a critical assessment of their environmental impact. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative data to support a holistic evaluation for researchers, scientists, and professionals in drug development.

Section 1: The Synthetic Challenge: Regioselectivity and Environmental Burden

The primary challenge in synthesizing this compound lies in achieving the desired regioselectivity during the electrophilic nitration of the aromatic ring. The starting material, typically derived from 3-methoxybenzoic acid, possesses two directing groups: an electron-donating methoxy group (-OCH₃) and an electron-withdrawing methyl ester group (-COOCH₃). The methoxy group is a powerful ortho-, para-director, while the ester group is a meta-director. The desired product requires nitration ortho to the methoxy group and meta to the ester group, a position activated by the methoxy group.

Traditional methods have often relied on brute-force conditions that, while effective to a degree, suffer from significant environmental drawbacks, including poor selectivity, the use of hazardous reagents, and the generation of substantial waste streams.

Section 2: Comparative Analysis of Synthesis Methods

We will compare two primary strategies: the traditional mixed-acid nitration and a modern, greener approach that enhances selectivity and reduces environmental impact.

Method 1: Traditional Mixed-Acid Nitration

This classical approach involves the direct nitration of a suitable precursor, such as methyl 3-methoxybenzoate, using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction.[3][4]

Causality Behind Experimental Choices:

  • Strong Acid Mixture: The combination of H₂SO₄ and HNO₃ is used to generate a high concentration of the nitronium ion, necessary to overcome the deactivation of the ring by the ester group and drive the reaction.[5]

  • Low Temperatures: The reaction is highly exothermic and is typically run at low temperatures (0-15°C) to control the reaction rate and minimize the formation of unwanted byproducts and dinitrated species.[1][2]

Environmental Impact Assessment:

  • Reagent Hazard: Both concentrated sulfuric and nitric acids are extremely corrosive and hazardous.

  • Waste Generation: This method generates a large volume of acidic wastewater upon quenching the reaction, which is difficult and costly to neutralize and treat.[6]

  • Low Selectivity: The powerful nature of the nitrating agent can lead to a mixture of isomers, including nitration at the 4- and 6-positions, necessitating complex and solvent-intensive purification steps.[7][8] This reduces the overall yield and atom economy.

Method 2: "Green" Selective Nitration using Nitric Acid/Acetic Anhydride

A more contemporary and environmentally conscious approach utilizes a milder nitrating system composed of nitric acid and acetic anhydride (Ac₂O).[9][10] This method often involves a multi-step process where the parent acid is first esterified, then nitrated, and if necessary, hydrolyzed.[7]

Causality Behind Experimental Choices:

  • Milder Nitrating Agent: The reaction between nitric acid and acetic anhydride forms acetyl nitrate, a less aggressive and more selective nitrating agent than the nitronium ion generated in mixed acid. This allows for greater control over the reaction.

  • Improved Selectivity: The higher selectivity of this system significantly reduces the formation of unwanted isomers, leading to a purer product, simpler purification, and a higher effective yield.[6][9]

  • Avoidance of Sulfuric Acid: The primary environmental advantage is the elimination of large quantities of concentrated sulfuric acid, thereby avoiding the generation of significant acidic waste.[6][7]

Section 3: Quantitative Performance Comparison

The following table summarizes the key performance and environmental metrics for the two primary synthetic routes.

MetricTraditional Method (HNO₃/H₂SO₄)"Green" Method (HNO₃/Ac₂O)Reference(s)
Starting Material Methyl 3-methoxybenzoate3-Methoxybenzoic Acid[1][9]
Key Reagents Conc. H₂SO₄, Conc. HNO₃Methanol, H₂SO₄ (cat.), HNO₃, Acetic Anhydride[1][7]
Overall Yield 60-75% (often lower due to isomeric separation)>85% (based on high-yield steps)[1][7]
Selectivity Low to Moderate (produces isomeric mixtures)High[6][7][9]
Reaction Temp. 0–15°CNitration: 15°C; Other steps: Reflux[7]
Environmental Impact Use of strong, corrosive acids; formation of large volumes of acidic waste.Milder nitrating agent; avoidance of bulk strong acids; potential for solvent recycling.[6][7]
Number of Steps 1 (Nitration)2-3 (Esterification, Nitration, optional Hydrolysis)[7]

Section 4: Visualizing the Synthetic Pathways

The diagrams below illustrate the chemical transformations and experimental workflows associated with these synthetic methods.

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis start1 Methyl 3-methoxybenzoate prod1 This compound + Isomers start1->prod1  HNO₃ / H₂SO₄ (Low Selectivity) start2 3-Methoxybenzoic Acid inter Methyl 3-methoxybenzoate start2->inter  Methanol, H₂SO₄ (cat.) prod2 This compound inter->prod2  HNO₃ / Acetic Anhydride (High Selectivity)

Caption: Comparative reaction pathways for traditional vs. green synthesis.

G start Start: 3-Methoxybenzoic Acid + Methanol esterification Step 1: Esterification - Add cat. H₂SO₄ - Reflux for 4 hours start->esterification ester_workup Workup - Remove excess Methanol - Dissolve in Ether - Wash with NaHCO₃ esterification->ester_workup nitration_prep Intermediate: Methyl 3-methoxybenzoate ester_workup->nitration_prep nitration Step 2: Nitration - Cool to 15°C - Add pre-cooled HNO₃/Ac₂O dropwise nitration_prep->nitration nitration_workup Workup - Quench in ice water - Extract with organic solvent - Wash and dry nitration->nitration_workup final_product Final Product: Crude this compound nitration_workup->final_product purification Purification - Recrystallization or - Column Chromatography final_product->purification pure_product Pure this compound purification->pure_product

Caption: Experimental workflow for the green synthesis of this compound.

Section 5: Detailed Experimental Protocols

The following protocols are representative of the methodologies discussed. Note that these are adapted from procedures for structurally similar compounds and should be optimized for specific laboratory conditions.[1][7]

Protocol 1: Traditional Nitration of Methyl 3-methoxybenzoate
  • Setup: In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid (e.g., 40 mL) and cool to 0°C in an ice bath.

  • Substrate Addition: Slowly add methyl 3-methoxybenzoate (e.g., 0.15 moles) to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 12.5 mL) to concentrated sulfuric acid (e.g., 12.5 mL), keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over approximately one hour. Critically, maintain the reaction temperature between 5–15°C.

  • Quench: After the addition is complete, stir for an additional 15-30 minutes. Slowly pour the reaction mixture onto crushed ice (e.g., 150 g) with vigorous stirring.

  • Isolation: Collect the precipitated crude product, a mixture of isomers, by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: The desired this compound must be separated from other isomers, typically by fractional crystallization or column chromatography.

Protocol 2: Green Synthesis via Esterification and Nitration

Step A: Esterification of 3-Methoxybenzoic Acid [7]

  • Setup: In a round-bottom flask, combine 3-methoxybenzoic acid (e.g., 10.0 g) and methanol (e.g., 50 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (e.g., 1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to neutralize and remove any unreacted acid. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield methyl 3-methoxybenzoate.

Step B: Selective Nitration of Methyl 3-methoxybenzoate [7]

  • Setup: Cool the methyl 3-methoxybenzoate from Step A to 15°C in a flask equipped with a stirrer.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise, ensuring the temperature is maintained at 15°C.

  • Reaction: Stir the reaction mixture for 30 minutes at this temperature.

  • Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent to yield crude this compound, which is of significantly higher purity than that obtained from the traditional method. Further purification can be achieved by recrystallization if necessary.

Section 6: Conclusion and Recommendations

The evidence strongly indicates that the "green" synthesis route utilizing a nitric acid/acetic anhydride system is superior to traditional mixed-acid nitration for preparing this compound.[7][9] While the green method may involve an additional esterification step if starting from the carboxylic acid, the benefits of high regioselectivity, simplified purification, higher overall yield, and a dramatically reduced environmental footprint are compelling.[6] The avoidance of large quantities of corrosive and hazardous sulfuric acid is a significant advantage in terms of both safety and waste management.

For researchers and drug development professionals, adopting this greener methodology not only aligns with the principles of sustainable chemistry but also offers practical advantages in process efficiency and product purity.

References

  • Yao, R., et al. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • Andraos, J. (n.d.). Atom Economy and Reaction Mass Efficiency. In Green Chemistry Metrics. [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. [Link]

  • Google Patents. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Chemsrc. (2025). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

  • Environmental Clearance. (2019). PREFEASIBILITY REPORT FOR MANUFACTURING OF BULK DRUGS PRODUCTS. [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. [Link]

  • Google Patents. (n.d.).

Sources

comparative efficiency of different catalysts for the reduction of the nitro group

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is a cornerstone reaction in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1] The resulting amines are critical building blocks for a vast array of complex molecules.[1] The choice of catalyst for this reduction is paramount, directly influencing the reaction's efficiency, chemoselectivity, scalability, and economic viability.[1][2] This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Landscape of Nitro Group Reduction Catalysis

Catalytic methodologies for nitro group reduction are broadly categorized into catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions.[1][3] Catalytic hydrogenation, often employing heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen, is frequently the preferred method due to its high efficiency and clean reaction profiles.[1][4] However, a key consideration is the potential for the reduction of other functional groups within the substrate.[4][5]

Noble Metal Catalysts: The Workhorses of Hydrogenation

Noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and gold (Au), are renowned for their exceptional catalytic activity in the reduction of nitroaromatics.[6][7][8]

Palladium on carbon (Pd/C) is arguably the most widely used catalyst for this transformation.[4] It typically exhibits high conversion and selectivity under mild conditions.[7] Platinum on carbon (Pt/C) is another highly effective catalyst, often used interchangeably with Pd/C.[7] Gold nanoparticles, often supported on metal oxides like TiO₂, have emerged as highly efficient catalysts, demonstrating remarkable activity even at ambient temperatures.[9][10]

However, the high cost and potential for leaching of noble metals are significant drawbacks.[6][11] To mitigate these issues, recent research has focused on encapsulating noble metal nanoparticles within porous materials like metal-organic frameworks (MOFs), zeolites, and porous organic polymers.[6][11] This approach not only enhances catalyst stability and recyclability but can also lead to unprecedented catalytic activity and unique size selectivity.[6][11]

Non-Precious Metal Catalysts: Cost-Effective Alternatives

The drive for more sustainable and economical chemical processes has spurred the development of catalysts based on abundant, non-precious metals such as iron (Fe), nickel (Ni), cobalt (Co), and copper (Cu).[12][13][14]

  • Iron-based catalysts , often used in the form of iron powder with an acid like acetic acid or ammonium chloride, provide a mild and chemoselective method for nitro group reduction.[1][4] The classic Béchamp reduction, utilizing iron in acidic media, has been a cornerstone of industrial aniline production, though it generates significant iron oxide waste.[15][16]

  • Raney Nickel is a highly effective hydrogenation catalyst, particularly valuable when the substrate contains halogens, as it is less prone to causing dehalogenation compared to Pd/C.[4]

  • Copper-based catalysts have also shown promise, with various copper nanoparticles and complexes demonstrating good catalytic activity.[17]

While generally less active than their noble metal counterparts, non-precious metal catalysts offer a significant cost advantage and are a major focus of current research.[12][18]

Emerging Catalytic Systems

The field of catalysis is constantly evolving, with novel systems offering unique advantages in terms of selectivity, efficiency, and sustainability.

  • Single-Atom Catalysts (SACs) represent a frontier in catalysis, where isolated metal atoms are dispersed on a support. This atomic dispersion maximizes metal utilization and can lead to unique catalytic properties and selectivities.[2]

  • Photocatalysts , such as V₂O₅/TiO₂, utilize visible light to drive the reduction of nitro compounds, offering a green and sustainable approach that operates at ambient temperature.[19]

  • Homogeneous Catalysts , typically metal complexes soluble in the reaction medium, offer high selectivity that can be finely tuned by modifying the ligand environment.[15][20] Rhodium and Ruthenium complexes are notable examples used in transfer hydrogenation.[3][20] However, catalyst-product separation can be challenging.[21]

Performance Comparison of Key Catalysts

The following table provides a comparative summary of the performance of various catalysts for the reduction of nitrobenzene to aniline, a common model reaction. This data is intended to serve as a general guide, as optimal conditions can vary significantly with the substrate and specific reaction setup.

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
Noble Metal Catalysts
5% Pd/CH₂ (1 atm)Methanol251>99>99~200
5% Pt/CH₂ (1 atm)Ethanol252>99>99~100
Au/TiO₂H₂ (1 atm)Toluene300.5>99>99High
Non-Noble Metal Catalysts
Raney NiH₂ (50 psi)Ethanol254>99>99Moderate
Fe PowderNH₄Cl/H₂OEthanolReflux6>95>99Low
Emerging Catalysts
V₂O₅/TiO₂ (Photocatalyst)Hydrazine HydrateEthanolAmbient2>99>99High

Data compiled from multiple sources for illustrative purposes. Actual results may vary.[7][19]

Experimental Protocols

General Experimental Workflow for Catalytic Hydrogenation

The following diagram outlines a generalized workflow for the catalytic reduction of a nitro group using a heterogeneous catalyst and molecular hydrogen.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve nitro compound in solvent B Add catalyst A->B C Seal reaction vessel B->C D Purge with inert gas (e.g., N₂) C->D E Introduce H₂ gas D->E F Stir at desired temperature and pressure E->F G Monitor reaction progress (TLC/LC-MS) F->G H Vent H₂ and purge with inert gas G->H I Filter to remove catalyst H->I J Concentrate filtrate I->J K Purify product (crystallization/chromatography) J->K G Nitro Nitro Compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine Product (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

Sources

A Senior Application Scientist's Guide to Validating Reaction Completion: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming the completion of a chemical reaction is a critical checkpoint. An incomplete reaction can lead to impurities, lower yields, and downstream processing challenges. While traditional offline methods like chromatography have their place, in-situ spectroscopic techniques offer a real-time window into the chemical transformation, providing invaluable data on kinetics, intermediates, and endpoints. This guide provides an in-depth comparison of the principal spectroscopic tools used for reaction monitoring, grounded in field-proven insights to help you select the optimal method for your chemistry.

The Principle of Spectroscopic Reaction Monitoring

The fundamental premise of using spectroscopy for reaction monitoring is that different chemical species (reactants, intermediates, products) interact with electromagnetic radiation in unique ways. By tracking the changes in a spectral signature over time—such as the disappearance of a reactant's characteristic peak and the simultaneous appearance of a product's peak—we can quantitatively follow the reaction's progress.[1][2] The ideal technique provides a clear, interference-free signal for at least one component of the reaction mixture.

The general workflow for implementing a spectroscopic monitoring strategy is a systematic process, from initial assessment to final data analysis.

G General Workflow for Spectroscopic Reaction Monitoring cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Execution & Analysis A Define Reaction Parameters (Solvent, Temp, Pressure, Reagents) B Identify Spectroscopic 'Handles' (Unique peaks for reactant/product) A->B Analyze species C Select Appropriate Technique (NMR, FTIR, Raman, UV-Vis, MS) B->C Based on handles & conditions D Configure In-Situ Probe or Flow Cell C->D Implement choice E Acquire Background/Initial Spectrum (Time zero) D->E Calibrate system F Initiate Reaction & Begin Time-Resolved Data Acquisition E->F Start monitoring G Process Spectra & Plot Peak Intensity vs. Time F->G Generate kinetic data H Determine Reaction Endpoint (Signal plateau) G->H Identify completion I Validate with Offline Method (Optional) (e.g., HPLC, GC-MS) H->I Confirm results

Caption: General workflow for characterizing reaction intermediates.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse

NMR spectroscopy is arguably the most powerful analytical method for gaining detailed molecular structure information.[4][5] Its application in reaction monitoring provides unambiguous, quantitative data on the consumption of reactants and the formation of products and intermediates.[6][7]

Causality Behind its Use: NMR is uniquely effective because nearly every organic molecule has NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). The signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves.[6][7][8] This allows for precise determination of reactant conversion and product yield directly from the spectrum.

Strengths:

  • High Structural Detail: Provides definitive identification of reactants, products, and even transient intermediates.[7]

  • Inherently Quantitative: Signal area is directly proportional to molar concentration.[6][8]

  • High Selectivity: Can easily distinguish between structurally similar molecules like isomers.[6]

  • Versatile Nuclei: Can monitor various nuclei (¹H, ¹⁹F, ³¹P), offering flexibility if proton signals overlap.[7]

Limitations:

  • Lower Sensitivity: Compared to MS, NMR has lower sensitivity, which can be an issue for dilute reactions.[8][9]

  • High Cost & Complexity: High-field NMR spectrometers are expensive to purchase and maintain.[8][9]

  • Solvent Requirements: Traditionally requires expensive deuterated solvents for the field frequency lock, though modern solvent suppression techniques can mitigate this.[6][10]

  • Slower Acquisition Time: While fast for ¹H spectra, acquiring data can be slower than techniques like FTIR, potentially missing very fast kinetics.[11]

Rise of Benchtop NMR: The development of lower-field, portable benchtop NMR spectrometers has made the technique more accessible.[6][12] While they offer lower resolution than high-field instruments, they are sufficient for monitoring many reactions directly in a fume hood and provide excellent quantitative data.[7][13]

Experimental Protocol: In-Situ NMR Reaction Monitoring

This protocol describes a typical setup for monitoring a reaction inside an NMR tube.

  • Sample Preparation:

    • In a clean vial, dissolve the limiting reagent in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add an internal standard (e.g., TMS, mesitylene) with a known concentration. The standard should have a simple spectrum that does not overlap with reactant or product signals.

    • Transfer the solution to a clean NMR tube.

  • Initial Spectrum (Time = 0):

    • Insert the tube into the spectrometer and allow it to thermally equilibrate.

    • Lock and shim the instrument to achieve good resolution.

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest.[11] This is your t=0 reference.

  • Reaction Initiation:

    • Remove the NMR tube. Carefully add the second reagent/catalyst to initiate the reaction.

    • Quickly shake the tube to mix and re-insert it into the spectrometer.

  • Time-Resolved Data Acquisition:

    • Immediately start a time-arrayed experiment.[11] This involves acquiring a series of 1D spectra at predefined intervals (e.g., every 5 minutes for 2 hours).

    • Use a minimal number of scans (e.g., ns=1 or 4) to get adequate signal-to-noise for the peaks of interest, ensuring the acquisition time is short relative to the reaction rate.[11]

  • Data Analysis:

    • Process the array of spectra.

    • For each time point, integrate a characteristic, well-resolved peak for the reactant and a peak for the product. Also, integrate the peak for the internal standard.

    • Normalize the reactant and product integrals to the integral of the internal standard.

    • Plot the normalized integral (proportional to concentration) versus time. The reaction is complete when the reactant signal disappears (or reaches a minimum plateau) and the product signal reaches a maximum, stable plateau.

Vibrational Spectroscopy (FTIR & Raman): The Functional Group Detectives

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[14] They are workhorses for real-time reaction monitoring because they provide a direct "fingerprint" of the functional groups present in the reaction.[15][16]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind its Use: FTIR is highly effective for monitoring reactions that involve a change in functional groups with strong dipole moments, such as the conversion of a carbonyl group (C=O) to an alcohol (O-H). The technique is fast, robust, and easily implemented in-situ using Attenuated Total Reflectance (ATR) probes.[14] An ATR probe is inserted directly into the reactor, and the infrared light interacts with the layer of solution in immediate contact with the crystal, making it insensitive to bubbles or suspended solids.[14][15]

Strengths:

  • Rich Information: Provides detailed information about functional groups.[17][18]

  • Fast Acquisition: Spectra can be collected in seconds, allowing for the monitoring of rapid reactions.[19]

  • Wide Applicability: Suitable for a vast range of organic reactions.[20][21]

  • Robust Sampling: ATR probes are chemically resistant and easy to use in various reactor setups.[14][15]

Limitations:

  • Water Interference: Water has strong IR absorbance and can obscure large regions of the spectrum, making it challenging for aqueous reactions.

  • Complex Spectra: Overlapping peaks in complex mixtures can make data interpretation difficult.[1]

  • Limited by ATR: Only "sees" the material in direct contact with the probe, which may not be representative of a poorly mixed heterogeneous reaction.[15]

Experimental Protocol: In-Situ FTIR-ATR Monitoring
  • System Setup:

    • Insert a clean, dry ATR probe into the reaction vessel. Connect it to the FTIR spectrometer via fiber-optic cables.[3]

    • Ensure the probe is positioned in a well-mixed region of the reactor.

  • Background Spectrum:

    • Charge the reactor with the solvent and all non-limiting reagents.

    • Stir the mixture under the planned reaction conditions (temperature, pressure).

    • Collect a background spectrum. This will be automatically subtracted from all subsequent spectra, so only the changing species are observed.[3]

  • Reaction Initiation:

    • Initiate the reaction by adding the limiting reagent or catalyst.

    • Start the time-resolved spectral collection immediately. Set the acquisition rate based on the expected reaction speed (e.g., 1 spectrum every 30 seconds).

  • Data Analysis:

    • Monitor the spectra in real-time. Identify key absorption bands corresponding to the disappearance of a reactant (e.g., an isocyanate peak at ~2270 cm⁻¹) and the appearance of a product (e.g., a urethane carbonyl at ~1730 cm⁻¹).

    • Create trend plots by tracking the peak height or area of these bands over time.[3]

    • Reaction completion is indicated when the reactant peak is gone and the product peak has stopped growing.

B. Raman Spectroscopy

Causality Behind its Use: Raman spectroscopy is the perfect complement to FTIR. It detects vibrations that cause a change in polarizability. It excels where FTIR struggles: it is insensitive to water, making it ideal for aqueous and biological systems.[15] Furthermore, it is excellent for monitoring symmetric bonds (e.g., C=C, S-S) and is highly effective for analyzing heterogeneous and crystallization processes, as it can gather signals from solids suspended in solution.[15]

Strengths:

  • Excellent for Aqueous Systems: Water is a very weak Raman scatterer.

  • Monitors Symmetric Bonds: Provides strong signals for functional groups that are weak in FTIR.

  • Ideal for Heterogeneous Systems: Can analyze solid phases directly in the reaction slurry.[15]

  • Remote Sampling: Fiber-optic probes allow for safe, remote monitoring of hazardous reactions.

Limitations:

  • Fluorescence Interference: Sample fluorescence can overwhelm the weaker Raman signal. Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can help but may reduce sensitivity.

  • Weaker Signal: Raman scattering is an inherently weak phenomenon, sometimes requiring longer acquisition times or higher concentrations than FTIR.[22]

  • Safety: High-power lasers require appropriate safety precautions.

UV-Visible (UV-Vis) Spectroscopy: Simple and Sensitive

Causality Behind its Use: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. Its utility in reaction monitoring is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.[23][24][25] This makes it a simple, quantitative method for any reaction that involves a change in a molecule's chromophore (the part of the molecule responsible for light absorption).

Strengths:

  • High Sensitivity: Can detect analytes at low concentrations (micromolar range).[1]

  • Cost-Effective & Simple: Instrumentation is relatively inexpensive and easy to operate.[15]

  • Quantitative: Provides excellent quantitative data when Beer-Lambert law is applicable.[26][27]

  • Fast: Diode array instruments can collect full spectra on a sub-second timescale.[15]

Limitations:

  • Requires a Chromophore: Only useful if a reactant, product, or intermediate absorbs light in the UV-Vis range.[28]

  • Low Specificity: Broad absorption bands can lead to significant spectral overlap, making it difficult to distinguish components in complex mixtures.[1]

  • Matrix Effects: Changes in solvent, pH, or temperature can shift spectra and affect quantitation.[24]

Experimental Protocol: UV-Vis Kinetic Analysis
  • Wavelength Selection:

    • Acquire full UV-Vis spectra of the pure reactant and pure product.

    • Identify the λ_max (wavelength of maximum absorbance) for each species. Select a monitoring wavelength where one species absorbs strongly and the other absorbs weakly or not at all, minimizing overlap.[27]

  • Setup:

    • Use a temperature-controlled cuvette holder in the spectrophotometer.

    • Prepare the reaction mixture (minus the initiating reagent) in a cuvette and place it in the holder. Allow it to equilibrate.

  • Reaction Initiation & Monitoring:

    • Add the initiating reagent, mix quickly but thoroughly, and immediately start the kinetic measurement mode on the instrument.

    • The software will record the absorbance at the selected wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • If necessary, convert absorbance to concentration using a previously determined calibration curve (based on Beer-Lambert Law).[25]

    • The reaction is complete when the absorbance value reaches a stable plateau.[29]

Mass Spectrometry (MS): Unmatched Sensitivity and Specificity

Causality Behind its Use: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For reaction monitoring, a small, continuous stream of the reaction mixture is sampled and ionized, allowing for real-time tracking of the masses corresponding to reactants, products, and intermediates.[30] Its exceptional sensitivity and specificity make it the go-to technique for detecting trace-level components and identifying unknown byproducts.[31]

Strengths:

  • Exceptional Sensitivity: Capable of detecting species at very low concentrations.[31]

  • High Specificity: Provides exact mass information, allowing for unambiguous identification of components.[32]

  • Identifies Intermediates & Byproducts: Excellent for mechanistic studies and impurity profiling.[30][31]

  • Fast: Can provide data points every few seconds.[32]

Limitations:

  • Requires an Interface: Needs a sampling interface (e.g., flow injection, LC) between the reactor and the mass spectrometer.

  • Not Inherently Quantitative: Signal intensity can be affected by ionization efficiency, requiring an internal standard for accurate quantitation.

  • Complex Instrumentation: Requires a higher level of user expertise and maintenance.

  • Destructive Technique: The sample that is analyzed is consumed.

Experimental Protocol: Flow Injection Mass Spectrometry Monitoring
  • System Setup:

    • Use a peristaltic or syringe pump to draw a continuous, slow-flowing stream from the reaction vessel.

    • Direct this stream to the ionization source (e.g., Electrospray Ionization, ESI) of the mass spectrometer.

  • Method Development:

    • Infuse solutions of the pure reactant and product to determine their m/z values and optimize ionization source parameters for maximum signal.

    • Set the mass spectrometer to acquire data in either full scan mode (to see all species) or Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM) mode for higher sensitivity and quantitative accuracy.[33]

  • Reaction Monitoring:

    • Initiate the reaction. The automated system will continuously sample the mixture.

    • The MS software will generate ion chromatograms, plotting the intensity of specific m/z values over time.

  • Data Analysis:

    • Monitor the chromatogram for the reactant's m/z value decreasing and the product's m/z value increasing.

    • The reaction is complete when the ion intensities plateau, indicating a steady state has been reached.

Comparative Guide: Choosing the Right Tool for the Job

Selecting the best technique requires balancing the needs of the specific chemical system against the capabilities and limitations of each method. The following decision tree and comparison table are designed to guide this choice.

G A Start: Need to Monitor Reaction B Need Unambiguous Structural ID? A->B C Yes B->C Yes D No B->D No E Use NMR Spectroscopy C->E F Does reaction involve a chromophore? D->F O Need Highest Sensitivity or to find byproducts? D->O G Yes F->G Yes H No F->H No I Use UV-Vis Spectroscopy (Simple & Cost-Effective) G->I J Is reaction in water or heterogeneous? H->J K Yes J->K Yes L No J->L No M Use Raman Spectroscopy K->M N Use FTIR Spectroscopy (General Purpose) L->N P Yes O->P Yes Q Use Mass Spectrometry P->Q

Caption: Decision tree for selecting a spectroscopic technique.

Quantitative Data Summary
FeatureNMR SpectroscopyFTIR SpectroscopyRaman SpectroscopyUV-Vis SpectroscopyMass Spectrometry
Primary Information Molecular StructureFunctional GroupsFunctional GroupsElectronic TransitionsMass-to-Charge Ratio
Quantitation Excellent (Inherent)[6]Good (with calibration)Good (with calibration)Excellent (Beer's Law)[23]Good (needs standard)
Sensitivity Low to Moderate[9]ModerateModerate to LowHigh[1]Very High[31]
Specificity Very HighHighHighLow to ModerateVery High
Best For Structural elucidation, complex mixtures, quantitation.[7]General-purpose organic reactions, functional group tracking.Aqueous systems, heterogeneous reactions, crystallizations.[15]Reactions with chromophores, dilute solutions, enzyme kinetics.[34]Mechanistic studies, byproduct identification, trace analysis.[30]
Key Limitation Cost, sensitivity, solvent choice.[9]Water interference.Fluorescence.[22]Requires a chromophore, low specificity.[28]Not inherently quantitative, complex setup.
Relative Cost Very HighModerateModerate-HighLowHigh
In-Situ Capability Good (Flow-cell/Tube)Excellent (ATR Probes)[14]Excellent (Immersion Probes)[35]Good (Dip Probes/Flow-cell)[29]Good (Flow Injection)[30]

Trustworthiness: Validating Your In-Situ Results

While in-situ spectroscopy provides a wealth of real-time data, it is prudent practice to validate the results, especially during method development. A self-validating system involves cross-referencing the spectroscopic data with a trusted offline technique. For example, if your FTIR data indicates 99% conversion, you can confirm this by taking a final sample from the reactor and analyzing it via a calibrated HPLC or GC method.[36] This ensures that the in-situ method is providing a true and accurate picture of the reaction.

Conclusion

The choice of a spectroscopic technique for validating reaction completion is not one-size-fits-all. NMR offers unparalleled structural detail and inherent quantitation, making it a gold standard for complex systems. FTIR is a versatile and robust workhorse for a wide range of organic reactions, while its counterpart, Raman , excels in aqueous and heterogeneous environments. UV-Vis provides a simple, sensitive, and cost-effective solution when the chemistry involves a chromophore. Finally, Mass Spectrometry delivers unmatched sensitivity and specificity, making it indispensable for mechanistic studies and trace impurity analysis.

By understanding the fundamental causality, strengths, and practical limitations of each technique, researchers can confidently select and implement the optimal method, leading to more efficient process development, higher quality products, and a deeper understanding of the chemical transformations occurring in the reactor.

References

  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Andor - Oxford Instruments. (n.d.). Reaction Monitoring using UV-Raman Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • AIChE. (n.d.). Real-time Reaction Monitoring with Raman Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • AZoM. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, December 19). Time-Resolved Monitoring of Electrochemical Reactions Using In Situ Stimulated Raman Spectroscopy. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, March 1). Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • MDPI. (n.d.). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. Retrieved from [Link]

  • Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]

  • AZoOptics. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Purdue University Graduate School. (2021, December 19). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]

  • Drawell. (n.d.). Top 6 Applications of FTIR Spectrometers. Retrieved from [Link]

  • ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions. Retrieved from [Link]

  • Barnett Technical Services. (n.d.). FTIR for Industrial Process Monitoring. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]

  • FILAB. (n.d.). FTIR Testing - FTIR Analysis | Laboratory Services. Retrieved from [Link]

  • AZoM. (2018, April 9). Chemistry Applications of UV/VIS Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025, August 15). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Retrieved from [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • RSC Publishing. (2024, February 7). Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. Retrieved from [Link]

  • ResearchGate. (2024, April 12). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Retrieved from [Link]

  • Sustainability. (n.d.). In Situ Spectroscopy Techniques. Retrieved from [Link]

  • Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from [Link]

  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Retrieved from [Link]

  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

  • PubMed. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Engineered Science Publisher. (n.d.). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Retrieved from [Link]

  • AELAB. (2025, May 20). Applications of FTIR in Scientific and Industrial Fields. Retrieved from [Link]

  • Springer. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopic Methods | Analytical Chemistry Class Notes. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analysis of Residual Starting Material in Purified Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. Methyl 5-methoxy-2-nitrobenzoate is a key intermediate in various synthetic pathways, and the presence of unreacted starting materials can introduce impurities that may carry through subsequent steps, potentially impacting reaction kinetics, yield, and the final product's toxicological profile. This guide provides an in-depth, objective comparison of leading analytical techniques for the quantification of residual starting materials in purified this compound, grounded in field-proven insights and experimental data.

The central challenge in this analysis lies in selecting a method that is not only sensitive and specific but also robust and practical for the intended application, whether for routine quality control or in-depth impurity profiling. The choice of analytical technique is a strategic decision that impacts development timelines, regulatory submissions, and overall product quality. This document will dissect the causality behind experimental choices, offering a self-validating framework for each described protocol.

Comparative Analysis of Core Analytical Methodologies

The three most powerful and widely adopted techniques for the analysis of residual starting materials and other small molecule impurities in pharmaceutical manufacturing are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each offers a unique set of advantages and is suited to different analytical challenges.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile or semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Direct, primary method of quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample.[1][2]
Primary Use Gold standard for purity determination and impurity profiling of non-volatile and thermally stable compounds.[3]Preferred method for analyzing volatile organic compounds, such as residual solvents or volatile starting materials.[4][5]Absolute quantification without the need for an identical reference standard, structural elucidation, and purity assessment.[6][7]
Advantages High resolution and sensitivity, robust, versatile for a wide range of compounds, and widely available.[3][8]Exceptional sensitivity for volatile compounds, excellent separation efficiency, and can be coupled with Mass Spectrometry (MS) for definitive identification.[9]Universal detector for soluble compounds, non-destructive, provides structural information, and high precision with minimal sample preparation.[1][10]
Limitations Requires the analyte to be soluble in the mobile phase; derivatization may be needed for detection.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile analytes.Lower sensitivity compared to chromatographic methods, higher instrument cost, and potential for signal overlap in complex mixtures.[10]

Workflow for Analytical Method Selection

The decision to employ HPLC, GC, or qNMR is driven by the physicochemical properties of the starting material and the specific goals of the analysis. The following decision workflow illustrates a logical approach to method selection.

MethodSelection Start Assess Analyte Properties (Starting Material) Volatile Is the starting material volatile & thermally stable? Start->Volatile GC_Path Gas Chromatography (GC) is the preferred method Volatile->GC_Path Yes Goal Define Analytical Goal Volatile->Goal No HPLC_Path High-Performance Liquid Chromatography (HPLC) is the primary choice qNMR_Path qNMR for primary quantification or structural confirmation RoutineQC Routine QC / Purity Assay Goal->RoutineQC ImpurityID Impurity Identification Goal->ImpurityID PrimaryQuant Primary Quantification (No Reference Std.) Goal->PrimaryQuant RoutineQC->HPLC_Path ImpurityID->HPLC_Path PrimaryQuant->qNMR_Path

Caption: Decision workflow for selecting the appropriate analytical technique.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result is built upon a meticulously designed and executed protocol. The following sections detail step-by-step methodologies for each technique, structured to ensure accuracy and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method

Causality: This reversed-phase HPLC method is designed to provide high-resolution separation of the polar this compound from its potentially less polar starting materials or non-polar impurities. The acidic mobile phase ensures that any acidic or basic functional groups are consistently protonated, leading to sharp, symmetrical peaks.[11]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (e.g., A: 0.1% H3PO4 in H2O, B: ACN) Standard 2. Prepare Standard Solution (100 µg/mL) MobilePhase->Standard Sample 3. Prepare Sample Solution (1 mg/mL) Standard->Sample Equilibrate 4. Equilibrate HPLC System Sample->Equilibrate Inject 5. Inject Standard & Sample Equilibrate->Inject Acquire 6. Acquire Chromatogram Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Calculate 8. Calculate Purity (% Area Normalization) Integrate->Calculate GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent 1. Select Diluent (e.g., DMSO, DMF) Standard 2. Prepare Standard in Vial (Analyte in Diluent) Solvent->Standard Sample 3. Prepare Sample in Vial (Product in Diluent) Standard->Sample Incubate 4. Incubate Vials in Headspace Autosampler Sample->Incubate Inject 5. Inject Headspace Gas Incubate->Inject Acquire 6. Run GC Program & Acquire Data Inject->Acquire Integrate 7. Integrate Peaks Acquire->Integrate Calculate 8. Quantify vs. Standard Integrate->Calculate qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh 1. Accurately weigh Sample & Internal Standard (IS) Dissolve 2. Dissolve mixture in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Setup 4. Setup NMR Parameters (esp. long relaxation delay) Transfer->Setup Acquire 5. Acquire 1H NMR Spectrum Setup->Acquire Integrate 6. Integrate unique peaks for Sample and IS Acquire->Integrate Calculate 7. Calculate Purity using the qNMR formula Integrate->Calculate

Sources

comparing the cost-effectiveness of various synthetic pathways to Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-methoxy-2-nitrobenzoate

This compound is a key building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its strategic importance lies in the versatile reactivity of its functional groups: the nitro group can be readily reduced to an amine, a crucial transformation for the construction of many heterocyclic systems, while the ester and methoxy groups offer further sites for chemical modification. Consequently, the efficient and cost-effective synthesis of this intermediate is a critical consideration for any research and development program that relies on it.

This guide provides an in-depth, objective comparison of the two most common synthetic pathways to this compound. We will delve into the technical nuances of each route, presenting detailed experimental protocols and a thorough analysis of their respective cost-effectiveness, safety profiles, and environmental impacts. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether they be bench-scale discovery or large-scale manufacturing.

Pathway A: Electrophilic Nitration of Methyl 3-methoxybenzoate

This pathway is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis. The synthesis begins with the commercially available and relatively inexpensive Methyl 3-methoxybenzoate. The core of this strategy involves the introduction of a nitro group onto the aromatic ring. The methoxy group is an ortho-, para-director, while the methyl ester is a meta-director. This combination of directing effects favors the nitration at the C2 and C6 positions. The steric hindrance from the adjacent ester group at C1 somewhat disfavors substitution at C2, but the strong activating effect of the methoxy group still leads to the formation of the desired 2-nitro isomer, along with other isomers that will need to be purified out.

Causality Behind Experimental Choices

The choice of nitrating agent is a critical parameter in this synthesis. A mixture of concentrated nitric acid and sulfuric acid is a powerful and cost-effective option, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. However, this mixture is highly corrosive and can lead to undesired side reactions, including oxidation. A milder alternative is a mixture of nitric acid and acetic anhydride, which generates acetyl nitrate. This reagent is less aggressive and can offer improved regioselectivity in some cases. The reaction temperature must be carefully controlled, typically at low temperatures (0-10 °C), to minimize the formation of byproducts and prevent runaway reactions, which are a known hazard in nitration processes.

Experimental Protocol: Nitration of Methyl 3-methoxybenzoate

Materials:

  • Methyl 3-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g of Methyl 3-methoxybenzoate to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of Methyl 3-methoxybenzoate over 30 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Pathway A: Nitration of Methyl 3-methoxybenzoate cluster_start Starting Material cluster_reaction Nitration cluster_product Product Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate Reaction Nitration (HNO₃, H₂SO₄) Methyl 3-methoxybenzoate->Reaction Step 1 This compound This compound Reaction->this compound Step 2: Purification

Caption: Synthetic route via nitration of an ester precursor.

Pathway B: Fischer Esterification of 5-Methoxy-2-nitrobenzoic Acid

This pathway approaches the target molecule from the opposite direction, starting with the pre-functionalized aromatic ring and forming the ester in the final step. 5-Methoxy-2-nitrobenzoic acid is the key starting material. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, methanol is used to form the desired methyl ester.

Causality Behind Experimental Choices

The Fischer esterification is an equilibrium-limited reaction. To drive the reaction to completion and achieve a high yield, Le Chatelier's principle is applied. This is typically achieved in two ways: using a large excess of the alcohol (methanol), which can also serve as the solvent, or by removing the water that is formed as a byproduct of the reaction. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically heated to reflux to increase the reaction rate.

Experimental Protocol: Esterification of 5-Methoxy-2-nitrobenzoic Acid

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of 5-Methoxy-2-nitrobenzoic acid in 50 mL of methanol.

  • Slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in 50 mL of dichloromethane and wash with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with 25 mL of brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from methanol if necessary.

Pathway B: Esterification of 5-Methoxy-2-nitrobenzoic Acid cluster_start Starting Material cluster_reaction Esterification cluster_product Product 5-Methoxy-2-nitrobenzoic acid 5-Methoxy-2-nitrobenzoic acid Reaction Fischer Esterification (Methanol, H₂SO₄) 5-Methoxy-2-nitrobenzoic acid->Reaction Step 1 This compound This compound Reaction->this compound Step 2: Workup

Caption: Synthetic route via esterification of a carboxylic acid precursor.

Comparative Analysis: A Head-to-Head Evaluation

MetricPathway A: Nitration of Methyl 3-methoxybenzoatePathway B: Fischer Esterification of 5-Methoxy-2-nitrobenzoic Acid
Starting Material Cost Lower (Methyl 3-methoxybenzoate is generally less expensive)Higher (5-Methoxy-2-nitrobenzoic acid is a more specialized and thus more expensive starting material)
Reagent Cost Moderate (Concentrated acids are commodity chemicals)Low (Methanol is inexpensive, only a catalytic amount of acid is needed)
Estimated Yield 60-75% (Variable due to isomer formation)>90% (Generally high-yielding reaction)
Reaction Time 2-3 hours4-6 hours
Purification More complex (Requires separation of isomers, potentially by column chromatography)Simpler (Typically involves an extractive workup and may not require further purification)
Scalability Good, but isomer separation can be challenging on a large scale.Excellent, the reaction is robust and easily scalable.
Safety Concerns High (Use of highly corrosive and oxidizing mixed acids, exothermic reaction requires careful temperature control)[1]Moderate (Use of a strong acid catalyst, refluxing a flammable solvent)
Environmental Impact High (Generation of acidic waste streams containing nitrates, which require neutralization and disposal)[2][3]Moderate (Generation of a smaller amount of acidic waste, use of an organic solvent)

Expert Analysis and Recommendations

The choice between these two synthetic pathways is a classic case of balancing starting material cost against process efficiency and downstream processing efforts.

Pathway A: Nitration of Methyl 3-methoxybenzoate is attractive from a raw material cost perspective. The starting material, Methyl 3-methoxybenzoate, is significantly more economical than 5-Methoxy-2-nitrobenzoic acid. However, this initial cost advantage is offset by several factors. The nitration reaction is inherently less selective, leading to the formation of isomeric byproducts. The separation of these isomers can be a significant challenge, especially at a larger scale, often requiring time-consuming and costly chromatographic purification. This not only reduces the overall effective yield but also increases solvent usage and waste generation. Furthermore, the use of a mixed acid system poses significant safety and environmental challenges. The highly corrosive nature of the reagents and the exothermic nature of the reaction demand stringent safety protocols and careful temperature control.[1] The disposal of the acidic, nitrate-containing waste stream is also a major environmental consideration.[2][3]

Pathway B: Fischer Esterification of 5-Methoxy-2-nitrobenzoic Acid , on the other hand, offers a more streamlined and efficient synthesis. While the initial investment in the starting material is higher, the reaction itself is typically high-yielding and highly selective, producing a much cleaner crude product. This simplifies the downstream processing significantly, often requiring only a simple extractive workup to isolate the pure product. This reduction in purification effort can lead to substantial savings in time, solvent costs, and labor, especially as the scale of the synthesis increases. The safety and environmental profile of the Fischer esterification is also more favorable. While it involves the use of a strong acid catalyst and a flammable solvent, the overall process is less hazardous than a large-scale nitration. The waste generated is also less problematic to handle and dispose of.

  • For small-scale laboratory synthesis where the primary goal is to obtain a sample of the material and the cost of the starting material is not the main driver, Pathway B is generally recommended . The simplicity of the procedure and the ease of purification make it a more convenient and time-efficient option.

  • For large-scale industrial production , the decision is more nuanced. While the lower starting material cost of Pathway A is a major advantage, the challenges associated with isomer separation and waste disposal can significantly impact the overall cost-effectiveness. A thorough process optimization study would be required to determine if the cost savings from the starting material outweigh the increased costs of purification and waste management. In many industrial settings, the robustness, high yield, and simpler downstream processing of Pathway B may ultimately make it the more economically viable option, despite the higher initial raw material cost.

Ultimately, the optimal synthetic route will depend on the specific priorities and constraints of the project. This guide provides the foundational data and analysis to enable a rational and informed decision.

References

  • Notes on Environmental Concerns of Nitr
  • MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. 2022-12-16.
  • Nitr
  • What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3. Reddit. 2025-10-11.
  • Nitration reaction safety. YouTube. 2024-06-06.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-methoxy-2-nitrobenzoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of chemical hazard assessment, waste segregation, and institutional compliance, providing a self-validating system for laboratory waste management.

Hazard Assessment & Chemical Profile

This compound is an aromatic nitro compound. While comprehensive toxicological data for this specific molecule may be limited, the broader class of aromatic nitro compounds warrants a cautious approach due to potential toxicity and reactivity.[1][2] The initial step in safe disposal is understanding the inherent hazards of the substance you are handling.

Based on data from analogous compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3] Thermal decomposition may release irritating gases and vapors, including nitrogen oxides.[4] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Chemical & Safety Profile of this compound

PropertyValueSource
Chemical Formula C₉H₉NO₅[5]
Molecular Weight 211.17 g/mol [5]
Appearance Yellow Oil[5]
Primary Hazards Potential for skin, eye, and respiratory irritation.[3]
Incompatibilities Strong oxidizing agents.[6]
Disposal Classification Hazardous Chemical Waste[7][8]

Essential Personal Protective Equipment (PPE)

Before handling the waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the potential hazards identified in the assessment phase.

  • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn over the goggles.[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.[9]

  • Body Protection : A standard laboratory coat should be worn. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.[9]

  • Respiratory Protection : All handling of this compound waste should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[1]

The causality behind this PPE regimen is to create a complete barrier between the researcher and the hazardous material, preventing dermal, ocular, and respiratory exposure.

Waste Characterization and Segregation: A Critical Step

All waste streams containing this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, contaminated gloves), must be disposed of as hazardous waste.[7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [9][10] Nitroaromatic compounds are known pollutants that can be toxic to aquatic life and persistent in the environment.[2]

Segregation Protocol: The cardinal rule of chemical waste storage is segregation to prevent dangerous reactions.[11]

  • Identify Incompatibles : The primary incompatibility for this compound is strong oxidizing agents.[6] Ensure that waste containing this compound is not mixed with waste streams containing oxidizers (e.g., nitric acid, permanganates).

  • Maintain Separate Waste Containers : Dedicate a specific, clearly labeled waste container for this compound and other compatible nitroaromatic wastes. Do not mix with other waste types like halogenated solvents, acids, or bases.[11][12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the standard operating procedure for the accumulation and disposal of this compound waste, designed to comply with institutional and federal regulations.

Experimental Protocol: Waste Accumulation and Storage

  • Container Selection :

    • Select a chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) bottle.[8] Ensure the container is in good condition with no cracks or leaks.

    • The container must have a secure, screw-top cap to prevent the release of vapors.[11]

  • Waste Labeling :

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations.

      • An accurate list of all constituents and their approximate percentages.

      • The date the waste was first added (accumulation start date).[12]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[8]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Keep the waste container closed at all times except when adding waste.[7] This is a critical step to prevent fugitive emissions and ensure safety.

  • Requesting Disposal :

    • Monitor the volume of waste in the container. Do not overfill (a good rule of thumb is to fill no more than 90% capacity).

    • Once the container is full, or if the waste has been accumulated for a period approaching your institution's limit (often 6-12 months), submit a chemical waste pickup request to your EHS department.[8][12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood) :

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.[1]

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste in a laboratory setting.

G cluster_0 Phase 1: Waste Generation & Collection cluster_1 Phase 2: Storage & Accumulation cluster_2 Phase 3: Final Disposal A Waste Generated (this compound) B Select Chemically Compatible Container (HDPE) A->B C Affix Hazardous Waste Label (Complete All Fields) B->C D Place Waste in Container C->D E Store Container in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed? E->F G Add More Waste? F->G Yes I Container Full (90%) or Accumulation Time Limit Reached? F->I No (Error) -> Correct Action: Close Lid H Open, Add Waste, Immediately Close G->H Yes G->I H->F I->E No J Submit Waste Pickup Request to EHS I->J Yes K EHS Collects Waste for Proper Disposal J->K

Caption: Disposal workflow for this compound.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Hazardous Waste - Nitro Compounds . UW-Milwaukee. [Link]

  • Methyl 2-methoxy-5-nitrobenzoate . ChemBK. [Link]

  • MSDS - METHYL-M-NITROBENZOATE . Chemadvisor. [Link]

  • 2-nitrophenol waste : r/chemistry . Reddit. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Methyl 5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is a routine yet critical task. Among the vast array of organic intermediates, Methyl 5-methoxy-2-nitrobenzoate stands as a key building block.[1][2] However, its chemical structure, featuring a nitro group, necessitates a robust understanding and implementation of appropriate safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond mere checklists to instill a culture of proactive safety.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, while a valuable reagent, presents potential hazards that must be respected. Although a comprehensive toxicological profile has not been fully investigated, the presence of the nitroaromatic moiety suggests potential for skin and eye irritation, and possible harm if inhaled or ingested.[3] Therefore, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

The core principle of chemical safety is to minimize all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation). The operational plan for handling this compound must be built upon this foundation, with each piece of PPE playing a specific role in this protective triad.

The Essential Arsenal: Recommended PPE for Handling this compound

The following table summarizes the essential PPE for handling this compound in a standard laboratory setting. The rationale behind each selection is grounded in the potential hazards of the compound and general best practices for handling fine chemicals.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)Prevents direct skin contact. Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[4]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from accidental splashes or airborne particles of the solid compound.[4]
Body Protection Laboratory coatProvides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area or chemical fume hood.For situations with the potential for aerosol generation or handling larger quantities, a NIOSH-approved respirator may be necessary.[4]

A Step-by-Step Guide to Safe Handling: From Weighing to Waste Disposal

Adherence to a strict, sequential protocol is paramount to ensuring safety and preventing cross-contamination. The following workflow outlines the key stages of handling this compound and the corresponding PPE considerations.

Preparation and Area Setup
  • Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Decontamination Supplies: Ensure that appropriate cleaning and decontamination materials (e.g., soap and water, designated solvents) are readily available.

  • Waste Containers: Labeled, dedicated waste containers for solid and liquid chemical waste must be present in the work area.[4]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to avoid contaminating the protective gear itself.

PPE_Donning_Workflow Start Start LabCoat 1. Don Laboratory Coat Start->LabCoat Gloves 2. Don Chemical-Resistant Gloves LabCoat->Gloves EyeProtection 3. Don Safety Glasses/Goggles Gloves->EyeProtection End Ready for Handling EyeProtection->End

Figure 1. Sequential workflow for donning Personal Protective Equipment.
Chemical Handling: Precision and Precaution
  • Weighing: Use a disposable weighing boat or paper. Handle with care to avoid generating dust.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to minimize the risk of spillage.

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Decontamination and Doffing: The Final Safeguard

Proper removal of PPE is as critical as its initial application to prevent exposure to any captured contaminants.

  • Decontaminate: Wipe down the work surface and any equipment that came into contact with the chemical.

  • Doffing Sequence:

    • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands. Dispose of them in the designated solid waste container.[4]

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Lab Coat: Remove by rolling it outwards and away from the body.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Waste Disposal: A Responsible Conclusion

All waste contaminated with this compound, including gloves, weighing papers, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4] Collect solid waste in a designated, labeled container. Liquid waste containing the compound should be collected in a separate, labeled container.[4]

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical reagents like this compound is the bedrock of successful and sustainable research. By understanding the "why" behind each piece of personal protective equipment and adhering to a meticulous, step-by-step protocol, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, continuously assess risks, and prioritize safety above all else.

References

  • Loba Chemie. (2018, July 26). METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methoxy-2-nitro Benzoic Acid Methyl Ester. Retrieved from [Link]

  • Capot Chemical. (2010, November 11). material safety data sheet: Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methoxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxy-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.